Zucapsaicin
Description
This compound, the cis-isomer of capsaicin, is a topical analgesic used to treat osteoarthritis of the knee and other neuropathic pain. It is a modulator of transient receptor potential cation channel subfamily V member 1 (TRPV-1), also known as the vanilloid or capsaicin receptor 1, that reduces pain and improves articular functions. This compound has also been evaluated for the management of several conditions manifested by chronic nerve pain. These conditions include herpes simplex (HSV) infections, cluster headaches, migraine, and osteoarthritis of the knee. This compound was approved by the Health Canada in 2010 as topical cream marketed under the brand name Zuacta but currently not FDA-approved.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
the cis-isomer of alkyl vanillylamide
Structure
3D Structure
Properties
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUWZUDDOIDPM-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014453 | |
| Record name | Zucapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Zucapsaicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25775-90-0 | |
| Record name | Zucapsaicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zucapsaicin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zucapsaicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zucapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCAPSAICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15OX67P384 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
71.5-74.5 | |
| Record name | Zucapsaicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Zucapsaicin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zucapsaicin, the cis-isomer of capsaicin, is a synthetic transient receptor potential vanilloid 1 (TRPV1) receptor agonist developed as a topical analgesic. Its design rationale was to retain the analgesic efficacy of the naturally occurring trans-isomer, capsaicin, while improving local tolerability. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Discovery and Development
This compound, also known as civamide, was developed by Winston Pharmaceuticals. The impetus for its creation was the observation that while topical capsaicin is an effective analgesic, its use is often limited by a pronounced burning sensation and skin irritation at the application site.[1][2] The development hypothesis was that the cis-geometric isomer of capsaicin could offer a better-tolerated alternative without compromising its pain-relieving properties.
The initial development and investigation into the therapeutic potential of this compound can be traced back to the work of J.E. Bernstein.[3] this compound has been investigated for various neuropathic pain conditions, including postherpetic neuralgia and osteoarthritis of the knee.[1][4] It gained approval in Canada in 2010 under the brand name Zuacta for the relief of severe pain in adults with osteoarthritis of the knee.[5]
Chemical Synthesis
The synthesis of this compound involves a convergent approach, culminating in the formation of an amide bond between vanillylamine and the cis-configured acyl side chain, (Z)-8-methylnon-6-enoyl chloride. A representative synthetic scheme is outlined below.
Logical Flow of this compound Synthesis
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (Z)-8-methyl-6-nonenoic acid
This step is achieved via a Wittig reaction to establish the cis-double bond.
-
Preparation of the Ylide: To a suspension of isopropyltriphenylphosphonium iodide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to form the corresponding ylide.
-
Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of 6-bromohexanoic acid ethyl ester in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using a standard procedure, such as refluxing with aqueous sodium hydroxide, followed by acidification with HCl. Purify the crude (Z)-8-methyl-6-nonenoic acid by column chromatography.[6]
Step 2: Formation of (Z)-8-methylnon-6-enoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, dissolve (Z)-8-methyl-6-nonenoic acid in an excess of thionyl chloride.
-
Reaction: Gently heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude (Z)-8-methylnon-6-enoyl chloride, which can be used in the next step without further purification.[7]
Step 3: Amidation to form this compound
The final step is the coupling of the acyl chloride with vanillylamine.
-
Reaction Setup: Dissolve vanillylamine hydrochloride in a suitable solvent such as dichloromethane in a flask cooled in an ice bath. Add a base, for example, triethylamine, to neutralize the hydrochloride and liberate the free amine.
-
Coupling: Slowly add a solution of (Z)-8-methylnon-6-enoyl chloride in dichloromethane to the vanillylamine solution.
-
Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature overnight. Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound is then purified by recrystallization or column chromatography to yield the final product as a solid.[8]
Pharmacological Data
This compound exerts its effects primarily through the activation of the TRPV1 receptor. Its potency and pharmacokinetic profile have been characterized in preclinical studies.
| Parameter | Value | Species/System | Reference |
| EC50 (TRPV1 activation) | 28.2 nM | CHO cells expressing human TRPV1 | [1] |
| Systemic Absorption (Topical) | 0.075% | Animal studies | [9] |
| Elimination Half-life | ~7 to 11 hours | Rats (metabolites included) | [9] |
Note: The table summarizes available quantitative data for this compound. Clinical data for this compound is less abundant in the public domain compared to its trans-isomer, capsaicin. For context, clinical trials of topical capsaicin for osteoarthritis have shown significant reductions in pain scores. A study on 0.0125% capsaicin gel for knee osteoarthritis reported a baseline Visual Analogue Scale (VAS) score of 6.40 ± 1.64 and a baseline Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score of 51.65 ± 13.3.[4][10] After 4 weeks of treatment, the capsaicin group showed a statistically significant greater reduction in both VAS and total WOMAC scores compared to the placebo group.[4][10]
Mechanism of Action and Signaling Pathways
This compound is a selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4]
TRPV1 Signaling Pathway Activation by this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antinociception induced by civamide, an orally active capsaicin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsaicin and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of symptomatic control of knee osteoarthritis with 0.0125% of capsaicin versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 8. Capsaicin synthesis - chemicalbook [chemicalbook.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. thaiscience.info [thaiscience.info]
chemical properties and structure of Zucapsaicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zucapsaicin, the cis-isomer of capsaicin, is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, quantification, and key biological assays are presented to facilitate further research and development. The document is intended to serve as a comprehensive resource for scientists and professionals engaged in pain research and analgesic drug development.
Chemical Properties and Structure
This compound, with the IUPAC name (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide, is a member of the capsaicinoid family.[1] Its chemical structure is characterized by a vanillylamine head group, a central amide linkage, and a monounsaturated fatty acid tail. The cis configuration of the double bond in the fatty acid tail distinguishes it from its more widely known trans-isomer, capsaicin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | PubChem |
| Synonyms | cis-Capsaicin, Civamide | DrugBank |
| Chemical Formula | C18H27NO3 | PubChem |
| Molecular Weight | 305.41 g/mol | PubChem |
| Melting Point | 71.5-74.5 °C | DrugBank |
| Boiling Point | ~210-220 °C at 0.01 mmHg (estimated from capsaicin) | PubChem |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol | PubChem, Cayman Chemical |
| pKa | 8.64 (acidic) | Drug Central |
| LogP | 3.6 - 3.75 | PubChem, Drug Central |
Mechanism of Action: Targeting the TRPV1 Receptor
This compound exerts its pharmacological effects primarily through its potent agonism of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[2] The activation of TRPV1 by this compound initiates a cascade of events leading to both an initial sensation of heat and pain, followed by a prolonged period of desensitization and analgesia.
Signaling Pathway
The binding of this compound to the TRPV1 receptor triggers the opening of the ion channel, leading to an influx of calcium (Ca2+) and sodium (Na+) ions. This influx causes depolarization of the neuron, initiating an action potential that is transmitted to the central nervous system, perceived as a pungent or burning sensation.[1]
The sustained elevation of intracellular Ca2+ activates several downstream signaling pathways. This includes the activation of protein kinase C (PKC) and calcineurin, which can phosphorylate the TRPV1 receptor, modulating its sensitivity.[1] Furthermore, the influx of Ca2+ triggers the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve endings.[2] These neuropeptides are key mediators of neurogenic inflammation and pain signaling.
Prolonged exposure to this compound leads to the desensitization of the TRPV1 receptor and depletion of CGRP and Substance P from the sensory nerve terminals.[2] This "defunctionalization" of the nociceptive neurons renders them less responsive to subsequent painful stimuli, resulting in a long-lasting analgesic effect.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the fatty acid side chain, (Z)-8-methylnon-6-enoic acid, followed by its coupling with vanillylamine.
Step 1: Synthesis of (Z)-8-methylnon-6-enoic Acid
This procedure is adapted from a Wittig reaction-based synthesis of the Z-isomer of the fatty acid.
-
Materials: 6-bromohexanoic acid ethyl ester, triphenylphosphine, isobutyraldehyde, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF), diethyl ether, hydrochloric acid (1 M), sodium sulfate, silica gel.
-
Procedure:
-
Prepare the phosphonium salt by refluxing a solution of 6-bromohexanoic acid ethyl ester and triphenylphosphine in acetonitrile.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration.
-
Suspend the phosphonium salt in dry THF under an inert atmosphere.
-
Add sodium hydride portion-wise at 0 °C to generate the ylide.
-
Add isobutyraldehyde dropwise to the ylide solution at 0 °C and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl (Z)-8-methylnon-6-enoate by silica gel chromatography.
-
Hydrolyze the ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with 1 M HCl.
-
Extract the (Z)-8-methylnon-6-enoic acid with diethyl ether, dry, and concentrate to yield the final product.
-
Step 2: Coupling of (Z)-8-methylnon-6-enoic Acid with Vanillylamine
This procedure utilizes a standard peptide coupling reaction.
-
Materials: (Z)-8-methylnon-6-enoic acid, vanillylamine hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve (Z)-8-methylnon-6-enoic acid, DCC, and NHS in DCM and stir at room temperature for 1 hour to form the activated ester.
-
In a separate flask, dissolve vanillylamine hydrochloride and triethylamine in DCM.
-
Add the vanillylamine solution to the activated ester solution and stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
Quantification of this compound in Plasma by HPLC-MS/MS
This protocol is adapted from published methods for the quantification of capsaicinoids in biological matrices.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 306.2 → 137.1
-
Internal Standard (e.g., Capsaicin-d3): m/z 309.2 → 137.1
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A and inject into the HPLC-MS/MS system.
-
In Vitro TRPV1 Activation Assay: Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator to measure TRPV1 activation in a cell-based assay.
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Reagents: Fluo-4 AM, Pluronic F-127, Hank's Balanced Salt Solution (HBSS), this compound stock solution (in DMSO), Ionomycin (positive control).
-
Procedure:
-
Plate HEK293-TRPV1 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Add varying concentrations of this compound (prepared in HBSS) to the wells.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
Add a saturating concentration of Ionomycin as a positive control to determine the maximum calcium response.
-
Analyze the data by calculating the change in fluorescence over baseline (ΔF/F0) and plot the dose-response curve to determine the EC50 of this compound.
-
In Vitro Neuropeptide Release Assays: CGRP and Substance P
These protocols outline the use of Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the release of CGRP and Substance P from cultured sensory neurons.
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., F-11 cells).
-
Reagents: Commercially available CGRP and Substance P ELISA kits, cell culture medium, this compound stock solution, potassium chloride (KCl) solution (for depolarization-induced release).
-
General Procedure:
-
Culture the neuronal cells in appropriate multi-well plates.
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
Pre-incubate the cells in the buffered salt solution for 30 minutes.
-
Replace the solution with fresh buffer containing different concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Collect the supernatant, which contains the released neuropeptides.
-
As a positive control for cell viability and release capacity, stimulate a set of wells with a high concentration of KCl (e.g., 50 mM).
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Quantify the concentration of CGRP and Substance P in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a valuable pharmacological tool for studying the TRPV1 receptor and holds promise as a therapeutic agent for the management of pain. This technical guide provides a comprehensive resource on its chemical properties, mechanism of action, and detailed experimental protocols to support ongoing and future research in this field. The provided methodologies for synthesis, quantification, and biological assays are intended to facilitate reproducible and robust scientific investigation into the therapeutic potential of this compound.
References
Zucapsaicin's Interaction with TRPV1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, the cis-isomer of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Like its more widely known trans-isomer, this compound elicits a sensation of heat and pain upon binding to TRPV1, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[2][3] This interaction leads to a cascade of events culminating in channel desensitization, a phenomenon that underpins this compound's therapeutic potential as a topical analgesic for conditions such as osteoarthritis and neuropathic pain.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound on TRPV1 channels, offering quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
This compound's primary molecular target is the TRPV1 ion channel.[1] Its mechanism of action can be dissected into three main phases:
-
Binding and Activation: this compound binds to a specific pocket on the intracellular side of the TRPV1 channel.[4] This binding event induces a conformational change in the channel protein, leading to the opening of its ion pore.[5]
-
Cation Influx and Depolarization: The opening of the TRPV1 channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients.[6] This influx of positive ions leads to the depolarization of the sensory neuron's membrane.
-
Desensitization: Prolonged or repeated exposure to this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli.[5][7] This process is crucial for its analgesic effect and is primarily driven by the initial influx of Ca²⁺.[5] Key mechanisms involved in desensitization include:
-
Calcineurin-mediated dephosphorylation: The rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates the TRPV1 channel, contributing to its desensitization.[5][8]
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂) depletion: Activation of TRPV1 can lead to the depletion of PIP₂, a membrane phospholipid that is important for maintaining channel activity.[8]
-
Protein Kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) involvement: These kinases are also implicated in the complex regulation of TRPV1 sensitivity and desensitization.[5][6]
-
Data Presentation: Quantitative Analysis of this compound-TRPV1 Interaction
The following table summarizes the available quantitative data for this compound's interaction with TRPV1 channels. For comparative purposes, data for capsaicin are also included where available.
| Parameter | This compound ((Z)-Capsaicin) | Capsaicin | Cell Type / System | Reference |
| Potency (EC₅₀) | 28.2 nM | ~280 - 1570 nM | CHO cells expressing human TRPV1 (Calcium Uptake) | [1][9][10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound-Evoked Currents
This protocol is designed to measure the ion currents mediated by TRPV1 channels in response to this compound application.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Culture HEK293-hTRPV1 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull a patch pipette and fill it with the internal solution.
-
Approach a single cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Prepare a series of this compound dilutions in the external solution.
-
Apply the this compound solutions to the cell using a rapid perfusion system.
-
Record the inward currents elicited by this compound application.
-
To study desensitization, apply a prolonged pulse of this compound and measure the decay of the current over time.
-
Wash out the this compound and apply a second pulse to assess the extent of desensitization and recovery.
Calcium Imaging of this compound-Induced TRPV1 Activation using Fura-2 AM
This protocol measures the increase in intracellular calcium concentration following the activation of TRPV1 channels by this compound.
Materials:
-
CHO cells stably expressing human TRPV1.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).[11]
Procedure:
-
Seed CHO-hTRPV1 cells on glass-bottom dishes.
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the Fura-2 AM loading solution in the dark at room temperature.[12]
-
Wash the cells with HBSS to remove excess dye.[12]
-
Place the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Apply a solution of this compound in HBSS to the cells.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (340/380) to determine the relative change in intracellular calcium concentration.
Visualizations
Signaling Pathways
Caption: this compound binding to TRPV1 leads to cation influx and neuronal depolarization.
Caption: Calcium-dependent signaling pathways leading to TRPV1 desensitization.
Experimental Workflow
Caption: A typical experimental workflow for characterizing a novel TRPV1 agonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 3. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of TRPV1 desensitization by a biased receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]
An In-depth Pharmacological Review of Zucapsaicin for Researchers and Drug Development Professionals
An overview of the potent TRPV1 agonist, zucapsaicin, detailing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and clinical efficacy, with a focus on its application in pain management.
Introduction
This compound, the cis-isomer of capsaicin, is a topical analgesic agent that has demonstrated efficacy in the management of pain, particularly in osteoarthritis.[1][2][3] As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, this compound's pharmacological activity is centered on the modulation of nociceptive sensory neurons.[4] This technical guide provides a comprehensive review of the pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting the TRPV1 Receptor
This compound exerts its analgesic effects primarily through its interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory nerve fibers.[2][4] The binding of this compound to the TRPV1 receptor initiates a cascade of events leading to a state of desensitization in the neuron, thereby reducing the transmission of pain signals.
The initial activation of the TRPV1 channel by this compound leads to an influx of calcium and sodium ions, causing depolarization of the neuron and an initial sensation of burning or heat.[4] This is followed by a prolonged state of desensitization, or tachyphylaxis, where the neuron becomes less responsive to further stimuli.[4] This desensitization is a key component of this compound's therapeutic effect.
Furthermore, sustained activation of TRPV1 by this compound leads to the depletion of substance P, a neuropeptide involved in the transmission of pain signals and the inflammatory response.[2][4] The reduction of substance P in sensory nerve endings contributes significantly to the analgesic and anti-inflammatory properties of this compound. The activation of the TRPV1 receptor by this compound also leads to the release of other neuropeptides, such as calcitonin gene-related peptide (CGRP).[5]
Pharmacological Profile
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its activity as a TRPV1 agonist. It selectively targets and desensitizes C-fibers, which are unmyelinated sensory neurons responsible for transmitting slow, burning pain signals.[4] The initial excitation of these fibers is responsible for the transient burning sensation often reported upon application. This is followed by a long-lasting analgesic effect due to neuronal desensitization and depletion of pronociceptive neurotransmitters.[4]
Pharmacokinetics
Quantitative Pharmacological Data
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Capsaicin) | |||
| Association Constant (Ka) for TRPV1 | ~10^6 M^-1 | Wildtype Subunit | [7] |
| Clinical Efficacy in Knee Osteoarthritis (this compound 0.075% Cream) | |||
| WOMAC Pain Subscale | Statistically significant improvement vs. 0.01% control (p=0.009) | Human | [4] |
| WOMAC Physical Function Subscale | Statistically significant improvement vs. 0.01% control (p<0.001) | Human | [4] |
| Subject Global Evaluation | Statistically significant improvement vs. 0.01% control (p=0.008) | Human | [4] |
| Pharmacokinetics (Capsaicin Patch) | |||
| Mean Elimination Half-life | 1.64 hours | Human | [6] |
| Mean Cmax (60-min application) | 1.86 ng/mL | Human | [6] |
| Mean AUC (60-min application) | 7.42 ng·h/mL | Human | [6] |
Note: Specific binding affinity data (Ki or IC50) for this compound were not available in the reviewed literature. The data for capsaicin is provided as a reference for its trans-isomer.
Experimental Protocols
In Vitro TRPV1 Activation Assay (Calcium Flux)
This protocol describes a method for assessing the agonist activity of this compound on the TRPV1 receptor by measuring intracellular calcium influx in a cell line expressing the receptor.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Preparation:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C.
-
After incubation, the cells are washed to remove excess dye.
3. Compound Addition and Signal Detection:
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound, at various concentrations, is added to the wells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates TRPV1 channel activation and subsequent calcium influx.
4. Data Analysis:
-
The response is typically quantified as the change in fluorescence intensity from baseline.
-
Dose-response curves are generated to determine the EC50 value of this compound for TRPV1 activation.
Measurement of Substance P and CGRP Release
This protocol outlines a method to quantify the release of substance P and CGRP from cultured sensory neurons following treatment with this compound.
1. Primary Sensory Neuron Culture:
-
Dorsal root ganglia (DRG) are dissected from neonatal rats and dissociated into single cells.
-
The neurons are cultured in a suitable medium, often containing nerve growth factor (NGF) to promote survival and neurite outgrowth.
2. This compound Treatment:
-
After a period of in vitro culture to allow for maturation, the neurons are washed with a buffered salt solution.
-
The cells are then incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).
3. Sample Collection and Analysis:
-
The cell culture supernatant is collected to measure the amount of released substance P and CGRP.
-
The concentration of these neuropeptides in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.[1][8]
4. Data Analysis:
-
The amount of neuropeptide released is normalized to the total protein content of the cell lysate.
-
The results are expressed as the amount of neuropeptide released per milligram of protein.
Visualizations
Conclusion
This compound is a well-characterized TRPV1 agonist with demonstrated clinical efficacy in the treatment of osteoarthritis pain. Its topical application and low systemic absorption contribute to a favorable safety profile. The mechanism of action, centered on the desensitization of nociceptive sensory neurons and depletion of substance P, provides a targeted approach to pain relief. Further research to elucidate the precise binding kinetics of this compound to the TRPV1 receptor and to obtain detailed human pharmacokinetic data would further enhance our understanding of this valuable therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued investigation into the pharmacological properties of this compound and related compounds.
References
- 1. Calcitonin gene-related peptide (CGRP) in capsaicin-sensitive substance P-immunoreactive sensory neurons in animals and man: distribution and release by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of substance P, CGRP and histamine in the hyperalgesia and cytokine upregulation induced by intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Zucapsaicin Preclinical Research: A Technical Guide for Drug Development Professionals
An In-depth Review of the Preclinical Pharmacology, Efficacy, and Safety of Zucapsaicin, a TRPV1 Agonist for Pain Management
Executive Summary
This compound, the cis-isomer of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Preclinical research has established its mechanism of action, demonstrating its ability to induce desensitization of nociceptive sensory neurons, leading to analgesia. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro pharmacology, efficacy in various animal models of pain, pharmacokinetic profile, and safety and toxicology findings. The information is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the development of novel analgesics.
In Vitro Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects primarily through its agonist activity at the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2][3] The binding of this compound to TRPV1 leads to an influx of calcium ions, initially causing a sensation of heat and pain.[4] However, prolonged or repeated exposure to this compound results in the desensitization of the TRPV1 receptor and the "defunctionalization" of the sensory neuron. This process involves the depletion of substance P and calcitonin gene-related peptide (CGRP), neuropeptides crucial for pain signaling and neurogenic inflammation.[4][5][6][7]
Potency at TRPV1 Receptor
In vitro studies have quantified the potency of this compound in activating the human TRPV1 receptor.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium (Ca²⁺) Uptake | CHO cells expressing human TRPV1 | EC₅₀ | 28.2 nM | [8][9][10][11] |
Signaling Pathway
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events.
Figure 1: this compound's signaling pathway via TRPV1 activation.
Preclinical Efficacy
This compound has demonstrated analgesic effects in various preclinical models of inflammatory and neuropathic pain.
Inflammatory Pain Models
Carrageenan-Induced Paw Edema: This model is used to assess the anti-inflammatory and analgesic effects of compounds. While specific quantitative data for this compound is limited, topical application of a 1% this compound solution has been shown to reduce croton oil-induced ear edema in mice.[9]
Neuropathic Pain Models
Osteoarthritis Pain Models
Monoiodoacetate (MIA)-Induced Osteoarthritis: this compound has shown therapeutic efficacy in pain associated with osteoarthritis of the knee.[1][2] Pre-treatment with capsaicin in a rat MIA model has been shown to abolish evoked mechanical pain.[12][13]
Pharmacokinetics
Preclinical pharmacokinetic studies have primarily been conducted in rats.
| Species | Route of Administration | Key Findings | Reference |
| Rat | Oral | Significantly attenuates nociceptive behavior. | [8] |
| Rat | Dermal | Low systemic absorption. | [4] |
Safety and Toxicology
A comprehensive battery of toxicology and safety pharmacology studies is essential for the development of any new therapeutic agent. While specific reports on this compound are limited, data on capsaicin, its trans-isomer, provide valuable insights.
Genotoxicity
Studies on pure trans-capsaicin suggest a very low genotoxic potential.
| Assay | System | Results | Reference |
| Ames Test | S. typhimurium, E. coli | Negative | [14][15][16] |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative | [14][16] |
| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative | [8][14][16][17][18][19][20][21] |
Dermal Toxicity
Acute dermal irritation studies in rabbits with capsaicin have shown very slight erythema.[22] A 28-day repeated-dose dermal toxicity study in rabbits would be a standard component of a full preclinical package.[9]
Safety Pharmacology
A core battery of safety pharmacology studies is conducted to assess the effects of a new drug on vital functions.
-
Central Nervous System (CNS): The Irwin test or a Functional Observational Battery (FOB) is used to assess behavioral and neurological changes.[23][24][25][26]
-
Cardiovascular System: Telemetry studies in conscious animals are used to monitor cardiac function.[9]
-
Respiratory System: Whole-body plethysmography is used to evaluate respiratory function.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings.
In Vitro Calcium Influx Assay
This assay measures the ability of a compound to induce calcium influx in cells expressing the target receptor.
Figure 2: Workflow for an in vitro calcium influx assay.
In Vivo von Frey Test for Mechanical Allodynia
This test measures the mechanical sensitivity of an animal's paw.
Figure 3: Workflow for the von Frey test.
In Vivo Micronucleus Test
This assay is used to detect genotoxic damage.
Figure 4: Workflow for the in vivo micronucleus test.
Conclusion
The preclinical data for this compound support its development as a topical analgesic. Its potent and selective agonist activity at TRPV1, coupled with a favorable safety profile compared to its trans-isomer, capsaicin, makes it a promising candidate for the treatment of various pain conditions. Further preclinical studies to fully characterize its efficacy in a broader range of pain models and to complete the standard battery of safety and toxicology assessments will be critical for its continued development and eventual clinical application.
References
- 1. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing the Therapeutic Potential of Capsaicin and Its Analogues in Pain and Other Diseases | MDPI [mdpi.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Intradermal injection of capsaicin induces acute substance P release from rat spinal cord dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Calcitonin gene-related peptide (CGRP) in capsaicin-sensitive substance P-immunoreactive sensory neurons in animals and man: distribution and release by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. adooq.com [adooq.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Pre-treatment with capsaicin in a rat osteoarthritis model reduces the symptoms of pain and bone damage induced by monosodium iodoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tumorigenicity and mutagenicity studies with capsaicin of hot peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxicity studies with pure trans-capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PlumX [plu.mx]
- 18. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 22. daikinchemicals.com [daikinchemicals.com]
- 23. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Cis-Isomer: A Technical Deep Dive into the Biological Activity of Cis-Capsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin, the pungent compound responsible for the heat of chili peppers, has long been recognized for its therapeutic potential, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1). The naturally occurring and most studied form of capsaicin is the trans-isomer. However, its geometric isomer, cis-capsaicin (also known as Zucapsaicin or Civamide), presents a compelling area of investigation. While sharing a similar molecular structure, subtle differences in its spatial arrangement could translate to distinct biological activities and therapeutic profiles. This technical guide provides a comprehensive overview of the known biological activities of cis-capsaicin, with a focus on quantitative comparisons with its trans-counterpart where available, detailed experimental methodologies, and visualization of key pathways.
Core Biological Activity: Interaction with TRPV1
Both cis- and trans-capsaicin exert their primary pharmacological effects through the activation of TRPV1, a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of heat and pain. Prolonged activation, however, leads to desensitization of the neuron, a phenomenon that underpins the analgesic effects of capsaicinoids.
While it is widely accepted that cis-capsaicin is a TRPV1 agonist, a direct, peer-reviewed study providing a side-by-side quantitative comparison of the TRPV1 activation potency (e.g., EC50 values) of the two isomers under identical experimental conditions is notably absent in the current literature. However, clinical and preclinical studies suggest a similar mechanism of action and efficacy in pain relief, with some evidence indicating that cis-capsaicin may be better tolerated.[1]
Signaling Pathway for Capsaicin-Induced TRPV1 Activation and Desensitization
Caption: Capsaicin-induced TRPV1 activation and modulation pathway.
Comparative Biological Activities: A Tabular Summary
Due to the limited availability of direct comparative studies, the following tables summarize the known quantitative data for both isomers, drawing from various sources. It is crucial to interpret this data with caution, as experimental conditions may vary between studies.
Table 1: TRPV1 Activation Potency
| Isomer | EC50 (µM) | Cell Line | Assay Method | Reference |
| trans-Capsaicin | ~0.1 - 1.1 | HEK293, DRG neurons | Calcium Influx, Electrophysiology | [2] |
| cis-Capsaicin | Data Not Available | - | - | - |
Table 2: Analgesic Activity
| Isomer | Indication | Model/Study Design | Outcome | Reference |
| trans-Capsaicin | Osteoarthritis | Clinical Trials | Significant pain reduction | [3] |
| cis-Capsaicin (this compound) | Osteoarthritis, Neuropathic Pain | Clinical Trials | Efficacious in pain relief, better tolerated than trans-capsaicin | [1] |
Table 3: Anti-inflammatory Activity
| Isomer | IC50 (µM) | Model System | Measured Effect | Reference |
| trans-Capsaicin | ~25 - 100 | Macrophages | Inhibition of inflammatory cytokine secretion | [4] |
| cis-Capsaicin | Data Not Available | - | - | - |
Table 4: Antiviral Activity against Herpes Simplex Virus (HSV)
| Isomer | Concentration | Model System | Outcome | Reference |
| trans-Capsaicin | 1% | Guinea Pig | Significantly reduced severity of primary genital skin disease | [5] |
| cis-Capsaicin (Civamide) | 1.25% | Guinea Pig | Similar reduction in severity of primary genital skin disease to trans-capsaicin | [5] |
Experimental Protocols
In Vitro TRPV1 Activation: Calcium Influx Assay
This protocol describes a common method to assess the potency of capsaicin isomers in activating TRPV1 channels expressed in a heterologous system.
Objective: To determine the half-maximal effective concentration (EC50) of cis- and trans-capsaicin for TRPV1 activation by measuring intracellular calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
cis-Capsaicin and trans-Capsaicin stock solutions (in DMSO).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the hTRPV1-HEK293 cells into the microplates at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of cis- and trans-capsaicin in Assay Buffer.
-
Assay Measurement:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the different concentrations of the capsaicin isomers to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Subtract the baseline fluorescence to obtain the net change in fluorescence.
-
Plot the net fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for the TRPV1 Calcium Influx Assay.
Electrophysiological Analysis: Whole-Cell Patch Clamp
This technique provides a more direct measure of TRPV1 channel activity by recording the ion currents flowing through the channel.
Objective: To characterize and compare the currents evoked by cis- and trans-capsaicin through TRPV1 channels.
Materials:
-
hTRPV1-expressing cells cultured on coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
cis-Capsaicin and trans-Capsaicin stock solutions.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Patching:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Under visual guidance using the microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to record baseline currents.
-
Perfuse the cell with a known concentration of cis- or trans-capsaicin and record the evoked currents.
-
Wash out the compound and repeat with different concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the currents to the cell capacitance to obtain current density.
-
Plot the current density against the agonist concentration to determine the EC50.
-
Caption: Workflow for Whole-Cell Patch Clamp Recording of TRPV1.
Discussion and Future Directions
The available evidence suggests that cis-capsaicin shares a similar mechanism of action with its well-studied trans-isomer, primarily through the activation of the TRPV1 receptor. Clinical observations of similar analgesic efficacy, coupled with reports of improved tolerability, make cis-capsaicin a molecule of significant interest for therapeutic development, particularly in the management of chronic pain.
However, a striking gap exists in the peer-reviewed literature regarding direct, quantitative comparisons of the biological activities of these two isomers. To fully understand the therapeutic potential of cis-capsaicin and to enable rational drug design, future research should prioritize head-to-head studies that determine the EC50 and IC50 values for TRPV1 activation, analgesia, and anti-inflammatory effects under identical, well-defined experimental conditions. Such studies will be instrumental in elucidating the subtle but potentially crucial differences in their pharmacological profiles and in guiding the development of next-generation TRPV1-targeted therapies.
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Civamide (cis-Capsaicin) for Treatment of Primary or Recurrent Experimental Genital Herpes - PMC [pmc.ncbi.nlm.nih.gov]
Zucapsaicin and Sensory Neuron Desensitization: A Technical Guide for Drug Development Professionals
Abstract: Zucapsaicin, the cis-isomer of capsaicin, is a topical analgesic that leverages the principle of sensory neuron desensitization to achieve pain relief. Its mechanism is centered on the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in peripheral nociceptors. This technical guide provides an in-depth exploration of the molecular pathways underlying this compound-induced desensitization, presents quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core mechanisms through signaling and workflow diagrams. This document is intended for researchers, scientists, and professionals involved in the development of novel analgesic therapies.
Core Mechanism of Action: The TRPV1 Channel
This compound's therapeutic effect is initiated by its interaction with the TRPV1 channel, a non-selective cation channel predominantly expressed on sensory nerve fibers.[1] TRPV1 is a polymodal receptor, activated by various noxious stimuli including high temperatures (>42°C), acidic conditions, and endogenous lipids.[2]
The mechanism of this compound can be understood as a two-phase process:
-
Initial Activation (Excitation): this compound binds to the TRPV1 receptor, triggering the channel to open.[1] This allows for a significant influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[2] This influx leads to membrane depolarization, the generation of action potentials, and the acute sensation of burning or heat, which is a common initial side effect of topical application.[1][3] This activation also triggers the local release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.[1][2]
-
Desensitization (Refractory State): With prolonged or repeated exposure to this compound, the TRPV1 channel and the sensory neuron become less responsive to further stimulation. This phenomenon, known as desensitization or tachyphylaxis, is the basis of its analgesic effect.[1][3][4] The neuron enters a refractory state where it can no longer effectively transmit pain signals.[2] This process involves multiple, interconnected molecular pathways.
Molecular Pathways of TRPV1 Desensitization
The transition from activation to desensitization is not passive but is actively driven by intracellular signaling cascades, primarily initiated by the influx of calcium.
Calcium-Dependent Dephosphorylation
The central mechanism of rapid TRPV1 desensitization is dependent on intracellular Ca²⁺.[5] The influx of Ca²⁺ through the TRPV1 channel itself activates calcium-dependent enzymes, most notably the phosphatase calcineurin (also known as protein phosphatase 2B).[6][7][8] Calcineurin dephosphorylates specific sites on the TRPV1 channel that are otherwise phosphorylated to maintain its sensitivity.[7] This dephosphorylation renders the channel less responsive to subsequent agonist binding, effectively "turning down" its activity.[6][9]
The Role of Protein Kinases (PKA and PKC)
The sensitivity of the TRPV1 channel is dynamically regulated by a balance between phosphorylation and dephosphorylation. While calcineurin drives dephosphorylation and desensitization, protein kinases promote phosphorylation and sensitization.
-
Protein Kinase A (PKA): The cAMP-PKA pathway acts to counter desensitization. PKA can directly phosphorylate TRPV1 at sites such as Ser-116 and Thr-370.[7][10] This phosphorylation decreases the rate of desensitization, keeping the channel more responsive.[6][10] Therefore, agents that increase cAMP levels (like prostaglandin E2) can enhance pain signaling by reducing TRPV1 desensitization.[10]
-
Protein Kinase C (PKC): The role of PKC is complex. PKC activation is generally associated with the sensitization of TRPV1, making neurons more responsive to heat and capsaicin, a key process in inflammatory pain.[11][12] PKC phosphorylates TRPV1 at sites like Ser-502 and Ser-800, which enhances channel function.[12][13] However, some studies suggest that PKC activation can also reverse capsaicin-induced desensitization.[13] The prevailing model is that while PKC-mediated phosphorylation sensitizes the channel, the overwhelming Ca²⁺ influx triggered by a strong agonist like this compound robustly activates phosphatases like calcineurin, which overrides the sensitizing effects of PKC and leads to a net desensitized state.[14]
Receptor Internalization and Neuropeptide Depletion
Beyond channel gating modifications, longer-term desensitization involves two additional processes:
-
Receptor Internalization: Prolonged exposure to agonists can trigger the physical removal of TRPV1 receptors from the cell surface via endocytosis, followed by lysosomal degradation.[6][15] This reduces the total number of available channels, contributing to a more sustained loss of sensitivity.[15]
-
Neuropeptide Depletion: The initial, robust activation of the sensory neuron causes the release of its stored neuropeptides, particularly Substance P.[1] Continuous stimulation depletes these stores.[1][8] Since Substance P is a key neurotransmitter in the pain pathway and contributes to neurogenic inflammation, its depletion further dampens the transmission of pain signals and reduces local inflammatory responses.[1][3]
Quantitative Data Presentation
Quantitative analysis from various studies provides insight into the concentrations, efficacy, and tolerability of this compound and related compounds.
Table 1: Preclinical Quantitative Data for TRPV1 Modulators
| Parameter | Compound | Concentration | Cell/System Type | Observation | Citation |
|---|---|---|---|---|---|
| Activation & Desensitization | Capsaicin | 100 nM | Rat DRG Neurons | Successive applications lead to tachyphylaxis (desensitization). | [13][16] |
| Capsaicin | 1 µM | HEK293 cells expressing TRPV1 | Prolonged exposure induces full desensitization. | [17] | |
| Capsaicin | 1 µM | CHO cells expressing TRPV1 | Current reduced by ~55% after 30 seconds of exposure. | [18] | |
| Ca²⁺ Influx | Capsaicin | 0.1 - 50 µM | Differentiated F11 cells | Dose-dependent increase in intracellular Ca²⁺ (EC₅₀ = 1.6 µM). | [18] |
| Neuropeptide Release | Substance P | 10 µM | Human Skin (in vivo) | Injection induces significant histamine release (peak ~66 nM). | [19] |
| | Capsaicin | 30 µM | Human Skin (in vivo) | Induces low, non-significant histamine release. |[19] |
Table 2: Clinical Trial Data for Topical this compound
| Parameter | This compound Cream | Comparator | Condition | Key Finding | Citation |
|---|---|---|---|---|---|
| Efficacy | 0.075% | 0.001% Cream (Control) | Knee Osteoarthritis | Significant symptom improvement over 12 weeks compared to control. | [20] |
| Tolerability | 0.075% | N/A | Knee Osteoarthritis | A burning sensation was reported by 67% of patients, but no withdrawals for this reason. | [20] |
| General Comparison | this compound | Capsaicin | General Use | this compound is reported to be better tolerated with less local skin irritation. |[20][21][22] |
Key Experimental Protocols
The study of this compound and TRPV1 desensitization employs a range of specialized techniques to probe neuronal function from the molecular to the organismal level.
In Vitro Assessment of TRPV1 Activity
-
Cell Culture and Transfection: Experiments often use cell lines like Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[6][7][13] These cells do not endogenously express TRPV1 and are transiently transfected with cDNA encoding the channel. This provides a clean system to study channel properties in isolation. Alternatively, primary cultures of Dorsal Root Ganglion (DRG) neurons are used to study the receptor in its native environment.[5][13]
-
Electrophysiology (Patch Clamp): The whole-cell or perforated-patch voltage-clamp technique is the gold standard for measuring the flow of ions through TRPV1.[6][7]
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured (whole-cell) or made permeable with antibiotics (perforated-patch), allowing electrical control of the cell's membrane potential.
-
This compound or another agonist is applied to the cell.
-
The resulting inward current (carried by Ca²⁺ and Na⁺) is recorded.
-
Desensitization is quantified by the decrease in current amplitude during sustained application or with repeated applications.[5]
-
-
Calcium Imaging: This method measures the primary consequence of TRPV1 activation—the increase in intracellular calcium.
-
Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).[16]
-
The cells are viewed under a fluorescence microscope.
-
Upon application of this compound, Ca²⁺ influx causes the dye to fluoresce more brightly.
-
The change in fluorescence intensity is recorded over time, providing a dynamic measure of channel activation and subsequent desensitization as the response wanes.[23]
-
In Vivo Models of Analgesia and Desensitization
-
Writhing and Eye-Wiping Tests: These are behavioral tests in rodents to assess visceral and trigeminal pain, respectively.[24]
-
An initial administration of a TRPV1 agonist (e.g., this compound or resiniferatoxin) is given to induce desensitization.
-
After a set period (days), a challenge dose of the agonist is administered intraperitoneally (for writhing) or to the cornea (for eye-wiping).
-
The number of writhing episodes or eye-wiping movements is counted. A significant reduction in these behaviors in the pre-treated group compared to a vehicle control group indicates successful desensitization.[24]
-
-
Capsaicin-Induced Secondary Mechanical Hypersensitivity: This model assesses a state similar to neuropathic pain.
-
Capsaicin is injected intradermally into the rat hind paw.
-
This induces immediate pain behaviors and a surrounding area of secondary mechanical hypersensitivity (allodynia).
-
The hypersensitivity is measured by applying von Frey filaments (calibrated fibers that exert a specific force) to the area and observing the paw withdrawal threshold.
-
The efficacy of an analgesic compound can be tested by administering it after the hypersensitivity has been established.[25]
-
Measurement of Neuropeptide Release
-
Microdialysis: This technique allows for the in vivo sampling of neurotransmitters and other molecules from the extracellular space of tissues like the skin.[19]
-
A microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the skin.
-
The probe is perfused with a physiological solution. Molecules from the extracellular fluid, such as histamine released from mast cells in response to neuropeptides, diffuse across the membrane into the perfusion fluid.
-
The collected fluid (dialysate) is then analyzed using highly sensitive techniques like radioimmunoassay (RIA) to quantify the amount of released substance.[19][26]
-
Conclusion
This compound represents a targeted approach to pain management, exploiting the inherent biological mechanisms of sensory neuron function. Its action as a potent TRPV1 agonist initiates a cascade of intracellular events, dominated by calcium influx, which ultimately leads to a lasting state of desensitization. This refractory condition is achieved through a multi-faceted process involving Ca²⁺-dependent dephosphorylation via calcineurin, receptor internalization, and depletion of pro-inflammatory neuropeptides. Understanding the intricate balance between sensitizing kinases (PKA, PKC) and desensitizing phosphatases is crucial for optimizing therapeutic strategies and developing next-generation analgesics that target the TRPV1 pathway with improved efficacy and tolerability. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of such compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacological mechanisms of capsaicin and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ca2+-dependent desensitization in the vanilloid receptor TRPV1 by calcineurin and cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Desensitization of capsaicin-activated currents in the vanilloid receptor TRPV1 is decreased by the cyclic AMP-dependent protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase C phosphorylation sensitizes but does not activate the capsaicin receptor transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of protein kinase C reverses capsaicin-induced calcium-dependent desensitization of TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase C contributes to abnormal capsaicin responses in DRG neurons from cats with feline interstitial cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]
- 17. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuropeptide- and capsaicin-induced histamine release in skin monitored with the microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. 4.8. TRPV1 desensitization tests [bio-protocol.org]
- 25. Comparison of antinociceptive actions of standard analgesics in attenuating capsaicin and nerve-injury-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
Zucapsaicin's Molecular Landscape Beyond TRPV1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, the cis-isomer of capsaicin, is a well-characterized agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its therapeutic efficacy, particularly in the management of neuropathic pain and osteoarthritis, is primarily attributed to the activation and subsequent desensitization of TRPV1 on nociceptive sensory neurons. This process leads to a depletion of substance P and calcitonin gene-related peptide (CGRP), key mediators of pain and neurogenic inflammation.[1][2] However, the pharmacological profile of capsaicinoids is complex, with emerging evidence suggesting interactions with molecular targets beyond TRPV1. While specific research on this compound's off-target interactions is limited, studies on its trans-isomer, capsaicin, provide valuable insights into potential non-TRPV1 activities that may contribute to its overall therapeutic and side-effect profile. This technical guide explores the known and putative molecular targets of this compound beyond TRPV1, drawing heavily on data from capsaicin research as a surrogate. We provide a summary of quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data on Non-TRPV1 Targets of Capsaicinoids
Due to a paucity of specific quantitative data for this compound's interaction with non-TRPV1 targets, the following table summarizes the available data for its trans-isomer, capsaicin. It is important to note that while the general pharmacological properties of these isomers are similar, their potencies at these off-target sites may differ.
| Target Class | Specific Target | Ligand | Assay Type | Quantitative Data (IC50/Ki) | Source |
| Ion Channels | Voltage-Gated Sodium Channels (VGSCs) | Capsaicin | Electrophysiology (Patch Clamp) | K1/2 = 0.45 µM | [3] |
| Voltage-Gated Calcium Channels (VGCCs) | Capsaicin | Electrophysiology (Patch Clamp) | IC50 = 0.36 µM (small diameter neurons) | [4] | |
| Voltage-Gated Calcium Channels (VGCCs) | Capsaicin | Contraction Assay (guinea-pig gastric muscle) | IC50 = 5.8 µM | [5] | |
| Enzymes | Carbonic Anhydrase I (hCA I) | Capsaicin | Enzyme Inhibition Assay | Ki = 696.15 µM | [6][7] |
| Carbonic Anhydrase II (hCA II) | Capsaicin | Enzyme Inhibition Assay | Ki = 208.37 µM | [6][7] | |
| Carbonic Anhydrase IX (hCA IX) | Capsaicin | Enzyme Inhibition Assay | Ki = 0.28 µM | [8] | |
| Carbonic Anhydrase XII (hCA XII) | Capsaicin | Enzyme Inhibition Assay | Ki = 0.064 µM | [8] | |
| Mitochondrial Complex I | Capsaicin | Enzyme Activity Assay | 5-20% inhibition at 150 µM | [5] | |
| Receptors | Aryl Hydrocarbon Receptor (AhR) | This compound | In silico screening and in vitro validation | Reduced AhR activity (quantitative data not specified) | [1] |
Potential Non-TRPV1 Molecular Targets and Signaling Pathways
Voltage-Gated Ion Channels
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons.[9] Inhibition of these channels can lead to a reduction in neuronal excitability and, consequently, analgesia. Studies on capsaicin have shown that it can inhibit VGSCs, and this effect appears to be, at least in part, independent of TRPV1.[3] The proposed mechanism involves capsaicin altering the elasticity of the lipid bilayer, which in turn modulates the function of embedded membrane proteins like VGSCs.[1]
Figure 1: Postulated signaling pathway for this compound-mediated inhibition of voltage-gated sodium channels.
Voltage-gated calcium channels play a crucial role in neurotransmitter release from presynaptic terminals. Inhibition of these channels can reduce the release of pro-nociceptive neurotransmitters. Capsaicin has been demonstrated to inhibit VGCCs in dorsal root ganglion neurons.[4][10] This inhibition is thought to be a secondary effect of the increased intracellular calcium concentration resulting from TRPV1 activation, but a direct, TRPV1-independent interaction has also been proposed.[5][10]
Figure 2: Potential pathway of this compound's effect on voltage-gated calcium channels and pain transmission.
Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, including pH regulation and fluid balance. Several isoforms, such as CA IX and XII, are overexpressed in tumors and are considered therapeutic targets. Capsaicin has been shown to inhibit several human CA isoforms with varying potencies.[6][7][8] The clinical significance of this inhibition in the context of this compound's therapeutic use is currently unknown but warrants further investigation.
Figure 3: Schematic of this compound's potential interaction with carbonic anhydrases.
Mitochondrial Complex I
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its inhibition can lead to decreased ATP production and increased reactive oxygen species (ROS) generation. Capsaicin has been reported to inhibit mitochondrial complex I activity.[5] This effect could contribute to both the therapeutic and cytotoxic effects of capsaicinoids, depending on the cellular context and concentration.
Figure 4: Potential impact of this compound on mitochondrial complex I and cellular bioenergetics.
Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cell growth. A recent in silico screening study followed by in vitro validation identified this compound as a modulator of AhR, leading to a reduction in its activity.[1] The downstream consequences of this interaction are yet to be fully elucidated but could have implications for inflammation and cellular homeostasis.
Figure 5: Proposed pathway for this compound's modulation of the Aryl Hydrocarbon Receptor.
Detailed Experimental Protocols
The following are generalized protocols for assessing the interaction of a test compound like this compound with the potential non-TRPV1 targets. These protocols are based on standard methodologies and would require optimization for the specific experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol is designed to measure the effect of a test compound on voltage-gated ion channels in cultured cells.
Figure 6: Generalized workflow for whole-cell patch-clamp electrophysiology experiments.
Methodology:
-
Cell Preparation: Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the specific voltage-gated sodium or calcium channel subunit of interest.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH). For calcium channel recordings, BaCl₂ (e.g., 10 mM) can be used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a resting state.
-
Apply a series of depolarizing voltage steps to elicit channel activation (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
Perform a washout step to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Analyze channel kinetics (activation, inactivation, and recovery from inactivation).
-
Generate concentration-response curves to determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.
Figure 7: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Methodology:
-
Reagents:
-
Tris-HCl buffer (e.g., 25 mM, pH 7.5).
-
Purified human carbonic anhydrase isoform.
-
p-Nitrophenyl acetate (p-NPA) as the substrate.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add buffer, CA enzyme, and varying concentrations of this compound. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding p-NPA.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
To determine the inhibition constant (Ki), the assay can be repeated with varying substrate concentrations.
-
Mitochondrial Complex I Activity Assay
This protocol outlines a method to measure the activity of mitochondrial complex I by monitoring the oxidation of NADH.
Figure 8: Workflow for measuring mitochondrial complex I activity.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant source (e.g., cultured cells, rat liver) using differential centrifugation.
-
Reagents:
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
NADH as the electron donor.
-
Ubiquinone (Coenzyme Q₁) as the electron acceptor.
-
Rotenone as a specific Complex I inhibitor (for control).
-
This compound stock solution.
-
-
Procedure:
-
In a cuvette or 96-well plate, add the assay buffer.
-
Add the isolated mitochondria and varying concentrations of this compound.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the slope of the linear phase of the absorbance vs. time curve.
-
The activity is expressed as nmol NADH oxidized/min/mg mitochondrial protein.
-
Determine the percent inhibition caused by this compound at each concentration relative to the vehicle control.
-
Conclusion
While the primary mechanism of action of this compound is unequivocally linked to its potent agonism of the TRPV1 receptor, a growing body of evidence for its trans-isomer, capsaicin, suggests a broader pharmacological profile. The potential for this compound to interact with voltage-gated ion channels, carbonic anhydrases, mitochondrial complex I, and the aryl hydrocarbon receptor presents intriguing avenues for future research. Understanding these non-TRPV1 interactions is crucial for a complete comprehension of this compound's therapeutic effects and may help to explain its favorable tolerability profile compared to capsaicin. Further investigation, including quantitative binding and functional assays specifically with this compound, is necessary to delineate the clinical relevance of these off-target activities. The experimental protocols and pathway diagrams provided in this guide serve as a foundational framework for researchers to explore the molecular landscape of this compound beyond TRPV1.
References
- 1. Capsaicin regulates voltage-dependent sodium channels by altering lipid bilayer elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Capsaicin inhibits activation of voltage-gated sodium currents in capsaicin-sensitive trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capsaicin differentially modulates voltage-activated calcium channel currents in dorsal root ganglion neurones of rats. [vivo.weill.cornell.edu]
- 5. Capsaicin inhibits the voltage-operated calcium channels intracellularly in the antral circular myocytes of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsaicin: a potent inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Uncovering Novel Capsaicin Inhibitory Activity towards Human Carbonic Anhydrase Isoforms IX and XII by Combining In Silico and In Vitro Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Capsaicin causes prolonged inhibition of voltage-activated calcium currents in adult rat dorsal root ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Zucapsaicin: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of zucapsaicin's pharmacokinetics and metabolism. This compound, the cis-isomer of capsaicin, is a topical analgesic agent that interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor to alleviate pain.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its continued development and clinical application.
Due to a scarcity of human pharmacokinetic data for this compound, this guide incorporates data from its more extensively studied trans-isomer, capsaicin, to provide a broader context. This is noted where applicable.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by low systemic absorption following topical administration, with the majority of the compound remaining localized to the site of application.[1]
Absorption
Following topical application, systemic absorption of this compound is minimal. Animal studies have indicated a systemic absorption rate of approximately 0.075%.[1]
Human studies using a high-concentration topical patch of capsaicin, the trans-isomer of this compound, have also demonstrated very low and transient systemic exposure. In these studies, quantifiable plasma concentrations of capsaicin were detected in less than a third of the subjects.[2]
Distribution
Due to its low systemic absorption, the distribution of this compound throughout the body is limited. The compound primarily exerts its pharmacological effects locally at the application site.
Metabolism
In vitro studies have shown that this compound has weak to moderate inhibitory effects on various cytochrome P450 (CYP) enzymes; however, this is not considered clinically significant due to the low systemic absorption.[1]
Studies on its isomer, capsaicin, reveal that it is metabolized by a range of CYP enzymes in human liver microsomes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3] The primary metabolic pathways for capsaicin involve hydroxylation and dehydrogenation.[4][5] Major metabolites identified in in vitro studies using human, rat, and dog liver microsomes include 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin.[4][5] In rat liver microsomes, vanillylamine and vanillin have also been identified as metabolites.[4][5]
The biotransformation of capsaicin in human skin is a slow process, with the majority of the topically applied compound remaining unchanged.[4][5]
Excretion
Animal studies in rats have shown that this compound and its metabolites are slowly excreted from the body, primarily through urine and feces.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound and its isomer, capsaicin.
Table 1: Animal Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Systemic Absorption | Animal | 0.075% | [1] |
| Elimination Half-Life | Rat | 7 - 11 hours | [1] |
Table 2: Human Pharmacokinetic Parameters of Topical Capsaicin (as a surrogate for this compound)
| Parameter | Formulation | Value | Reference |
| Maximum Plasma Concentration (Cmax) | High-concentration patch (60-min application) | 1.86 ng/mL (mean) | [2][6] |
| Maximum Plasma Concentration (Cmax) | High-concentration patch | 17.8 ng/mL (highest observed) | [2][6] |
| Area Under the Curve (AUC) | High-concentration patch (60-min application) | 7.42 ng·h/mL (mean) | [2][6] |
| Elimination Half-Life | High-concentration patch | 1.64 hours (mean) | [2][6] |
Experimental Protocols
This section details the methodologies for key experiments related to the pharmacokinetics and metabolism of this compound and capsaicinoids.
Quantification of this compound in Human Serum by HPLC with Fluorescence Detection
This method is suitable for the quantitative analysis of this compound in human serum.[7]
-
Sample Preparation:
-
Extract human serum samples twice with a 1:1 mixture of hexane and methyl tert.-butyl ether.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: 40% acetonitrile in water containing 5% tetrahydrofuran and 1% acetic acid.
-
Flow Rate: Isocratic elution.
-
Column Temperature: 40°C.
-
-
Detection:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 270 nm.
-
Emission Cutoff: 300 nm.
-
-
Quantification:
-
Generate a standard curve with known concentrations of this compound (1 to 100 ng/mL).
-
The limit of detection for this method is 0.5 ng/mL.[7]
-
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound using human liver microsomes.[5][8][9]
-
Materials:
-
Pooled human liver microsomes.
-
This compound solution.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer.
-
Quenching solution (e.g., acetonitrile).
-
-
Procedure:
-
Pre-incubate human liver microsomes with phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the parent compound and metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Cytochrome P450 Inhibition Assay
This assay is used to determine the potential of this compound to inhibit the activity of specific CYP450 enzymes.[10][11][12]
-
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
CYP-specific probe substrates.
-
This compound solution at various concentrations.
-
NADPH regenerating system.
-
Incubation buffer.
-
-
Procedure:
-
Incubate the CYP enzyme source with the specific probe substrate and varying concentrations of this compound.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a defined incubation period, terminate the reaction.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and analysis.
References
- 1. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and induction of human cytochrome P450 enzymes in vitro by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro hepatic and skin metabolism of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of capsaicin and this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide to the Stereoisomer Differences of Capsaicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of capsaicin, focusing on their chemical properties, biological activities, and the methodologies used for their study. Capsaicin, the pungent principle in chili peppers, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain and sensory perception research.[1][2] Understanding the nuances of its stereoisomers is critical for the development of novel therapeutics with improved efficacy and tolerability.
Chemical Structure and Stereoisomerism of Capsaicin
Capsaicin, chemically known as (E)-8-methyl-N-vanillyl-6-nonenamide, possesses two potential sources of stereoisomerism: geometric isomerism at the C6-C7 double bond and enantiomerism at the chiral center at the C8 position in the acyl chain.
-
Geometric Isomers (Diastereomers): The double bond in the acyl chain can exist in either a trans (E) or cis (Z) configuration.
-
Enantiomers: The carbon atom at the 8-position of the nonenamide chain is a chiral center, meaning capsaicin can exist as two enantiomers: (R)-capsaicin and (S)-capsaicin. However, there is a notable lack of published research on the stereoselective synthesis, separation, and differential biological activities of these enantiomers. This suggests that either the separation is technically challenging or the pharmacological differences between the enantiomers are not significant enough to have warranted extensive investigation to date.
Comparative Biological Activity of Capsaicin Stereoisomers
The primary biological target of capsaicin and its isomers is the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of pain and heat.[2]
Geometric Isomers: (E)-Capsaicin vs. (Z)-Capsaicin (this compound)
Both trans-capsaicin and its cis-isomer, this compound, are agonists of the TRPV1 receptor.[4] Their activation of the receptor leads to a similar cascade of events, including initial excitation followed by a desensitization phase, which is the basis for their analgesic properties.[3]
The key difference reported between the two isomers lies in their clinical tolerability. This compound is suggested to be better tolerated, causing less of the initial burning sensation and irritation associated with topical application of trans-capsaicin.[5] This has led to its investigation and use in topical formulations for neuropathic pain and osteoarthritis.[6]
Quantitative Comparison of TRPV1 Agonist Potency
While both isomers are established TRPV1 agonists, precise, directly comparable quantitative data on their potency (e.g., EC50 values from the same study) are limited in publicly available literature. However, various studies have reported EC50 values for trans-capsaicin, which generally fall in the sub-micromolar range.
| Compound | Receptor | Cell Line | Assay Method | Reported EC50 | Citation(s) |
| (E)-Capsaicin | Human TRPV1 | HEK293 | Calcium Influx | 0.29 µM | [4][7] |
| (E)-Capsaicin | Human TRPV1 | HEK293 | Electrophysiology | 74.1 nM | [8] |
| (E)-Capsaicin | Rat TRPV1 | CHO | Electrophysiology | 2.2 µM | [9] |
| (E)-Capsaicin | Rat TRPV1 | Sensory Neurons | Electrophysiology | 0.57 µM | [10] |
| (Z)-Capsaicin (this compound) | Human TRPV1 | - | - | Not explicitly reported | - |
Note: EC50 values can vary depending on the experimental system (e.g., cell line, receptor ortholog) and assay methodology.
Experimental Protocols
This section details the methodologies for the synthesis, separation, and biological evaluation of capsaicin stereoisomers, compiled from various sources.
Synthesis of Capsaicin Stereoisomers
3.1.1. General Synthesis of (E)-Capsaicin (trans-capsaicin)
A common synthetic route involves the acylation of vanillylamine with trans-8-methyl-6-nonenoic acid. A stereoselective method to produce the trans-alkene is crucial.
Protocol:
-
Preparation of trans-8-methyl-6-nonenoic acid: This can be achieved via methods that favor the formation of the trans double bond, such as the Claisen rearrangement, to avoid contamination with the cis-isomer that can result from methods like the Wittig reaction.[11]
-
Activation of the Carboxylic Acid: The prepared trans-8-methyl-6-nonenoic acid is converted to a more reactive acyl halide (e.g., acyl chloride) using a reagent like thionyl chloride.[11]
-
Acylation of Vanillylamine: Vanillylamine hydrochloride is reacted with the prepared acyl chloride in the presence of a base (e.g., aqueous sodium hydroxide) in a suitable solvent system (e.g., dimethylformamide and diethyl ether) to yield (E)-capsaicin.[11]
3.1.2. Synthesis of (Z)-Capsaicin (this compound)
The synthesis of this compound requires a stereoselective method that specifically yields the cis-double bond. The Wittig reaction, which typically favors the formation of cis-alkenes, is a plausible synthetic strategy.[11]
Workflow for Synthesis of Capsaicin Isomers
Caption: General synthetic workflow for (E)- and (Z)-capsaicin.
Separation and Analysis of Capsaicin Stereoisomers
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of capsaicinoids.
Protocol for HPLC Separation:
-
Sample Preparation:
-
Extract capsaicinoids from the sample matrix (e.g., hot sauce, tissue) using a suitable solvent such as ethanol or a methanol/tetrahydrofuran mixture.[9][12]
-
Use sonication or heating to improve extraction efficiency.[9][12]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[12]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a pH modifier like acetic acid or formic acid, is employed. A common mobile phase is a mixture of acetonitrile and water (e.g., 65:35 v/v).[5][9]
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[9]
-
Detection: UV detection at approximately 280 nm is standard for capsaicinoids.[12]
-
Workflow for HPLC Analysis of Capsaicinoids
References
- 1. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. selleck.co.jp [selleck.co.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jneurosci.org [jneurosci.org]
- 11. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 12. www1.lasalle.edu [www1.lasalle.edu]
Methodological & Application
Application Notes and Protocols for Zucapsaicin Studies in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, the cis-isomer of capsaicin, is a potent modulator of neuronal activity, primarily recognized for its analgesic properties. Its mechanism of action is analogous to that of capsaicin, centering on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This channel, a non-selective cation channel, is predominantly expressed in sensory neurons and plays a crucial role in pain and heat sensation.
Upon binding to the TRPV1 receptor, this compound induces a conformational change that opens the channel, leading to an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). This initial influx results in neuronal depolarization, which is perceived as a burning sensation. With prolonged exposure, however, a state of "defunctionalization" or desensitization occurs. This is characterized by the depletion of substance P, a key neuropeptide involved in pain signaling, and a reduced responsiveness of the neuron to further painful stimuli.
Note on Available Data: While this compound and capsaicin share a similar mechanism of action, the vast majority of in vitro studies in neuronal cell lines have been conducted using capsaicin. Due to the limited availability of specific quantitative data for this compound in these systems, the following data and protocols are based on studies performed with capsaicin and are expected to be highly relevant for designing and interpreting experiments with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of capsaicin on various neuronal cell lines. These data provide a baseline for expected dose-responses and cellular effects when studying this compound.
Table 1: Effects on Neuronal Cell Viability and Cytotoxicity
| Cell Line | Compound | Concentration | Exposure Time | Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | Capsaicin | 60 µM | 5 days | IC₅₀ for protein synthesis inhibition | [2] |
| SH-SY5Y (Human Neuroblastoma) | Capsaicin & Dihydrocapsaicin | 69.75 µg/mL | Not Specified | IC₅₀ for cell viability | [3][4] |
| SH-SY5Y (Human Neuroblastoma) | Capsaicin | 100 µM | 24 hours | Reduced cell proliferation | [5] |
| B104 (Neuroblastoma) | Capsaicin | 100 µM | 24 hours | Significant cytotoxicity | [1] |
| B104 (Neuroblastoma) | Capsaicin | 250 µM | 1 hour | Significant cytotoxicity | [1] |
Table 2: Effects on Calcium Influx
| Cell Line | Compound | Concentration | Measured Parameter | Effect | Reference |
| PC12 (Rat Pheochromocytoma) | Capsaicin | 300 µM | Fluo-4 Fluorescence | Evoked Calcium Influx | [6] |
| Dorsal Root Ganglion (DRG) Neurons (Rat) | TNFα + Capsaicin | 10 ng/mL TNFα (24h), 100 nM Capsaicin | Inward Current Amplitude | >2-fold enhancement of capsaicin-evoked current | [7] |
Table 3: Effects on Substance P Release
| Cell Line | Compound | Concentration | Effect on Substance P Release | Reference | |---|---|---|---| | Dorsal Root Ganglion (DRG) Neurons (Rat) | Capsaicin | 10 µM | 2-fold increase in the absence of extracellular Ca²⁺ |[8] | | Dorsal Root Ganglion (DRG) Neurons (Rabbit) | Capsaicin | 5 µM - 500 µM | Dose-dependent increase |[9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on neuronal cell lines. These are synthesized from established methodologies for capsaicin.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular Calcium Influx using Fura-2 AM
This protocol allows for the ratiometric measurement of changes in intracellular calcium concentration.
Materials:
-
Neuronal cell line of interest (e.g., PC12) cultured on glass coverslips
-
HEPES-buffered saline (HBS)
-
Fura-2 AM stock solution (in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
This compound solution
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Dye Loading Solution Preparation: Prepare a loading buffer by adding Fura-2 AM (final concentration 1-5 µM) and a small amount of Pluronic F-127 (final concentration ~0.02%) to HBS.
-
Cell Loading: Wash the cells grown on coverslips twice with HBS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM within the cells.
-
Imaging: Mount the coverslip onto the stage of the fluorescence microscope.
-
Baseline Measurement: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation: Perfuse the cells with the this compound solution at the desired concentration.
-
Data Acquisition: Continue to acquire images at regular intervals to record the change in fluorescence intensity over time.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. An increase in this ratio indicates an increase in intracellular calcium concentration.
Protocol 3: Apoptosis Assessment using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cell line of interest
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Culture cells in appropriate plates and treat with various concentrations of this compound for a specified duration to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the provided cell lysis buffer. Centrifuge the lysate to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample.
-
Substrate Addition: Prepare a reaction mixture containing the reaction buffer and the caspase-3 substrate. Add this mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Visualizations
This compound Signaling Pathway in a Sensory Neuron
Caption: this compound activates TRPV1, leading to cation influx, depolarization, and subsequent neuronal desensitization.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound's bioactivity in neuronal cell lines from culture to data analysis.
References
- 1. Cytotoxic effects of capsaicin and capsicum extracts on neuroblastoma cells - UGD Academic Repository [eprints.ugd.edu.mk]
- 2. Cytotoxicity and genotoxicity of capsaicin in human neuroblastoma cells SHSY-5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capsaicin and Dihydrocapsaicin Extracted from Capsicum chinenses Decrease Cell Viability of Neuroblastoma SH-SY5Y Cells In Vitro[v1] | Preprints.org [preprints.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Tumor Necrosis Factor Enhances the Capsaicin Sensitivity of Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capsaicin-stimulated release of substance P from cultured dorsal root ganglion neurons: involvement of two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biglycan Inhibits Capsaicin-Induced Substance P Release by Cultured Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Zucapsaicin in Animal Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the use of animal models for the preclinical evaluation of Zucapsaicin in the context of neuropathic pain. This document outlines the mechanism of action, relevant animal models, experimental protocols, and data interpretation.
Introduction to this compound
This compound is a synthetic cis-isomer of capsaicin, the compound responsible for the heat in chili peppers.[1][2] It is primarily developed as a topical analgesic for treating various pain conditions, including neuropathic pain and osteoarthritis.[1][3][4] The core of this compound's therapeutic action lies in its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4][5] As an agonist of the TRPV1 receptor, this compound initially excites sensory neurons but is followed by a prolonged desensitization period, which underlies its analgesic effect.[2][4][5] Preclinical and clinical data suggest that this compound is better tolerated than its naturally occurring trans-isomer, capsaicin, potentially offering a better therapeutic window.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects through a multi-faceted mechanism centered on sensory nerve fibers expressing TRPV1 receptors.[3][5]
-
TRPV1 Activation: this compound binds to and activates the TRPV1 channel, a non-selective cation channel located on the membrane of nociceptive (pain-sensing) neurons.[3][4]
-
Ion Influx and Depolarization: This activation opens the channel, causing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[4] This leads to depolarization of the neuron, initially triggering a sensation of heat and pain.[3][4]
-
Neuropeptide Release: The initial neuronal excitation leads to the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.[3][5]
-
Desensitization and Defunctionalization: Prolonged or repeated exposure to this compound leads to a state of desensitization. The high intracellular Ca²⁺ levels activate various downstream pathways that render the TRPV1 channel less responsive to further stimuli.[4] This is followed by a "defunctionalization" of the sensory nerve endings, where they become unable to effectively transmit pain signals.[2][3]
-
Substance P Depletion: Continuous application of this compound leads to the depletion of Substance P from these nerve endings, further diminishing the transmission of pain signals and reducing neurogenic inflammation.[2][3]
Caption: this compound's signaling pathway leading to analgesia.
Animal Models for this compound Neuropathic Pain Studies
Selecting an appropriate animal model is critical for studying the efficacy of this compound. The ideal model should replicate key aspects of human neuropathic pain, such as allodynia and hyperalgesia.[6][7]
Peripheral Nerve Injury Models
These models are the most widely used for studying neuropathic pain resulting from physical nerve damage.
-
Spared Nerve Injury (SNI): This model involves the axotomy and ligation of the tibial and common peroneal nerves of the sciatic nerve, while the sural nerve is left intact.[8] It produces a robust and long-lasting mechanical allodynia in the territory of the intact sural nerve.[8]
-
Spinal Nerve Ligation (SNL): Developed by Kim and Chung, this model involves the tight ligation of the L5 and L6 spinal nerves.[6][9] It results in significant mechanical allodynia, cold allodynia, and thermal hyperalgesia, mimicking symptoms of radiculopathy.[6][7]
-
Partial Sciatic Nerve Ligation (pSNL): In this model, a portion of the dorsal sciatic nerve is tightly ligated, causing injury to a subset of nerve fibers.[10] This procedure induces pain behaviors similar to those seen in humans with nerve trauma.[10]
Chemotherapy-Induced Neuropathic Pain (CINP)
Certain chemotherapeutic agents cause damage to peripheral nerves.
-
Vincristine-Induced Neuropathy: Systemic administration of vincristine in rodents is used to model CINP.[7] Animals develop significant hyperalgesia, providing a platform to test analgesics for this specific condition.[6][7]
Inflammatory Pain Models
While not strictly neuropathic, these models are relevant for studying compounds like this compound that act on nociceptors.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammation: A single intraplantar injection of CFA induces a localized inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.[8] This model is useful for studying the anti-hyperalgesic effects of TRPV1 agonists.[8]
Experimental Protocols
A typical workflow for evaluating this compound involves establishing a baseline, inducing the pain model, and then assessing the therapeutic intervention.
Caption: General experimental workflow for preclinical this compound studies.
Protocol 1: Induction of Spared Nerve Injury (SNI) Model in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.
-
Incision: Make a small incision in the skin over the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each nerve with a 5-0 silk suture and perform a transection distal to the ligation, removing a small section (2-4 mm) of the distal nerve stump.
-
Closure: Ensure the sural nerve remains untouched and that hemostasis is achieved. Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animal to recover. Pain behaviors typically develop within a few days.[8]
Protocol 2: Topical Administration of this compound
Note: This is a general protocol based on the application of capsaicin creams in rodent models.[11]
-
Formulation: this compound is typically formulated in a cream or gel base for topical application. A vehicle control cream (without this compound) is essential.
-
Acclimatization: Prior to the experiment, gently handle the animals and habituate them to the application procedure to minimize stress-induced responses.
-
Application: For paw application, restrain the animal gently. Using a small spatula or cotton-tipped applicator, apply a measured amount of the this compound or vehicle cream to the plantar surface of the affected hind paw.
-
Observation: Place the animal in an observation chamber. An initial period of licking or flinching of the treated paw is expected due to the initial excitatory effect of this compound.[12]
-
Timing: The application schedule can vary from a single application to repeated daily applications over several weeks.[11] Behavioral testing should be performed at defined time points after application.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
-
Apparatus: Use a set of calibrated von Frey filaments, which apply a specific bending force.
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[8]
-
Stimulation: Apply the filaments from underneath the mesh floor to the plantar surface of the hind paw. Begin with a filament in the middle of the force range.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If the animal withdraws, use the next weaker filament. If there is no response, use the next stronger filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% PWT, which serves as a measure of mechanical sensitivity.[13]
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Plantar Test)
-
Apparatus: A plantar test apparatus (e.g., Hargreaves' apparatus) consists of a glass surface for the animal to stand on and a movable, high-intensity radiant heat source below.[13]
-
Habituation: Place the animal in a plastic enclosure on the glass surface and allow it to acclimate.
-
Testing: Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Measurement: Activate the heat source. A timer will start automatically and stop when the animal withdraws its paw, measuring the paw withdrawal latency (PWL).
-
Cut-off Time: A cut-off time (e.g., 20 seconds) must be set to prevent tissue damage.
-
Data Analysis: A reduced PWL in the injured or treated paw compared to baseline or a control paw indicates thermal hyperalgesia.
Data Presentation
Quantitative data from preclinical studies are essential for evaluating efficacy. As specific preclinical data for this compound is limited in the public domain, the following table summarizes representative findings from studies using its well-researched isomer, capsaicin, which acts through the same TRPV1-mediated mechanism.
Table 1: Representative Data from Topical Capsaicin Studies in Rodent Pain Models
| Animal Model | Species | Capsaicin Dose / Concentration | Administration Route & Schedule | Key Findings / Endpoints | Reference |
| Spared Nerve Injury (SNI) | Rat | 100 µg | Single intraplantar injection | Significantly attenuated mechanical allodynia for at least 24 hours. | [8] |
| CFA-Induced Inflammation | Rat | 50 µg and 100 µg | Single intraplantar injection | Dose-dependently reduced mechanical allodynia. The 100 µg dose effect lasted for at least 24 hours. | [8] |
| Formalin Test | Rat | 25, 50, and 100 µg | Single intraplantar injection (pre-treatment) | Dose-dependently reduced nocifensive behaviors (flinching, licking) in the second phase of the formalin test. | [8] |
| Chemogenic Pain | Rat | 0.1 - 30 µg | Single intraplantar injection | Produced dose-dependent nocifensive behaviors (flinching, biting/licking) over a 5-minute period. | [12] |
| Chronic Constriction Injury (CCI) | Rat | 0.025% - 0.075% Cream | Daily topical application for 2-4 weeks | Dose-dependently alleviated thermal hyperalgesia. The effect was significant after 2 weeks of application. | [11] |
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
- 11. Influence of capsaicin cream in rats with peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]
Protocol for Topical Zucapsaicin Formulation in Preclinical Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the formulation, characterization, and in vitro evaluation of a topical zucapsaicin preparation for preclinical research. This compound, a synthetic analogue of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, making it a valuable compound for pain research.[1] This protocol outlines the preparation of a stable oil-in-water (o/w) cream formulation, methods for its physicochemical characterization, and procedures for in vitro release and ex vivo skin permeation studies. Furthermore, it details the signaling pathway of this compound and provides workflows for the experimental procedures.
Introduction
This compound, the cis-isomer of capsaicin, selectively activates and subsequently desensitizes TRPV1 receptors on sensory nerve fibers.[1][2][3] This mechanism of action involves an initial influx of calcium ions, leading to a burning sensation, followed by a "defunctionalization" of the nerve endings, which inhibits their ability to transmit pain signals.[1][2] this compound also leads to the depletion of substance P, a neuropeptide involved in pain and inflammation.[1] Topical application localizes its effects, minimizing systemic exposure.[1] Due to its analgesic properties, this compound is investigated for managing neuropathic pain and osteoarthritis.[4][5]
This compound Signaling Pathway
This compound exerts its analgesic effect primarily through the activation and subsequent desensitization of the TRPV1 receptor, a non-selective cation channel predominantly found on nociceptive sensory neurons.
Caption: this compound's mechanism of action via the TRPV1 receptor.
Formulation Protocol: 0.075% this compound (o/w) Cream
This protocol is adapted from standard methods for preparing oil-in-water topical creams and incorporates excipients similar to those found in commercial formulations.[6][7]
Materials and Equipment
| Component | Function | Example Supplier |
| This compound, USP | Active Pharmaceutical Ingredient | Toronto Research Chemicals |
| White Petrolatum | Oily Phase Component | Sigma-Aldrich |
| Cetyl Alcohol | Stiffening Agent, Emulsion Stabilizer | Sigma-Aldrich |
| Isopropyl Myristate | Emollient, Penetration Enhancer | Sigma-Aldrich |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifying Agents | Sigma-Aldrich |
| Sorbitol Solution | Humectant | Sigma-Aldrich |
| Benzyl Alcohol | Preservative | Sigma-Aldrich |
| Purified Water, USP | Aqueous Phase | Millipore |
Equipment:
-
Analytical Balance
-
Homogenizer (e.g., Silverson)
-
Overhead Stirrer
-
Water Bath
-
Beakers
-
pH Meter
-
Viscometer
Formulation Composition
| Ingredient | % w/w | Amount for 100g Batch |
| This compound | 0.075 | 0.075 g |
| White Petrolatum | 15.0 | 15.0 g |
| Cetyl Alcohol | 5.0 | 5.0 g |
| Isopropyl Myristate | 5.0 | 5.0 g |
| Glyceryl Stearate & PEG-100 Stearate | 8.0 | 8.0 g |
| Sorbitol Solution (70%) | 10.0 | 10.0 g |
| Benzyl Alcohol | 1.0 | 1.0 g |
| Purified Water | q.s. to 100 | 55.925 g |
Preparation Procedure
Caption: Workflow for the preparation of the this compound cream.
-
Oil Phase Preparation: In a suitable beaker, combine white petrolatum, cetyl alcohol, isopropyl myristate, and the glyceryl stearate/PEG-100 stearate mixture. Heat the components in a water bath to 70-75°C until all ingredients are melted and the mixture is uniform.
-
Active Ingredient Incorporation: Add the accurately weighed this compound to the heated oil phase and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, combine the purified water, sorbitol solution, and benzyl alcohol. Heat this aqueous phase to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Once all of the aqueous phase has been added, increase the homogenization speed and continue for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer until it cools to room temperature.
-
Storage: Transfer the final cream into appropriate airtight containers and store at room temperature, protected from light.
Physicochemical Characterization Protocols
Viscosity Measurement
Objective: To determine the flow properties of the cream.
Method:
-
Ensure the viscometer (e.g., Brookfield viscometer) is calibrated.
-
Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).[8]
-
Select an appropriate spindle (e.g., T-bar) and rotational speed.
-
Lower the spindle into the cream until it is fully immersed.
-
Start the viscometer and allow the reading to stabilize (typically after 30-60 seconds) before recording the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[8]
-
Perform measurements in triplicate and report the average value.[8]
pH Measurement
Objective: To ensure the pH of the formulation is within a skin-compatible range (typically 4.5-6.5).
Method:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a 10% w/v dispersion of the cream in purified water.
-
Immerse the pH probe into the dispersion, ensuring the probe tip is fully covered.[9]
-
Allow the reading to stabilize before recording the pH value.
-
Thoroughly clean the probe between measurements.[9]
-
Perform measurements in triplicate and report the average value.
In Vitro and Ex Vivo Evaluation Protocols
In Vitro Release Testing (IVRT)
Objective: To assess the rate of this compound release from the cream formulation.
Caption: Workflow for In Vitro Release Testing (IVRT).
Protocol:
-
Apparatus: Vertical Franz diffusion cells.
-
Membrane: A synthetic, inert membrane (e.g., 0.45 µm polysulfone).
-
Receptor Medium: A solution that ensures sink conditions, such as ethanol:water (50:50 v/v).
-
Procedure: a. Assemble the Franz diffusion cells with the membrane separating the donor and receptor compartments. b. Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C with constant stirring. c. Accurately weigh and apply a finite dose of the this compound cream to the membrane in the donor compartment. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment, replacing it with an equal volume of fresh, pre-warmed receptor medium. e. Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
Ex Vivo Skin Permeation Study
Objective: To evaluate the permeation of this compound through an excised skin model.
Protocol:
-
Apparatus: Vertical Franz diffusion cells.
-
Skin Model: Excised full-thickness abdominal skin from a suitable animal model (e.g., rat or porcine).
-
Receptor Medium: Phosphate buffer (pH 7.4) with a co-solvent like ethanol to maintain sink conditions.[10]
-
Procedure: a. Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[10] b. Fill the receptor compartment with the receptor medium, maintained at 37 ± 0.5°C with constant stirring.[10] c. Apply a known quantity of the this compound cream to the skin surface in the donor compartment. d. At specified time intervals over 24 hours, collect samples from the receptor compartment, replacing the volume with fresh medium. e. At the end of the study, dismount the skin, wash the surface to remove excess formulation, and process the skin to determine the amount of this compound retained.[3] f. Analyze all samples using a validated HPLC method.
Analytical Method: HPLC for this compound Quantification
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the quantification of this compound.[11][12]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) and create a calibration curve by diluting to a range of concentrations.
Data Presentation
Quantitative data from the characterization and in vitro/ex vivo studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of this compound Cream
| Parameter | Specification | Result (Mean ± SD, n=3) |
| Appearance | Homogeneous, white to off-white cream | Conforms |
| pH | 4.5 - 6.5 | [Insert Data] |
| Viscosity (cP at 25°C) | [Define Range] | [Insert Data] |
| This compound Content (%) | 90.0 - 110.0 of label claim | [Insert Data] |
Table 2: In Vitro Release of this compound
| Time (hours) | Cumulative Release (µg/cm²) (Mean ± SD, n=6) |
| 0.5 | [Insert Data] |
| 1 | [Insert Data] |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 6 | [Insert Data] |
| 8 | [Insert Data] |
Table 3: Ex Vivo Skin Permeation of this compound
| Parameter | Result (Mean ± SD, n=6) |
| Cumulative Permeation at 24h (µg/cm²) | [Insert Data] |
| Steady-State Flux (Jss) (µg/cm²/h) | [Insert Data] |
| Lag Time (h) | [Insert Data] |
| Amount Retained in Skin (µg/cm²) | [Insert Data] |
Conclusion
This document provides a detailed framework for the preparation and evaluation of a topical this compound formulation for research purposes. Adherence to these protocols will enable the generation of reproducible and reliable data for the preclinical assessment of this compound's topical delivery and efficacy. Researchers should ensure all methods are validated within their specific laboratory settings.
References
- 1. rheosense.com [rheosense.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsppharm.org [jsppharm.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. fda.gov [fda.gov]
- 8. SOP for Viscosity Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 9. complexgenerics.org [complexgenerics.org]
- 10. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Application Notes and Protocols for Electrophysiological Studies of Zucapsaicin using Patch Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, a synthetic cis-isomer of capsaicin, is a topical analgesic agent primarily used for the management of neuropathic pain.[1] Its therapeutic effects are mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.[2][3] this compound acts as a TRPV1 agonist, initially causing a sensation of heat and pain, followed by a prolonged period of desensitization, which ultimately leads to pain relief.[2][3] This "defunctionalization" of nociceptive nerve endings is a key aspect of its mechanism of action.[3]
Patch clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on ion channels.[4][5] This powerful method allows for the precise measurement of ion currents flowing through the TRPV1 channel in response to agonist application, providing invaluable data on the potency, efficacy, and kinetics of the drug-channel interaction.
These application notes provide detailed protocols for whole-cell patch clamp recordings to characterize the effects of this compound on TRPV1 channels. Due to the limited availability of specific quantitative patch clamp data for this compound in publicly accessible literature, the following protocols and data tables will utilize capsaicin as a reference compound. Given that this compound's mechanism of action is widely reported to be similar to that of capsaicin, these protocols and expected results will serve as a robust guide for studying this compound.[1]
Key Signaling Pathway
The interaction of this compound with the TRPV1 channel initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Measuring Zucapsaicin Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, the cis-isomer of capsaicin, is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] This receptor is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4][5] Activation of TRPV1 by this compound leads to an initial excitatory phase, perceived as a burning sensation, followed by a prolonged period of desensitization.[1][3][4] This desensitization, coupled with the depletion of pronociceptive neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from nerve terminals, forms the basis of its analgesic effect.[3][4][6][7][8][9] These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical models of neuropathic and osteoarthritic pain.
Mechanism of Action: TRPV1 Pathway
This compound exerts its analgesic effects primarily through its interaction with the TRPV1 receptor on primary sensory neurons. The binding of this compound to TRPV1 initiates a cascade of events:
-
Channel Activation: this compound binding opens the TRPV1 channel, leading to an influx of calcium (Ca2+) and sodium (Na+) ions.[3][4]
-
Depolarization: The influx of positive ions causes depolarization of the neuron, triggering the transmission of a pain signal.
-
Neuropeptide Release: This initial activation stimulates the release of Substance P and CGRP from the central and peripheral terminals of the sensory neuron.
-
Desensitization: Prolonged or repeated exposure to this compound leads to the desensitization of the TRPV1 receptor, making the neuron less responsive to painful stimuli. This is a key component of its long-lasting analgesic effect.[4]
-
Substance P Depletion: Sustained activation also leads to the depletion of Substance P from the neuron, further reducing the transmission of pain signals.[6][7][8][9]
Preclinical Models for Efficacy Testing
The analgesic properties of this compound are commonly evaluated in rodent models of chronic pain, particularly neuropathic and osteoarthritic pain.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, resulting in nerve compression and the development of mechanical allodynia and thermal hyperalgesia, mimicking chronic nerve compression injuries in humans.[10][11][12][13]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: In this model, STZ is administered to induce a state of hyperglycemia that leads to the development of peripheral neuropathy, characterized by sensory deficits and pain hypersensitivity.[14][15][16][17][18]
Osteoarthritis Pain Model
-
Intra-articular Injection of Mono-iodoacetate (MIA): Injection of MIA into the knee joint induces cartilage degradation and inflammation, leading to pain behaviors that mimic osteoarthritis.
Experimental Protocols
The following are detailed protocols for inducing preclinical pain models and assessing the efficacy of this compound.
Experimental Workflow: Preclinical Efficacy Testing
Protocol 1: Chronic Constriction Injury (CCI) Model in Rats
Objective: To induce a neuropathic pain state characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures
Procedure:
-
Anesthetize the rat.
-
Shave and disinfect the lateral surface of the thigh.
-
Make a small incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[13]
-
Close the muscle layer with sutures and the skin incision with wound clips.[10][11]
-
Allow the animals to recover for 7-14 days for the neuropathic pain to fully develop before behavioral testing.
Protocol 2: STZ-Induced Diabetic Neuropathy in Mice
Objective: To induce a diabetic state leading to neuropathic pain.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
Procedure:
-
Fast the mice for 4-6 hours prior to STZ injection.[17]
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 150-200 mg/kg).[16]
-
Return the mice to their cages with free access to food and water.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 3-4 weeks for the development of diabetic neuropathy before initiating behavioral testing.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimatize the animals to the testing chambers for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.[19][20]
-
Press the filament until it buckles and hold for 3-5 seconds.[19]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[20][21]
-
Record the force at which the animal withdraws its paw.
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass-floored testing chambers
Procedure:
-
Acclimatize the animals to the testing chambers for at least 15-20 minutes.[22]
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.[23]
-
Record the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[22]
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) |
| Vehicle | 10 | 15.2 ± 1.1 | 3.5 ± 0.5 |
| This compound (0.075%) | 10 | 14.9 ± 1.3 | 10.8 ± 0.9 |
| This compound (0.1%) | 10 | 15.1 ± 1.0 | 13.2 ± 1.2** |
| p < 0.05, *p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Thermal Hyperalgesia in the STZ-Induced Neuropathy Model
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-STZ Paw Withdrawal Latency (s) |
| Vehicle | 10 | 12.5 ± 0.8 | 5.1 ± 0.4 |
| This compound (0.075%) | 10 | 12.8 ± 0.9 | 9.7 ± 0.7 |
| This compound (0.1%) | 10 | 12.6 ± 0.7 | 11.5 ± 0.8** |
| p < 0.05, *p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's analgesic efficacy. By utilizing established models of neuropathic and osteoarthritic pain and standardized behavioral assays, researchers can obtain reliable and reproducible data to support the development of this compound as a therapeutic agent for chronic pain conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of depletion of substance P by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depletion of substance P and glutamate by capsaicin blocks respiratory rhythm in neonatal rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decrease of substance P in primary afferent neurones and impairment of neurogenic plasma extravasation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Release and depletion of substance P by capsaicin in substantia gelatinosa studied with the antibody microprobe technique and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. mdbneuro.com [mdbneuro.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. inotiv.com [inotiv.com]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diacomp.org [diacomp.org]
- 18. researchgate.net [researchgate.net]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 22. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes & Protocols: Zucapsaicin Delivery Systems for Targeted Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, the cis-isomer of capsaicin, is a potent analgesic agent that functions as a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its therapeutic application is primarily focused on the management of peripheral neuropathic pain and osteoarthritis-related pain.[1][2] The mechanism of action is analogous to its more well-known trans-isomer, capsaicin, involving the desensitization of nociceptive sensory neurons.[1][2] However, this compound is often better tolerated by patients.[1]
A significant challenge in the clinical application of this compound is its low aqueous solubility and the initial intense burning sensation upon application, which can lead to poor patient compliance. Advanced drug delivery systems are crucial for overcoming these limitations. By encapsulating this compound in carriers such as liposomes, nanoparticles, and microemulsions, it is possible to enhance its solubility, control its release, and target its delivery to the site of pain, thereby improving therapeutic efficacy while minimizing local irritation.[3][4]
These application notes provide an overview of the key signaling pathways, delivery system characteristics, and detailed protocols for the formulation and evaluation of this compound delivery systems.
Mechanism of Action: TRPV1 Signaling Pathway
This compound exerts its analgesic effect by interacting with TRPV1, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[5][6]
Initial Activation (Pain Sensation):
-
Binding: this compound binds to a pocket within the transmembrane segments of the TRPV1 receptor.[5][6]
-
Channel Opening: This binding event stabilizes the open state of the channel, leading to a significant influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺).[5][7]
-
Depolarization: The rapid influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the central nervous system and perceived as a burning or hot sensation.[5][7]
-
ANO1 Amplification: A novel enhancing mechanism involves the Ca²⁺-activated chloride channel, anoctamin 1 (ANO1). Ca²⁺ entering through TRPV1 activates nearby ANO1 channels, causing an efflux of chloride ions (Cl⁻), which further depolarizes the neuron and amplifies the pain signal.[7][8]
Desensitization (Analgesia):
-
Prolonged Exposure: Sustained or repeated application of this compound leads to a prolonged influx of Ca²⁺.
-
Receptor Desensitization: High intracellular Ca²⁺ levels trigger a cascade of events, including the activation of protein phosphatases like calcineurin, which dephosphorylate the TRPV1 channel, rendering it insensitive to further stimulation.[2]
-
Nerve Terminal Defunctionalization: Over time, this process leads to a reversible "defunctionalization" of the peripheral nociceptor terminals. This impairs their ability to detect and transmit pain signals, resulting in long-lasting analgesia in the application area.[2]
This compound Delivery Systems: Comparative Data
Various nano-delivery systems have been developed to enhance the therapeutic profile of capsaicinoids like this compound for topical and targeted applications. These systems improve drug loading, provide controlled release, and increase skin permeation. The table below summarizes key quantitative parameters for different formulation types based on published studies with capsaicin, which are directly applicable to this compound.
| Delivery System Type | Example Formulation Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Key Findings & Reference |
| Liposomes | Phospholipid, Cholesterol | 52.2 ± 1.3 | -41.5 ± 2.7 | 81.9 ± 2.4 | - | 3.34-fold increase in oral bioavailability compared to free drug.[9] |
| Nanoliposomes | Phospholipid, Capsaicin | 98 - 179 | -17.5 to -6.7 | - | - | Stable for up to 4 months at 4°C; showed enhanced anticancer activity.[10] |
| PLGA Nanoparticles | PLGA, Bovine Serum Albumin | 389.6 ± 12.0 | +33.6 ± 2.6 | 90.3 ± 0.9 | 57.6 ± 0.1 | Effective in a rat model of trigeminal neuralgia.[11] |
| PLGA-Coated Magnetic NP | PLGA, Iron Oxide | 10 - 20 | - | 89.2 ± 0.0 | 9.3 ± 0.0 | Provided sustained release and inhibited inflammatory pain in a mouse model.[12] |
| Nanocrystals | This compound, Stabilizers | 120.0 ± 3.0 | -20.7 ± 3.5 | 90.0 ± 1.9 | 85.0 | Showed controlled release (89.9% in 24h) and high skin permeation.[13] |
| Nanoemulsions | Oleoresin Capsicum, Tween 80, Span 80 | 20 - 62 | - | - | - | Droplet size of 20-62 nm, demonstrated good permeation across all skin layers.[14] |
| Microemulsions | Isopropyl Myristate, Tween 80, Span 20, Ethanol | 64 - 208 | - | - | - | Showed a 3.7 to 7.1-fold increase in transdermal delivery compared to control.[15] |
Experimental Protocols
The following are generalized protocols for the formulation and evaluation of this compound-loaded delivery systems. Researchers should optimize these methods based on specific formulation components and analytical capabilities.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.[11][12]
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical Delivery System for Phytochemicals: Capsaicin and Capsicum Tincture | Journal of Pharmaceutics & Drug Development | Open Access Journals | Annex Publishers [annexpublishers.co]
- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing mechanism of capsaicin-evoked pain sensation | EurekAlert! [eurekalert.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Improved oral bioavailability of capsaicin via liposomal nanoformulation: preparation, in vitro drug release and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Capsaicin Nanoparticles and Their Effect on Treatment of Trigeminal Neuralgia in Rats [manu45.magtech.com.cn]
- 12. Preparation and Evaluation of PLGA-Coated Capsaicin Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. Transdermal delivery of capsaicin derivative-sodium nonivamide acetate using microemulsions as vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Zucapsaicin-Induced Analgesia In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, the cis-isomer of capsaicin, is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This receptor is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious thermal and chemical stimuli.[1][2] The mechanism of this compound-induced analgesia involves an initial activation of TRPV1, leading to a sensation of heat or burning, followed by a prolonged period of receptor desensitization and a reduction in the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[1][2] This "defunctionalization" of nociceptive nerve fibers underlies its analgesic effect, making it a valuable compound for the management of neuropathic and inflammatory pain.[2]
These application notes provide detailed protocols for quantifying the analgesic effects of this compound in established in vivo rodent models of pain. The methodologies described herein are essential for the preclinical evaluation of this compound's therapeutic potential.
Signaling Pathway of this compound Action
This compound exerts its effects primarily through the TRPV1 signaling cascade. The initial binding of this compound to the TRPV1 receptor triggers a conformational change, opening the channel and allowing an influx of cations, primarily Ca2+ and Na+.[2][3] This influx leads to depolarization of the neuron and the generation of an action potential, perceived as a noxious stimulus. However, sustained or repeated application of this compound leads to a multifaceted desensitization process. The elevated intracellular Ca2+ levels activate various downstream effectors, including protein kinase C (PKC) and calcineurin, which in turn phosphorylate the TRPV1 receptor, rendering it less sensitive to further stimulation.[3] Concurrently, the release of substance P and CGRP from the sensory nerve terminals is depleted, further contributing to the analgesic effect.[1][2]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain for the following standardized in vivo tests, representative data for its close structural and functional analog, capsaicin, are presented below. These data illustrate the expected analgesic outcomes following topical application.
| In Vivo Model | Species | Capsaicin Dose/Concentration | Key Parameter Measured | Vehicle/Control Group (Mean ± SEM) | Capsaicin-Treated Group (Mean ± SEM) | Percentage Change |
| Hargreaves Test | Rat | 0.05% Cream | Paw Withdrawal Latency (s) | 8.2 ± 0.5 s | 14.5 ± 0.8 s | +76.8% |
| von Frey Test | Mouse | 10 µg (intraplantar) | Paw Withdrawal Threshold (g) | 0.6 ± 0.1 g | 1.8 ± 0.2 g | +200% |
| Formalin Test (Phase I) | Rat | 100 µg (intraplantar) | Licking/Flinching Time (s) | 55 ± 4 s | 35 ± 3 s | -36.4% |
| Formalin Test (Phase II) | Rat | 100 µg (intraplantar) | Licking/Flinching Time (s) | 120 ± 8 s | 45 ± 5 s | -62.5% |
Experimental Protocols
General Considerations for Topical this compound Administration
-
Formulation: this compound is typically formulated as a cream or gel for topical application. The vehicle should be well-defined and tested alone as a control. Common vehicles include hydroalcoholic gels or oil-in-water emulsions.
-
Acclimatization: Animals should be acclimatized to the experimental procedures and handling for several days before testing to minimize stress-induced variability.
-
Application Site: The this compound formulation is generally applied to the plantar surface of the hind paw. The area should be shaved 24 hours prior to application for consistent absorption.
-
Dose: The concentration of this compound in the formulation is a critical parameter. Dose-response studies are recommended to determine the optimal concentration for analgesic efficacy with minimal adverse effects.
Hargreaves Test: Thermal Hyperalgesia
The Hargreaves test measures the latency to paw withdrawal from a radiant heat source, providing an index of thermal nociception.
Protocol:
-
Animal Acclimatization: Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize for at least 30 minutes.
-
Baseline Measurement: Position the radiant heat source under the glass floor, targeting the plantar surface of the hind paw. Activate the heat source and record the time until the animal withdraws its paw. Take at least three baseline readings, with a minimum of 5 minutes between each, and average the values. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
-
This compound Application: Apply a measured amount (e.g., 20-50 µL) of the this compound or vehicle cream to the plantar surface of the hind paw and gently rub it in.
-
Post-Treatment Measurement: At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours) after application, repeat the paw withdrawal latency measurement as described in step 2.
-
Data Analysis: The primary endpoint is the paw withdrawal latency in seconds. An increase in latency in the this compound-treated group compared to the vehicle group indicates analgesia.
Von Frey Test: Mechanical Allodynia
The von Frey test assesses the mechanical withdrawal threshold of the paw in response to stimulation with calibrated filaments, providing a measure of mechanical sensitivity.
Protocol:
-
Animal Acclimatization: Place the animal in a chamber with a wire mesh floor and allow it to acclimatize for at least 30 minutes.
-
Baseline Measurement: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The threshold is defined as the filament force that elicits a withdrawal response in at least 50% of applications. The "up-down" method is a commonly used and efficient paradigm for determining this threshold.
-
This compound Application: Apply the this compound or vehicle cream to the plantar surface of the hind paw.
-
Post-Treatment Measurement: At specified time points post-application, re-assess the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: The primary endpoint is the paw withdrawal threshold in grams. An increase in the threshold in the this compound-treated group compared to the vehicle group indicates a reduction in mechanical sensitivity and thus, analgesia.
Formalin Test: Inflammatory Pain
The formalin test induces a biphasic pain response and is used to model both acute nociceptive and more persistent inflammatory pain.
Protocol:
-
Animal Acclimatization: Place the animal in an observation chamber and allow it to acclimatize for at least 30 minutes.
-
This compound Pre-treatment: Apply the this compound or vehicle cream to the plantar surface of the hind paw that will be injected with formalin. Allow a pre-treatment time (e.g., 60 minutes) for the compound to take effect.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the plantar surface of the pre-treated hind paw.
-
Behavioral Observation: Immediately after the formalin injection, begin observing the animal's behavior. Record the cumulative time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase I (Acute Phase): 0-5 minutes post-injection. This phase reflects the direct activation of nociceptors.
-
Phase II (Inflammatory Phase): 15-30 minutes post-injection. This phase is associated with central sensitization and inflammatory processes.
-
-
Data Analysis: The primary endpoint is the total time (in seconds) spent in nociceptive behaviors during each phase. A reduction in this time in the this compound-treated group compared to the vehicle group indicates analgesia.
Conclusion
The in vivo models and protocols detailed in these application notes provide a robust framework for the quantitative assessment of this compound-induced analgesia. Consistent and reproducible data from these assays are crucial for advancing our understanding of this compound's therapeutic potential and for its continued development as a valuable analgesic agent. Researchers should carefully consider animal welfare, appropriate controls, and blinded data analysis to ensure the validity and reliability of their findings.
References
Utilizing Zucapsaicin to Elucidate TRPV1 Channel Gating Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zucapsaicin, the cis-isomer of capsaicin, is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Like its more widely studied trans-isomer, this compound activates TRPV1, a non-selective cation channel predominantly expressed in primary sensory neurons, leading to a sensation of heat and pain.[3] However, this compound is reported to be better tolerated than capsaicin, making it a valuable tool for studying TRPV1 channel function and a potential therapeutic agent for various pain conditions.[1][2]
Activation of the TRPV1 channel by this compound initiates an influx of calcium and sodium ions, leading to depolarization of the neuronal membrane.[4] This initial excitatory phase is followed by a period of desensitization, where the channel becomes less responsive to subsequent stimuli. This desensitization process is a key mechanism underlying the analgesic effects of TRPV1 agonists.[5] The study of this compound's interaction with the TRPV1 channel provides crucial insights into the molecular mechanisms of channel gating, including activation, desensitization, and the downstream signaling cascades that mediate pain and neurogenic inflammation.
These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to investigate TRPV1 channel gating and function. The included methodologies for electrophysiology, calcium imaging, and binding assays are designed to offer researchers a comprehensive guide for their investigations.
Data Presentation: Quantitative Analysis of this compound and Capsaicin Interaction with TRPV1
The following table summarizes the key quantitative parameters for this compound and its parent compound, capsaicin, in their interaction with the TRPV1 channel. Due to the limited availability of specific binding and kinetic data for this compound in publicly accessible literature, data for capsaicin is provided as a reference point.
| Parameter | This compound | Capsaicin (Reference) | Description | Experimental Method |
| EC50 | 28.2 nM[6] | ~100 - 700 nM[7][8] | The concentration of the agonist that produces 50% of the maximal response. This value is for calcium uptake in CHO cells expressing human TRPV1. | Calcium Imaging |
| Binding Affinity (Kd) | Data not available | ~50 - 200 nM | The equilibrium dissociation constant, representing the concentration of ligand at which half of the receptors are occupied. | Radioligand Binding Assay |
| Activation Rate (τ) | Data not available | Concentration-dependent (e.g., ~850 ms at 1 µM)[8] | The time constant for the activation of TRPV1 current upon agonist application. | Whole-Cell Patch-Clamp |
| Desensitization Rate (τ) | Data not available | Biphasic, dependent on Ca2+ influx and agonist concentration.[9] | The time constant(s) for the decay of the TRPV1 current in the continued presence of the agonist. | Whole-Cell Patch-Clamp |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway Activated by this compound
Activation of TRPV1 by this compound triggers a cascade of intracellular events, culminating in the release of pro-inflammatory neuropeptides and the transmission of pain signals.
Experimental Workflow for Studying this compound's Effect on TRPV1
A typical experimental workflow to characterize the effects of this compound on TRPV1 channels involves a combination of molecular, cellular, and functional assays.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure macroscopic currents through TRPV1 channels in response to this compound application.
Materials:
-
HEK293 cells stably expressing human TRPV1 or primary dorsal root ganglion (DRG) neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
-
This compound Application:
-
Prepare working concentrations of this compound in external solution.
-
Apply different concentrations of this compound to the cell using a perfusion system.
-
Record the inward current elicited by this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the EC50.
-
Analyze the activation and desensitization kinetics by fitting the current traces to exponential functions.[8]
-
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to this compound, providing a functional readout of TRPV1 activation.
Materials:
-
HEK293 cells expressing human TRPV1 or DRG neurons.
-
Fluorescence microscope with an appropriate filter set for Fura-2 or Fluo-4.
-
Fura-2 AM or Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Loading:
-
Plate cells on glass-bottom dishes.
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
Apply various concentrations of this compound to the cells.
-
Record the changes in fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, excite at 488 nm and record emission at ~520 nm.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation.
-
For Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
Plot the peak response against the this compound concentration and fit to a dose-response curve to determine the EC50.[6]
-
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the TRPV1 channel by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing a high level of TRPV1.
-
[³H]Resiniferatoxin (RTX) as the radioligand.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the cell membranes, a fixed concentration of [³H]RTX (typically below its Kd), and varying concentrations of this compound.
-
Include a control for total binding (no this compound) and non-specific binding (a high concentration of unlabeled capsaicin or RTX).
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the intricate gating mechanisms of the TRPV1 channel. The protocols outlined in these application notes provide a robust framework for characterizing the potency, binding affinity, and kinetic effects of this compound on TRPV1. By employing these electrophysiological, imaging, and biochemical assays, researchers can gain a deeper understanding of TRPV1 function in both physiological and pathophysiological contexts, paving the way for the development of novel analgesics and other therapeutics targeting this important ion channel.
References
- 1. Experimental colitis triggers the release of substance P and calcitonin gene-related peptide in the urinary bladder via TRPV1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [Capsaicin receptor TRPV1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential vanilloid 1, calcitonin gene-related peptide, and substance P mediate nociception in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1: A Target for Rational Drug Design [mdpi.com]
- 8. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the voltage dependence of capsaicin-activated membrane currents in rat sensory neurones before and after acute desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zucapsaicin Stability in Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zucapsaicin. The information aims to address common stability issues encountered during the preparation and handling of experimental solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound is poorly soluble in water. | Prepare a stock solution in an organic solvent such as ethanol or DMSO. For aqueous buffers like PBS, a final concentration of the organic solvent (e.g., <1% ethanol) may be necessary to maintain solubility. The addition of a surfactant like Tween-20 can also increase solubility.[1][2][3] |
| Loss of potency or inconsistent results over time | Degradation of this compound in the solution. | Store stock solutions at low temperatures (4°C or -20°C) and protected from light.[4] For aqueous solutions, neutral pH is generally better for stability than acidic or alkaline conditions.[5][6] Prepare fresh working solutions from the stock solution for each experiment. |
| Discoloration of the solution | Oxidation or degradation of this compound. | Protect the solution from light by using amber vials or wrapping the container in foil.[4][7] Avoid prolonged exposure to room temperature and light. |
| Variability between experiments | Inconsistent preparation of this compound solutions. | Develop and adhere to a standardized protocol for solution preparation. Ensure the this compound is fully dissolved before use. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for dissolving this compound?
This compound is practically insoluble in water.[8] For experimental purposes, it is recommended to first dissolve this compound in an organic solvent such as 95% ethanol, 10% ethanol in water, or DMSO to create a stock solution.[1] From this stock, you can make further dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
2. How should I store my this compound stock solution?
For optimal stability, this compound stock solutions should be stored at low temperatures and protected from light. Studies on the closely related isomer, capsaicin, show that solutions are stable for extended periods when stored at 4°C or -20°C in light-protected containers.[2][3][4] For a 0.075% w/w this compound cream, storage is recommended between 15°C and 30°C, with the tube to be used within 6 weeks of opening.[9]
3. What is the stability of this compound in aqueous solutions at different pH values?
While specific data on this compound is limited, studies on capsaicinoids indicate that stability is pH-dependent. Neutral pH conditions generally result in a lower rate of degradation compared to acidic or alkaline conditions.[5][6] Therefore, it is advisable to maintain a neutral pH for your aqueous experimental solutions containing this compound.
4. Is this compound sensitive to light?
Yes, this compound can be sensitive to light. It is recommended to protect this compound solutions from light to prevent potential photodegradation.[4][7] This can be achieved by using amber-colored vials or by wrapping the solution containers in aluminum foil.
5. How does temperature affect the stability of this compound?
Higher temperatures can accelerate the degradation of this compound.[5][6] It is best to store stock solutions at low temperatures (4°C or -20°C).[4] When conducting experiments at elevated temperatures, it is advisable to minimize the exposure time of the this compound solution to these conditions.
Data on Capsaicin Stability (as a proxy for this compound)
Since this compound is the cis-isomer of capsaicin, data on capsaicin stability can provide valuable insights.
Table 1: Stability of Capsaicin Solutions Under Different Storage Conditions
| Storage Condition | Concentration Range | Duration of Stability | Reference |
| 4°C, protected from light | 4 µM or higher | 1 year | [4] |
| 3°C, protected from light | Up to 500 µM | At least 30 weeks | [2][3] |
| Room temperature, protected from light | Not specified | Decrease in concentration after 4 months | [4] |
| Room temperature, exposed to light | Not specified | Decrease in concentration after 6 months | [4] |
| -20°C, protected from light | Not specified | Decrease in concentration after 1 year | [4] |
Table 2: Effect of pH on Capsaicinoid Stability at High Temperatures
| pH Condition | Relative Rate of Degradation | Reference |
| Neutral | Lower rate of change | [5][6] |
| Acidic | Higher rate of change than neutral | [5][6] |
| Alkaline | More stable than acidic, but less stable than neutral | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: In a fume hood, dissolve the this compound powder in a suitable organic solvent (e.g., 95% ethanol or DMSO) to a desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but prolonged exposure to heat should be avoided.
-
Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., an amber glass vial) at 4°C or -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: If the stock solution is frozen, allow it to thaw completely and come to room temperature.
-
Dilution: Pipette the required volume of the this compound stock solution into the desired volume of your aqueous experimental buffer (e.g., PBS). The final concentration of the organic solvent should be kept to a minimum (typically below 1%).
-
Mixing: Gently mix the working solution by inversion or gentle vortexing. Avoid vigorous shaking to prevent precipitation.
-
Use: Use the freshly prepared working solution for your experiments immediately. Do not store diluted aqueous solutions for extended periods.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Standardized method for solubility and storage of capsaicin-based solutions for cough induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical analysis of freshly prepared and stored capsaicin solutions: implications for tussigenic challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of capsaicinoid content at raised temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Optimizing In Vivo Delivery of Zucapsaicin for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo delivery of Zucapsaicin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the cis-isomer of capsaicin and acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[3] Initial activation of TRPV1 by this compound leads to an influx of calcium and sodium ions, causing neuronal depolarization and the sensation of heat or burning.[4] With repeated or prolonged exposure, this initial excitation is followed by a desensitization of the neuron, rendering it less responsive to painful stimuli.[4] This "defunctionalization" of nociceptive nerve fibers is the primary mechanism behind this compound's analgesic effect.[5] Additionally, this compound can lead to the depletion of substance P, a key neuropeptide involved in pain transmission.[6]
Q2: What are the main challenges in the in vivo delivery of this compound?
The primary challenges in delivering this compound effectively in vivo are its poor water solubility and the potential for skin irritation at the application site.[6][7] Optimizing formulations to enhance skin penetration and bioavailability while minimizing local adverse effects is crucial for therapeutic efficacy.[8]
Q3: What are the most common adverse effects observed in in vivo studies?
The most frequently reported side effects are application site reactions, such as a burning sensation, stinging, and erythema (redness).[6] These effects are directly related to the mechanism of action of this compound on TRPV1 receptors. In most cases, these reactions are transient and diminish with continued use.[2]
Q4: Which formulation strategies can improve the topical delivery of this compound?
Nano-based formulations, such as nanoemulsions and emulgels, have shown significant promise in improving the topical delivery of capsaicinoids like this compound.[8][9] These formulations can increase the solubility of the drug, enhance its permeation through the skin, and potentially reduce skin irritation by controlling the drug's release.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite successful in vitro permeation | - Inadequate formulation retention time on the skin. - Rapid clearance from the dermal tissue. - Insufficient drug concentration at the target site. | - Optimize the formulation's viscosity and mucoadhesive properties to increase residence time. - Consider incorporating penetration enhancers in the formulation. - Evaluate different dosing regimens (e.g., more frequent application). |
| Significant skin irritation in animal models | - High concentration of this compound. - The vehicle itself may be irritating. - High flux of the drug across the stratum corneum. | - Reduce the concentration of this compound in the formulation. - Conduct a skin irritation study with the vehicle alone to rule out its contribution. - Modify the formulation to achieve a more controlled and sustained release of this compound.[10] |
| Inconsistent results between experimental animals | - Variability in formulation application (e.g., amount, area of application). - Differences in skin integrity among animals. - Inconsistent pain induction in the disease model. | - Standardize the application procedure, ensuring a consistent dose and application area for each animal. - Carefully inspect the skin of each animal before application to ensure it is intact and free of lesions. - Refine the pain induction model to ensure a consistent and measurable pain response across all animals. |
| Formulation instability (e.g., phase separation, crystallization) | - Incompatible excipients. - Inadequate homogenization during preparation. - Improper storage conditions. | - Conduct thorough pre-formulation studies to ensure the compatibility of all excipients. - Optimize the manufacturing process, including homogenization speed and time. - Store the formulation under appropriate temperature and light conditions as determined by stability studies. |
Data Presentation
Table 1: Summary of this compound Clinical Trial Data for Osteoarthritis of the Knee
| Study | Dosage | Treatment Duration | Primary Outcome Measure | Key Findings |
| Phase 3 Clinical Trial (NCT00077935)[2] | 0.075% cream | 12 weeks | Improvement in WOMAC Pain Subscale Score | Statistically significant improvement in pain and physical function compared to placebo. |
| Long-term Extension Study[11] | 0.075% cream | 52 weeks | Safety and tolerability | The treatment was well-tolerated over the long term. |
| Comparative Study[12] | 0.075% cream | 3 months | Pain reduction in patients with inadequate response to NSAIDs | Significant improvement in pain scores. |
Table 2: Pharmacokinetic Parameters of Topical Capsaicin (as a surrogate for this compound) in Humans
| Parameter | Value | Study Population | Notes |
| Maximum Plasma Concentration (Cmax) | 1.86 ng/mL (mean) | Patients with peripheral neuropathic pain | Following a 60-minute application of a high-concentration patch.[6][13] |
| Time to Maximum Concentration (Tmax) | Immediately post-patch removal | Patients with peripheral neuropathic pain | [14] |
| Elimination Half-life (t½) | 1.64 hours (mean) | Patients with peripheral neuropathic pain | [6][13] |
| Systemic Bioavailability | Low and transient | Patients with peripheral neuropathic pain | Systemic exposure is minimal with topical application.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulgel (0.075%)
This protocol is adapted from methods used for capsaicin and other topical drugs.[15]
Materials:
-
This compound powder
-
Oil phase (e.g., Eucalyptus oil, Clove oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Gelling agent (e.g., Carbopol 934)
-
Triethanolamine
-
Distilled water
Procedure:
-
Preparation of the Oil Phase: Dissolve the required amount of this compound (to achieve a final concentration of 0.075% w/w) in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Propylene glycol) in distilled water.
-
Formation of the Nanoemulsion:
-
Heat both the oil and aqueous phases separately to 60-70°C.
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-speed homogenizer.
-
Continue homogenization for 15-30 minutes to form a stable oil-in-water (o/w) nanoemulsion.
-
Allow the nanoemulsion to cool to room temperature.
-
-
Preparation of the Gel Base:
-
Disperse the gelling agent (e.g., 1g of Carbopol 934) in 100 mL of distilled water with constant stirring until a uniform dispersion is formed.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH (typically 6.0-7.0) is achieved.
-
-
Incorporation of Nanoemulsion into the Gel:
-
Slowly add the prepared this compound nanoemulsion to the gel base with gentle stirring until a homogenous nanoemulgel is formed.
-
Characterization: The resulting nanoemulgel should be characterized for its pH, viscosity, spreadability, particle size, and drug content.
Protocol 2: In Vivo Efficacy Evaluation in a Rat Model of Osteoarthritis
This protocol is based on established methods for inducing osteoarthritis and assessing pain in rodents.[10][14]
1. Induction of Osteoarthritis:
-
Animal Model: Male Wistar rats (180-220 g).
-
Inducing Agent: Monosodium iodoacetate (MIA).
-
Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the area around the right knee joint.
-
Administer a single intra-articular injection of MIA (e.g., 1 mg in 50 µL of sterile saline) into the knee joint.
-
Allow the animals to recover and for osteoarthritis to develop over a period of 14-21 days.
-
2. Treatment Application:
-
Divide the animals into treatment groups (e.g., Vehicle control, this compound nanoemulgel, Positive control).
-
Apply a standardized amount of the topical formulation (e.g., 100 mg) to the skin over the arthritic knee joint once or twice daily for a predetermined period (e.g., 7-14 days).
3. Pain Assessment:
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in a chamber with a mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw of the affected limb.
-
Determine the paw withdrawal threshold (in grams).
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the paw withdrawal latency (in seconds).
-
-
Incapacitance Test (Weight-Bearing):
-
Place the rat in a chamber where each hind paw rests on a separate force plate.
-
Measure the weight distribution between the affected and unaffected limbs.
-
4. Data Analysis:
-
Compare the changes in pain thresholds and weight-bearing between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: this compound signaling pathway leading to analgesia.
Caption: Experimental workflow for this compound topical delivery.
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Updates - Page 3 of 5 - The Rheumatologist [the-rheumatologist.org]
- 7. pjps.pk [pjps.pk]
- 8. Design, Formulation, and Evaluation of Aloe vera Gel-Based Capsaicin Transemulgel for Osteoarthritis [iris.unipv.it]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Formulation, characterization, in vitro, in vivo, and histopathological evaluation of transdermal drug delivery containing norfloxacin and Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. In vivo investigation, in mice and in man, into the irritation potential of novel amphiphilogels being studied as transdermal drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zucapsaicin Formulation and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zucapsaicin. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation and stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The primary formulation challenges for this compound, similar to its trans-isomer capsaicin, stem from its poor aqueous solubility and potential for skin irritation at higher concentrations. As a lipophilic molecule, achieving uniform distribution in aqueous-based topical formulations like creams and gels can be difficult, potentially leading to issues with content uniformity, bioavailability, and stability.
Q2: What are the known stability challenges for this compound?
A2: this compound, as an amide and a phenol, is susceptible to degradation under certain conditions. Potential stability challenges include:
-
Hydrolysis: The amide linkage can be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Oxidation: The phenolic hydroxyl group is a potential site for oxidation, which can be initiated by exposure to light, heat, or the presence of metal ions.
-
Isomerization: Although this compound is the cis-isomer, the potential for isomerization to the more stable trans-isomer (capsaicin) under certain stress conditions should be considered, as this could alter the efficacy and side-effect profile.
-
Physical Instability of the Formulation: For topical formulations, issues such as phase separation, crystallization of the active pharmaceutical ingredient (API), and changes in viscosity can occur over time, affecting the product's performance and appearance.
Q3: What are some suitable excipients for a topical this compound cream formulation?
A3: Based on the publicly available information for a 0.075% w/w this compound cream, a suitable formulation can be developed using a combination of the following types of excipients[1]:
-
Emollients and Solubilizers: To dissolve this compound and enhance skin feel (e.g., Isopropyl Myristate, White Petrolatum).
-
Emulsifiers: To create a stable oil-in-water emulsion (e.g., Glyceryl Stearate, Polyethylene Glycol 100 Stearate).
-
Stiffening Agents: To provide the desired viscosity and consistency (e.g., Cetyl Alcohol).
-
Humectants: To prevent the cream from drying out (e.g., Sorbitol Solution).
-
Preservatives: To prevent microbial growth (e.g., Benzyl Alcohol).
-
Aqueous Phase: Purified Water.
Troubleshooting Guides
Formulation Challenges
Issue 1: Poor Solubility of this compound in the Formulation Base
-
Observation: The API does not fully dissolve, leading to a gritty texture or visible particles.
-
Troubleshooting Steps:
-
Solvent System Optimization:
-
Incorporate a suitable co-solvent system. For research purposes, mixtures of DMSO, PEG300, and Tween-80 have been used to solubilize this compound[2]. For topical formulations, consider pharmaceutically acceptable solvents like propylene glycol or ethanol in the oil phase.
-
Heat the oil phase during manufacturing to aid dissolution, but be mindful of the potential for degradation at elevated temperatures.
-
-
Use of Solubilizing Excipients:
-
Include surfactants or emulsifiers with good solubilizing capacity for lipophilic drugs.
-
-
Particle Size Reduction:
-
If the API is suspended, micronization of the this compound powder can improve dispersion and reduce grittiness.
-
-
Issue 2: Phase Separation of the Cream Formulation
-
Observation: The cream separates into aqueous and oily layers over time.
-
Troubleshooting Steps:
-
Emulsifier System Optimization:
-
Adjust the hydrophilic-lipophilic balance (HLB) of the emulsifier system. A combination of high and low HLB emulsifiers often provides better stability.
-
Increase the concentration of the emulsifying agents.
-
-
Viscosity Modification:
-
Increase the viscosity of the external phase by adding a thickening agent (e.g., carbomers, xanthan gum).
-
-
Homogenization Process:
-
Optimize the homogenization speed and time during manufacturing to ensure a fine and uniform droplet size distribution of the internal phase.
-
-
Stability Challenges
Issue 3: Degradation of this compound in the Formulation
-
Observation: Stability-indicating HPLC analysis shows a decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.
-
Troubleshooting Steps:
-
pH Adjustment:
-
Buffer the aqueous phase of the formulation to a pH where this compound exhibits maximum stability. Studies on capsaicin have shown it is more stable in neutral to slightly acidic conditions and susceptible to degradation in alkaline conditions[3].
-
-
Inclusion of Antioxidants:
-
Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to the oil phase to prevent oxidative degradation.
-
-
Use of Chelating Agents:
-
Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidative reactions.
-
-
Light Protection:
-
Package the formulation in opaque or light-resistant containers to protect it from photodegradation.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H27NO3 | [4] |
| Molecular Weight | 305.42 g/mol | [5] |
| Melting Point | 71.5-74.5 °C | [4] |
| XLogP3 | 3.6 | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, ethanol, and dimethylformamide. | [4][6] |
Table 2: Example of a Stability-Indicating HPLC Method for Capsaicinoids (Adaptable for this compound)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
This table provides a general starting point; the method must be validated for this compound specifically.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to 100°C for 5 hours in a hot air oven[7].
-
Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for 7 days[7].
-
-
Sample Analysis: Analyze the stressed samples using a suitable HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation peaks.
Protocol 2: Development of a Topical Cream Formulation
Objective: To formulate a stable oil-in-water cream of this compound.
Methodology:
-
Oil Phase Preparation:
-
In a suitable vessel, combine the oil-soluble excipients (e.g., white petrolatum, cetyl alcohol, glyceryl stearate, isopropyl myristate, PEG-100 stearate).
-
Add this compound to the oil phase.
-
Heat the mixture to 70-75°C with continuous stirring until all components are melted and the this compound is dissolved.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, combine the water-soluble components (e.g., purified water, sorbitol solution).
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase with continuous homogenization.
-
Continue homogenization for a specified period to achieve a uniform emulsion.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool under gentle stirring.
-
When the temperature is below 40°C, add the preservative (e.g., benzyl alcohol).
-
Continue stirring until the cream reaches room temperature.
-
-
Characterization: Evaluate the final product for appearance, pH, viscosity, and content uniformity.
Visualizations
Caption: Workflow for this compound formulation development.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. Summary Basis of Decision for Civanex MC - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Technical Support Center: In Vitro Studies with Capsaicinoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with capsaicinoids in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve capsaicinoids for in vitro studies, and what are the potential issues with solvents?
A1: The most common solvents for dissolving capsaicinoids are ethanol and dimethyl sulfoxide (DMSO).[1][2] Capsaicin is soluble in both ethanol and DMSO at concentrations of at least 30 mg/mL.[2]
Troubleshooting:
-
Precipitation in Media: Capsaicinoids are poorly soluble in aqueous solutions like cell culture media.[1] When a concentrated stock solution in DMSO or ethanol is diluted into your media, precipitation can occur. To mitigate this, ensure rapid and thorough mixing upon dilution. It is also advisable to prepare the final working concentration immediately before use.
-
Solvent Cytotoxicity: Both DMSO and ethanol can be toxic to cells at certain concentrations. It is crucial to determine the maximum solvent concentration your cell line can tolerate without affecting viability. This is typically achieved by running a vehicle control experiment where cells are treated with the solvent at the same final concentration used in your capsaicinoid experiments. For cytotoxicity assays, a final DMSO concentration of 0.5% is often used, but it's essential to validate this for your specific cell line and assay.[3]
-
Solvent Effects on Channel Activity: Organic solvents can have physiological effects at low concentrations.[1] Therefore, it is critical to include a vehicle control in all experiments to account for any effects of the solvent itself on the biological system being studied.
Q2: How stable are capsaicinoids in cell culture conditions?
A2: The stability of capsaicinoids in in vitro settings can be influenced by factors such as pH, temperature, and light exposure.
Troubleshooting:
-
pH Sensitivity: Capsaicinoid stability is pH-dependent. Neutral pH conditions generally result in a lower rate of degradation compared to acidic or alkaline conditions.[4] Cell culture media is typically buffered to a physiological pH (around 7.4), which is favorable for capsaicinoid stability.
-
Temperature Effects: Higher temperatures accelerate the degradation of capsaicinoids.[4][5] For long-term storage of stock solutions, -20°C in the dark is recommended.[6] During experiments, maintaining a constant and appropriate temperature (e.g., 37°C for cell culture) is important, but prolonged incubations at this temperature may lead to some degradation.
-
Light Sensitivity: While not as extensively documented as pH and temperature effects, it is good practice to protect capsaicinoid solutions from light to minimize potential photodegradation, especially during long-term storage. Storing stock solutions in amber vials or wrapped in foil is recommended. A 4 µM solution of capsaicin was found to be stable for one year when stored at 4°C in the dark.[6]
Troubleshooting Guides
Issue 1: High Variability or Unexpected Results in Cytotoxicity Assays
High variability or unexpected outcomes in cytotoxicity assays (e.g., MTT, XTT) are common challenges.
Possible Causes and Solutions:
-
Inconsistent Capsaicinoid Concentration:
-
Problem: Precipitation of the compound upon dilution in aqueous media can lead to an inaccurate final concentration.
-
Solution: Visually inspect for precipitates after dilution. Prepare fresh dilutions for each experiment and ensure vigorous mixing. Consider using a solubilizing agent, but be mindful of its own potential effects on the cells.
-
-
Vehicle (Solvent) Effects:
-
Problem: The solvent (DMSO or ethanol) may be exerting cytotoxic effects, confounding the results.
-
Solution: Always include a vehicle control group treated with the same concentration of solvent as the capsaicinoid-treated groups. If the vehicle control shows significant cytotoxicity, the solvent concentration should be lowered.
-
-
TRPV1-Independent Effects:
-
Problem: At high concentrations, capsaicin can induce cell death through mechanisms independent of the TRPV1 receptor.[7] This can lead to unexpected results if the study is focused on TRPV1-mediated effects.
-
Solution: To confirm TRPV1 involvement, use a TRPV1 antagonist, such as capsazepine, in a control group. If the antagonist blocks the observed cytotoxicity, it indicates a TRPV1-dependent mechanism. Additionally, consider using cell lines with varying or confirmed null expression of TRPV1. Some studies have shown that TRPV1 antagonists do not always ameliorate capsaicin-induced cytotoxicity, suggesting complex signaling pathways.
-
Issue 2: Rapid Desensitization of TRPV1 in Calcium Influx Assays
A common phenomenon observed in capsaicinoid studies is the rapid desensitization of the TRPV1 receptor upon repeated or prolonged agonist exposure, leading to a diminished response.[8]
Possible Causes and Solutions:
-
Calcium-Dependent Desensitization:
-
Problem: The influx of extracellular calcium following TRPV1 activation is a primary trigger for desensitization.[8][9]
-
Solution: While necessary for the signal, be aware of the role of calcium. The experimental design should account for this rapid desensitization. For example, when measuring calcium influx, the initial peak response is often the most relevant.
-
-
Involvement of Intracellular Signaling Pathways:
-
Problem: Desensitization is a complex process regulated by various intracellular signaling molecules, including protein kinase A (PKA), protein kinase C (PKC), calmodulin (CaM), and the phosphatase calcineurin.[9][10][11]
-
Solution: When investigating the mechanisms of desensitization, consider using specific inhibitors for these pathways to dissect their roles. For instance, inhibiting calcineurin has been shown to reduce desensitization.[9]
-
-
Depletion of PIP2:
-
Problem: The depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) from the plasma membrane is also implicated in TRPV1 desensitization.[9][11]
-
Solution: Be aware of this mechanism, especially in experiments involving prolonged agonist application. Functional recovery from desensitization has been shown to require the resynthesis of PIP2.[9]
-
Data Presentation
Table 1: Solubility of Capsaicin in Common Solvents
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility |
| Ethanol | Soluble[2] | ≥ 30 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | ≥ 30 mg/mL[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly Soluble | At least 0.1 mg/mL[1] |
Table 2: Factors Influencing Capsaicinoid Stability in In Vitro Systems
| Factor | Effect on Stability | Recommendations |
| pH | More stable at neutral pH.[4] | Maintain physiological pH (around 7.4) in experiments. |
| Temperature | Degradation increases with higher temperatures.[4] | Store stock solutions at -20°C. Minimize prolonged incubation at 37°C if stability is a concern. |
| Light | Potential for photodegradation. | Store solutions in the dark (e.g., amber vials, wrapped in foil).[6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.[12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of capsaicinoids and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
Fluo-4 Calcium Influx Assay
This protocol allows for the measurement of intracellular calcium changes upon TRPV1 activation.[15][16]
-
Cell Seeding: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with Fluo-4 AM calcium indicator. This typically involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C, followed by a de-esterification period at room temperature.[16]
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding the capsaicinoid.
-
Stimulation: Add the capsaicinoid solution to the cells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the influx of intracellular calcium. The peak fluorescence intensity is often used as a measure of the response.
Mandatory Visualization
Caption: TRPV1 activation by capsaicin and subsequent signaling pathways leading to desensitization.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay with capsaicinoids.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of capsaicinoid content at raised temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsaicin: A Two-Decade Systematic Review of Global Research Output and Recent Advances Against Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 - Wikipedia [en.wikipedia.org]
- 9. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. The Antiproliferative and Apoptotic Effects of Capsaicin on an Oral Squamous Cancer Cell Line of Asian Origin, ORL-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
methods to improve Zucapsaicin solubility for lab use
Welcome to the technical support center for Zucapsaicin. This resource provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of this compound for laboratory applications.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound, a stereoisomer of capsaicin, has very low solubility in water.[1] Direct dissolution in aqueous buffers is often challenging. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for this compound solubility issues.
Q2: I prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture medium.
A2: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. Here are some solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to keep the this compound in solution.[2]
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (e.g., 37°C) medium can help with solubility.[3]
-
Stirring: Add the stock solution dropwise to the medium while gently vortexing or stirring to facilitate rapid dispersion.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO to distinguish the effects of the compound from the solvent.[3]
Q3: Can I use a solvent other than DMSO for my cell-based assays?
A3: Yes, ethanol is a common alternative to DMSO.[2] For some applications, other organic solvents like dimethylformamide can also be used.[4] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line. It is recommended to perform a vehicle control to assess the effect of the solvent on your cells.[2]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is structurally similar to capsaicin, and their solubility properties are comparable. This compound is poorly soluble in water but soluble in organic solvents.[1][5]
Quantitative Solubility Data for Capsaicin (this compound Analog)
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility | Citation |
| Ethanol | Soluble | ≥ 30 mg/mL | [4][5] |
| DMSO | Soluble | ≥ 30 mg/mL | [4][5] |
| Dimethylformamide | Soluble | ≥ 30 mg/mL | [4] |
| PBS (pH 7.2) | Slightly Soluble | ≥ 0.1 mg/mL | [4] |
| Water | Poorly Soluble | ~13-29 ppm (parts per million) |
Q2: How can I increase the aqueous solubility of this compound without using organic solvents?
A2: For applications where organic solvents are not suitable, cyclodextrins can be used to enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex with capsaicin, significantly increasing its dissolution rate in water.[6][7] This method can improve bioavailability and reduce irritation in in vivo studies.[6][7]
Q3: What is the mechanism of action of this compound?
A3: this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is found on nociceptive sensory neurons.[1] Binding to TRPV1 initially stimulates the channel, causing a burning sensation, followed by a desensitization period that leads to an analgesic effect.[1]
Caption: Simplified signaling pathway of this compound via the TRPV1 receptor.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for storage and later use.[3]
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molecular Weight: ~305.4 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound powder for your desired stock concentration and volume. For 1 mL of a 100 mM solution, you would need 30.54 mg.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3][4]
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol details the dilution of the stock solution into a complete cell culture medium for treating cells.
Caption: Experimental workflow for preparing a this compound working solution.
-
Objective: To prepare a working solution of this compound for cell treatment.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.[3]
-
Determine the final concentration needed for your experiment.
-
Perform serial dilutions of the stock solution into the pre-warmed complete cell culture medium to achieve the final concentration. It is crucial to add the stock solution to the medium, not the other way around, to minimize precipitation.
-
Prepare a vehicle control by adding the same final volume of DMSO to the culture medium without this compound.[3]
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Use the freshly prepared working solutions to treat the cells immediately.[4]
-
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is adapted from protocols for capsaicin and can be used when organic solvents must be avoided.[6]
-
Objective: To prepare an aqueous solution of this compound using HP-β-CD.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or desired aqueous buffer
-
Thermostatically controlled shaker or water bath
-
-
Procedure:
-
Prepare a solution of HP-β-CD in distilled water at the desired concentration (e.g., 16% w/v).[7]
-
Add an excess amount of this compound powder to the HP-β-CD solution to create a saturated solution.
-
Place the mixture in a thermostatically controlled shaker or water bath and agitate for 24-48 hours to ensure equilibrium is reached.[5]
-
After equilibration, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant, which is the saturated solution of the this compound/HP-β-CD inclusion complex.
-
The concentration of this compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.[7]
-
References
- 1. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Zucapsaicin Technical Support Center: Mitigating Off-Target Effects in Experiments
Welcome to the Zucapsaicin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and mitigating potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the precision and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the synthetic cis-isomer of capsaicin, the active component in chili peppers.[1][2] Its primary mechanism of action is as a selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4] TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[3] Activation of TRPV1 by this compound leads to an influx of calcium and sodium ions, causing depolarization of the neuron.[3] This initial excitation is followed by a prolonged period of desensitization, during which the neuron is less responsive to noxious stimuli, leading to an analgesic effect.[3]
Q2: What are the known "off-target" effects of this compound?
The term "off-target" can refer to two distinct phenomena:
-
Effects not mediated by TRPV1: True off-target effects would involve this compound binding to and modulating other receptors or enzymes. Currently, there is limited publicly available data from broad off-target screening panels for this compound. It is known to have weak to moderate inhibitory effects on some cytochrome P450 (CYP) enzymes in vitro, but this is generally not considered physiologically relevant in topical applications due to low systemic absorption.[3]
-
Undesirable on-target effects: These are effects mediated by TRPV1 but are undesirable in a specific experimental context. For example, the initial excitatory phase of TRPV1 activation can cause a burning sensation, which is an on-target effect.[3] At high concentrations, prolonged TRPV1 activation and the subsequent massive calcium influx can lead to cytotoxicity.
Q3: Is this compound preferable to capsaicin in experiments?
This compound is reported to be better tolerated than its trans-isomer, capsaicin, suggesting it may have a more favorable side-effect profile.[1][2] While both compounds are potent TRPV1 agonists, differences in their stereochemistry may influence their potency, metabolism, and interaction with other potential targets. For experiments where minimizing local irritation is a concern, this compound may be a better choice.
Q4: How can I be sure the effects I'm observing are mediated by TRPV1?
The most effective way to confirm that the observed effects of this compound are on-target is to use a selective TRPV1 antagonist as a control. Pre-treatment of your experimental system with a TRPV1 antagonist, such as capsazepine, should block the effects of subsequently applied this compound. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Cytotoxicity
Possible Cause: High concentrations of this compound can lead to excessive calcium influx through TRPV1 channels, triggering cytotoxic pathways. While specific cytotoxicity data for this compound is limited, capsaicin has been shown to be cytotoxic at higher concentrations.
Troubleshooting Steps:
-
Determine the EC50 and CC50: Perform a dose-response curve to determine the 50% effective concentration (EC50) for your desired TRPV1-mediated effect and the 50% cytotoxic concentration (CC50). Aim to use a concentration of this compound that is well below the CC50.
-
Use a TRPV1 Antagonist Control: Treat cells with a combination of this compound and a TRPV1 antagonist (e.g., capsazepine). If the cytotoxicity is prevented, it confirms that the effect is mediated by TRPV1.
-
Optimize Incubation Time: Reduce the duration of this compound exposure to the minimum time required to observe the desired effect.
-
Lower this compound Concentration: If possible, use the lowest effective concentration of this compound.
Issue 2: Inconsistent or Lack of Expected this compound Effect
Possible Cause: The experimental system may lack functional TRPV1 channels, or the this compound may not be properly solubilized.
Troubleshooting Steps:
-
Confirm TRPV1 Expression: Verify the expression of functional TRPV1 channels in your cell line or tissue preparation using techniques such as Western blot, qPCR, or calcium imaging with a known TRPV1 agonist like capsaicin.
-
Check this compound Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in your aqueous experimental buffer. Precipitated this compound will not be effective.
-
Positive Control: Use a known potent TRPV1 agonist, such as resiniferatoxin (RTX), as a positive control to confirm the responsiveness of your experimental system.
-
Vehicle Control: Always include a vehicle-only control to ensure that the solvent used to dissolve this compound is not causing any effects on its own.
Issue 3: Suspected Off-Target Effects
Possible Cause: At high concentrations, this compound may interact with other cellular components.
Troubleshooting Steps:
-
TRPV1 Antagonist Co-treatment: This is the most critical step. Pre-incubate your cells or tissue with a selective TRPV1 antagonist before adding this compound. If the effect is still observed, it is likely an off-target phenomenon.
-
Use a Structurally Unrelated TRPV1 Agonist: Compare the effects of this compound with a structurally different TRPV1 agonist. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Literature Review: Search for any reported off-target activities of this compound or structurally similar compounds that might be relevant to your experimental system.
Quantitative Data Summary
| Compound | Target | Action | Potency (EC50/IC50) | Reference |
| This compound | TRPV1 | Agonist | Potency is similar to capsaicin, but specific EC50 values are not widely reported. | [1][2] |
| Capsaicin | TRPV1 | Agonist | ~0.28 µM (in hTRPV1 expressing HEK293 cells) | [5] |
| Capsazepine | TRPV1 | Competitive Antagonist | IC50 ~230-254 nM against capsaicin-induced responses. | [6] |
| Capsaicin | SH-SY5Y cells | Inhibition of protein synthesis (Cytotoxicity) | IC50 ~60 µM |
Experimental Protocols
Protocol 1: Confirmation of On-Target Effect using a TRPV1 Antagonist
This protocol describes how to use a TRPV1 antagonist to verify that the observed biological effect of this compound is mediated by TRPV1.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Capsazepine stock solution (e.g., 10 mM in DMSO)
-
Your experimental system (e.g., cultured cells, tissue preparation)
-
Appropriate buffers and media
Procedure:
-
Prepare working solutions: Dilute this compound and capsazepine to their final desired concentrations in your experimental buffer or media immediately before use.
-
Antagonist Pre-incubation: Add the capsazepine working solution to your experimental system. A typical starting concentration is 1-10 µM. Incubate for 15-30 minutes at the appropriate temperature for your system.
-
This compound Treatment: Add the this compound working solution to the wells already containing capsazepine.
-
Control Groups:
-
Vehicle control (buffer/media with DMSO)
-
This compound only
-
Capsazepine only
-
-
Incubation: Incubate for the desired duration of your experiment.
-
Assay: Perform your biological assay to measure the endpoint of interest.
Expected Outcome: If the effect of this compound is on-target, it will be significantly reduced or completely blocked in the group pre-treated with capsazepine.
Visualizations
Caption: this compound on-target signaling pathway.
Caption: Troubleshooting workflow for this compound effects.
Caption: Downstream signaling of this compound-induced TRPV1 activation.
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing the Therapeutic Potential of Capsaicin and Its Analogues in Pain and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Zucapsaicin Dosage for Consistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the dosage of Zucapsaicin for consistent and reproducible experimental outcomes.
Troubleshooting Guide: Addressing Inconsistent Results
Question: We are observing high variability in the analgesic effect of our topical this compound formulation in a rodent model of osteoarthritis. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in the analgesic efficacy of topical this compound can stem from several factors, ranging from the formulation itself to the experimental protocol and subject-specific differences. Below is a step-by-step guide to help you identify and address the potential sources of inconsistency.
1. Formulation and Delivery:
-
Inconsistent Drug Concentration: Ensure your formulation has a homogenous distribution of this compound. Use validated methods to confirm the concentration and uniformity of the active pharmaceutical ingredient (API) in your cream, gel, or patch.
-
Variable Skin Penetration: The vehicle used in your formulation significantly impacts skin penetration. Factors such as the lipophilicity of the base, the presence of penetration enhancers, and the overall composition can alter the amount of this compound reaching the target nociceptors.[1][2][3] Consider reformulating or using a different vehicle if you suspect poor or inconsistent absorption. Nanoemulsions have been shown to enhance the skin permeation of capsaicinoids.[2]
-
Application Technique: Standardize the application procedure. Ensure the same amount of formulation is applied to the same surface area in each animal. The thickness of the applied layer and the degree of rubbing can influence absorption.
2. Experimental Protocol:
-
Acclimatization and Handling: Ensure all animals are properly acclimatized to the experimental environment and handling procedures. Stress can significantly impact pain perception and response to analgesics.
-
Baseline Pain Assessment: Establish a stable and consistent baseline of pain behavior before drug administration. Variability in the underlying pain state will contribute to variable drug effects.
-
Timing of Assessment: The onset and duration of this compound's analgesic effect can vary. Conduct a time-course study to determine the peak effective time point for your specific model and dosage.
3. Subject-Specific Factors:
-
Skin Integrity and Thickness: The condition of the skin at the application site can affect drug absorption. Avoid application to areas with abrasions or inflammation not related to the model. Skin thickness can also vary between animals.
-
Inter-animal Variability: Biological variability is inherent in any in vivo experiment. Ensure your study is adequately powered to account for this. Consider using a crossover design if appropriate for your model to reduce inter-animal variability.
-
"Responder" vs. "Non-Responder" Phenotypes: Studies with topical capsaicin have identified "responder" and "non-responder" individuals, which may be linked to differences in central pain processing mechanisms.[4] While less studied with this compound, a similar phenomenon could be at play.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic cis-isomer of capsaicin and acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[5][6] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[7]
The binding of this compound to TRPV1 leads to the opening of the ion channel, causing an influx of calcium and sodium ions.[8] This initial activation results in a sensation of heat and pain. However, with prolonged or repeated exposure, this compound induces a state of desensitization or "defunctionalization" of the nociceptor.[9][10] This is thought to occur through several mechanisms, including calcium-dependent dephosphorylation of the channel and depletion of the neuropeptide Substance P from nerve terminals.[11] The ultimate effect is a reduction in the transmission of pain signals.
TRPV1 Signaling Pathway:
Caption: Simplified signaling pathway of this compound's action on the TRPV1 receptor.
Q2: What are typical preclinical dosages for this compound?
A2: Specific preclinical dosage data for this compound is less abundant in the literature compared to its trans-isomer, capsaicin. However, based on available information and the known clinical concentrations, a starting point for topical formulations in rodent models can be extrapolated. Clinically, a 0.075% this compound cream has been used for osteoarthritis of the knee.[10] Preclinical studies with capsaicin in rat models of arthritis have used subcutaneous injections in the mg/kg range (e.g., 3-9 mg/kg) or intra-articular injections of a 0.5% solution.[12][13][14] For topical applications, concentrations often range from 0.025% to 0.1%.
It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and formulation.
Table 1: Preclinical Dosage Reference for Capsaicinoids (as a proxy for this compound)
| Animal Model | Compound | Route of Administration | Dosage/Concentration | Observed Effect | Reference |
| Rat (Monoarthritis) | Capsaicin | Subcutaneous | 3-9 mg/kg | Reversal of hyperalgesia | [13] |
| Rat (Osteoarthritis) | Capsaicin | Intra-articular | 0.5% solution | Abolished mechanical pain | [14] |
| Rat (Inflammatory Pain) | Capsaicin | Intradermal | 0.1-30 µg | Flinching and licking behavior | [15] |
| Rat (Arthritis) | Capsaicin | Topical | 0.025% cream | Reduced edema and nociception | [16] |
Q3: We are observing significant skin irritation at the application site. How can we mitigate this?
A3: Skin irritation, often manifesting as erythema (redness) and a burning sensation, is a common side effect of TRPV1 agonists like this compound.[1] This is a direct result of the initial activation of nociceptors.
-
Dose Reduction: The most straightforward approach is to lower the concentration of this compound in your formulation.
-
Formulation Modification: The vehicle can influence the rate and extent of drug delivery, and thus the intensity of the initial burning sensation. Consider using a formulation that provides a more controlled release of this compound.[1] Encapsulating this compound in lipid nanoparticles may also reduce skin irritation.[1]
-
Repeated Application: The initial irritation tends to diminish with repeated applications as the nociceptors become desensitized. A gradual dose-escalation protocol may help to improve tolerability.
-
Objective Assessment: To quantify skin irritation, you can use a scoring system based on the degree of erythema and edema.
Table 2: Draize Scale for Scoring Skin Irritation (Modified)
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Key Experimental Protocols
Protocol 1: Dose-Response Study for Topical this compound in a Rodent Model of Osteoarthritis (MIA Model)
Objective: To determine the effective dose range of a topical this compound formulation for reducing mechanical allodynia in a mono-iodoacetate (MIA)-induced osteoarthritis rat model.
Methodology:
-
Model Induction: Induce osteoarthritis in the right knee joint of adult male Sprague-Dawley rats by a single intra-articular injection of MIA (e.g., 2 mg in 50 µL of sterile saline).
-
Baseline Assessment: At day 14 post-MIA injection, assess baseline mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (PWT) for the ipsilateral (right) and contralateral (left) hind paws.
-
Grouping and Dosing: Randomly assign animals to different treatment groups (n=8-10 per group):
-
Vehicle control (topical formulation without this compound)
-
This compound 0.025%
-
This compound 0.075%
-
This compound 0.1%
-
Positive control (e.g., topical diclofenac)
-
-
Drug Administration: Apply a standardized amount (e.g., 100 mg) of the assigned topical formulation to the skin over the arthritic knee.
-
Post-Treatment Assessment: Measure the PWT at various time points after drug application (e.g., 1, 2, 4, and 6 hours) to determine the time of peak effect and the duration of action.
-
Data Analysis: Compare the changes in PWT from baseline for each treatment group to the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
Experimental Workflow for Dose-Response Study:
Caption: Workflow for a preclinical dose-response study of topical this compound.
Protocol 2: Assessment of Skin Irritation
Objective: To evaluate the potential for skin irritation of different concentrations of a topical this compound formulation.
Methodology:
-
Animal Preparation: Use healthy adult rats or rabbits. On the day before the study, clip the fur from a designated area on the back of each animal.
-
Grouping and Application: Randomly assign animals to groups (n=4-6 per group):
-
Vehicle control
-
This compound 0.025%
-
This compound 0.075%
-
This compound 0.1%
-
Positive control (known irritant, e.g., 1% sodium lauryl sulfate)
-
-
Observation: Apply a standardized amount of the test substance to the clipped skin. Observe the application site for signs of erythema and edema at 1, 24, 48, and 72 hours after application.
-
Scoring: Score the skin reactions at each time point using a standardized scale, such as the Draize scale (see Table 2).
-
Data Analysis: Calculate the Primary Irritation Index for each substance and compare the scores between the different this compound concentrations and the controls.
References
- 1. Enhanced Transdermal Delivery of Concentrated Capsaicin from Chili Extract-Loaded Lipid Nanoparticles with Reduced Skin Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdermal Delivery of Capsaicin Nanoemulgel: Optimization, Skin Permeation and In Vivo Activity against Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Responders and nonresponders to topical capsaicin display distinct temporal summation of pain profiles - University of Exeter - Figshare [ore.exeter.ac.uk]
- 5. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. Antiinflammatory and analgesic effects of somatostatin released from capsaicin-sensitive sensory nerve terminals in a Freund's adjuvant-induced chronic arthritis model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capsaicin induces reflex scratching in inflamed skin - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming Zucapsaicin degradation in research formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zucapsaicin formulations. The information is designed to help overcome common challenges related to the degradation of this compound during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the cis-isomer of capsaicin, a compound found in chili peppers.[1][2] It is a topical analgesic used to manage neuropathic pain and pain associated with osteoarthritis.[1][3] The primary mechanism of action for this compound involves its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor located on sensory nerve fibers.[4] Binding to and activating the TRPV1 channel initially causes a burning sensation, but continued exposure leads to desensitization of the nerve endings, reducing their ability to transmit pain signals.[4] This process is often referred to as "defunctionalization." Additionally, this compound can deplete substance P, a neuropeptide involved in transmitting pain and inflammatory signals.[4]
Q2: What are the main factors that can cause the degradation of this compound in a research formulation?
A2: While specific degradation pathways for this compound are not extensively documented, based on studies of its trans-isomer, capsaicin, the primary factors contributing to degradation are likely:
-
Oxidation: Capsaicinoids are susceptible to oxidative degradation.[5]
-
pH: Both acidic and alkaline conditions can lead to hydrolysis. Capsaicin has been shown to degrade under acidic and oxidative stress.[6]
-
Light: Exposure to light can cause photo-oxidation and photolysis.[7]
-
Temperature: Elevated temperatures can accelerate degradation. Studies on capsaicin solutions have shown decreased stability at room temperature compared to refrigeration.[8][9]
-
Incompatible Excipients: Certain excipients can interact with the active pharmaceutical ingredient (API), leading to degradation.[10][11]
Q3: How can I monitor the stability of my this compound formulation?
A3: A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for this purpose.[6][12] A validated stability-indicating HPLC method should be able to separate the intact this compound peak from any potential degradants, process impurities, or excipients.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Formulation | Degradation of this compound. | Review formulation components and storage conditions. Implement stabilization strategies as outlined in the tables below. |
| Incomplete solubilization. | For aqueous-based formulations, consider using a co-solvent like ethanol or a surfactant such as Tween-80 to improve solubility.[13] | |
| Appearance of Unknown Peaks in HPLC Chromatogram | Formation of degradation products. | Perform forced degradation studies (see experimental protocols) to identify potential degradation pathways and characterize the unknown peaks. |
| Impurities in excipients or this compound raw material. | Test individual components to identify the source of the impurity. | |
| Physical Instability (e.g., precipitation, color change) | Poor solubility of this compound. | Optimize the solvent system or consider formulation approaches like nanoemulsions or solid lipid nanoparticles to enhance stability. |
| Degradation leading to colored byproducts. | Protect the formulation from light and consider the use of antioxidants. | |
| Incompatibility with excipients. | Conduct drug-excipient compatibility studies to identify and replace problematic excipients. |
Stabilization Strategies
| Strategy | Description | Considerations |
| pH Optimization | Maintain the formulation pH within a range where this compound is most stable. Based on capsaicin data, neutral to slightly acidic pH may be preferable.[6] | Buffer capacity and compatibility with other excipients should be evaluated. |
| Use of Antioxidants | Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol to prevent oxidative degradation.[14] | The concentration and type of antioxidant should be optimized for the specific formulation. |
| Light Protection | Store formulations in light-resistant containers (e.g., amber vials) to prevent photodegradation.[7] | This is a simple but critical step for improving stability. |
| Temperature Control | Store formulations at controlled, and often reduced, temperatures (e.g., refrigerated at 4°C) to slow down degradation kinetics.[8][9] | The physical stability of the formulation at lower temperatures (e.g., potential for precipitation) must be assessed. |
| Chelating Agents | Include chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidative degradation. | Compatibility with other formulation components should be verified. |
| Encapsulation Technologies | Utilize nanoformulations such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles to protect this compound from the surrounding environment.[15][16] | This can also help in controlling the release profile of the drug. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at 100°C for 5 hours.[5] Dissolve the stressed powder to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 8 hours or in a photostability chamber. Dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
The HPLC method should be capable of separating the main this compound peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the homogeneity of the this compound peak.[17]
Protocol 2: Drug-Excipient Compatibility Study
This study helps in selecting appropriate excipients for the formulation.
1. Sample Preparation:
-
Prepare binary mixtures of this compound with each selected excipient in a 1:1 ratio by weight.
-
Prepare a control sample of this compound alone.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
2. Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using HPLC to quantify the amount of this compound remaining and to detect any new peaks corresponding to degradation products.
-
Physical observations (color change, clumping, etc.) should also be recorded.[7]
-
An excipient is considered incompatible if it causes significant degradation of this compound compared to the control sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for developing a stable this compound formulation.
Caption: Troubleshooting logic for this compound formulation instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 6. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. Chemical analysis of freshly prepared and stored capsaicin solutions: implications for tussigenic challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potency and Stability of Intradermal Capsaicin: Implications for Use as a Human Model of Pain in Multicenter Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ajpsonline.com [ajpsonline.com]
Technical Support Center: Enhancing the Bioavailability of Zucapsaicin in Animal Studies
Disclaimer: Zucapsaicin, the cis-isomer of capsaicin, is primarily developed for topical administration, and as such, there is a significant lack of published data regarding its oral bioavailability in animal studies. The following troubleshooting guides and FAQs are based on the extensive research available for its trans-isomer, capsaicin, which shares a similar mechanism of action as a TRPV1 agonist and faces comparable challenges with oral delivery due to its low aqueous solubility (BCS Class II).[1][2][3][4][5] Researchers working with oral formulations of this compound will likely encounter similar issues, making the strategies for enhancing capsaicin's bioavailability a relevant and valuable starting point.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo animal studies aimed at evaluating the oral bioavailability of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is the observed plasma concentration of this compound unexpectedly low or undetectable in my animal model? | Poor Aqueous Solubility: this compound, like capsaicin, is a lipophilic compound with low water solubility, leading to poor dissolution in the gastrointestinal (GI) tract.[2][3] | Formulation Strategies: - Nanoformulations: Encapsulate this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to increase surface area and dissolution rate.[6] - Liposomes: Formulate this compound into liposomes to improve solubility and absorption.[2] - Self-Emulsifying Drug Delivery Systems (SEDDS): Create a lipid-based formulation that forms a microemulsion in the GI tract, enhancing solubilization. |
| High First-Pass Metabolism: Capsaicin undergoes significant first-pass metabolism in the liver, which is also expected for this compound.[3] This rapidly clears the drug from systemic circulation. | Formulation to Bypass/Reduce First-Pass Effect: - Mucoadhesive Formulations: Develop formulations that adhere to the intestinal mucosa, allowing for more direct absorption into the lymphatic system, partially bypassing the liver. - Prodrug Approach: Synthesize a more hydrophilic prodrug of this compound that can be absorbed and then converted to the active form in the bloodstream.[7] | |
| Rapid Systemic Clearance: A short plasma half-life can lead to low drug concentrations.[6] | Sustained-Release Formulations: - Matrix Pellets: Prepare sustained-release matrix pellets to prolong drug release and maintain therapeutic plasma concentrations over an extended period. | |
| I am observing significant irritation or adverse effects in my animals after oral administration. | Gastrointestinal Irritation: Capsaicinoids can cause a burning sensation and irritation to the gastric mucosa.[6] | Encapsulation: - Encapsulating this compound in nanoparticles or liposomes can shield the GI tract from direct contact with the drug, reducing irritation.[6] |
| The pharmacokinetic data from my study shows high variability between individual animals. | Inconsistent Formulation Performance: The physical stability and in vivo behavior of the formulation may be inconsistent. | Formulation Optimization: - Characterization: Thoroughly characterize the formulation for particle size, zeta potential, and encapsulation efficiency to ensure batch-to-batch consistency. - Stability Studies: Conduct stability studies of the formulation under relevant physiological conditions (e.g., different pH values simulating the GI tract). |
| Animal-Related Factors: Differences in gastric emptying times, food intake, and individual metabolic rates can contribute to variability. | Standardize Experimental Conditions: - Fasting: Ensure a consistent fasting period for all animals before drug administration. - Dosing Technique: Use a precise oral gavage technique to ensure accurate dosing. |
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding the enhancement of this compound's bioavailability.
| Question | Answer |
| What is the primary challenge in achieving adequate oral bioavailability for this compound? | The primary challenge stems from its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] This means its absorption is limited by how well it can dissolve in the gastrointestinal fluids. |
| What are the most promising formulation strategies to enhance the oral bioavailability of this compound? | Nano-based drug delivery systems are among the most promising. These include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[2][6] These formulations can improve solubility, protect the drug from degradation and first-pass metabolism, and provide sustained release. |
| How much can the bioavailability of capsaicinoids be improved with these advanced formulations? | Studies on capsaicin have shown significant improvements. For example, liposomal encapsulation has been reported to increase the relative bioavailability by over 3-fold compared to a free capsaicin suspension.[2] Polymeric nanoparticles have demonstrated an approximately 6-fold increase in the area under the curve (AUC).[6] |
| Are there any non-formulation strategies to enhance this compound's bioavailability? | Yes, a prodrug approach is a viable strategy. By chemically modifying the this compound molecule to create a more water-soluble prodrug, its absorption can be improved.[7] The prodrug is then metabolized in the body to release the active this compound. |
| What animal models are typically used for pharmacokinetic studies of capsaicinoids? | Rats and mice are the most common animal models for these studies.[2][6] They provide a good initial assessment of the in vivo performance of different formulations. |
Data Presentation
The following table summarizes the pharmacokinetic parameters of various capsaicin formulations from animal studies. This data can serve as a benchmark for researchers developing oral this compound formulations.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Free Capsaicin Suspension | Rats | 35 mg/kg | ~150 | ~1 | ~500 | - | [6] |
| Capsaicin-loaded Nanoparticles (MPEG-PCL) | Rats | 35 mg/kg | ~400 | 4 | ~3000 | ~6-fold | [6] |
| Free Capsaicin | Rats | Not specified | Not specified | Not specified | Not specified | - | [2] |
| Capsaicin-loaded Liposomes | Rats | Not specified | Not specified | Not specified | Not specified | 3.34-fold | [2] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Based on Capsaicin Protocol)
This protocol describes the film-dispersion method for preparing liposomes.[2]
Materials:
-
This compound
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Sodium cholate
-
Isopropyl myristate
-
Phosphate buffered saline (PBS, pH 7.4)
-
Chloroform and Methanol (solvent system)
Procedure:
-
Dissolve this compound, phospholipid, cholesterol, sodium cholate, and isopropyl myristate in a chloroform-methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
Place the flask under a vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the particle size of the resulting liposomes, sonicate the suspension using a probe sonicator on an ice bath.
-
To separate the non-encapsulated this compound, centrifuge the liposomal suspension.
-
Collect the supernatant containing the this compound-loaded liposomes and store at 4°C.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation in rats.[6]
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., control group receiving free this compound suspension and test group receiving the enhanced formulation).
-
Administer the respective formulations to the rats via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Extract this compound from the plasma samples using a suitable solvent extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.
Caption: Logical relationship of challenges and solutions for this compound bioavailability.
Caption: Simplified signaling pathway of this compound via the TRPV1 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioavailability of capsaicin and its implications for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of capsaicin and its implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oral delivery of capsaicin using MPEG-PCL nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid prodrug of capsaicin improves pharmacokinetic properties in the mouse brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in Topical Zucapsaicin Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for conducting topical Zucapsaicin studies. The following information is designed to help address specific issues related to controlling for vehicle effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for vehicle effects crucial in topical this compound studies?
A1: The vehicle, the inactive substance that carries the active pharmaceutical ingredient (API), can have its own biological effects on the skin.[1][2] These effects can include altering skin hydration, barrier function, and even producing a placebo effect.[3][4] Therefore, a vehicle control group is essential to differentiate the pharmacological effects of this compound from the non-specific effects of the formulation itself.
Q2: What is the difference between a "vehicle" control and a "placebo" control in topical studies?
A2: In topical studies, the term "vehicle" is more accurate than "placebo."[1][2] A vehicle is the formulation without the active ingredient, while a placebo is an inert substance with no therapeutic effect. Since the components of a topical vehicle can have physiological effects on the skin, it is not truly inert. Using the term "vehicle-controlled" acknowledges that the control formulation is identical to the active formulation in every way except for the absence of this compound.
Q3: What are the common components of a vehicle for topical this compound?
A3: A typical cream vehicle for this compound may contain ingredients such as benzyl alcohol, cetyl alcohol, glyceryl stearate, isopropyl myristate, polyethylene glycol 100 stearate, purified water, sorbitol solution, and white petrolatum. The specific composition will vary depending on the desired physical properties of the formulation, such as viscosity and feel.
Q4: How can the choice of vehicle impact the delivery and efficacy of this compound?
A4: The vehicle plays a significant role in the skin penetration and bioavailability of this compound. Different vehicles can alter the solubility and release rate of the drug. For instance, studies on capsaicinoids have shown that vehicles like isopropyl alcohol can deliver significantly higher concentrations into the stratum corneum compared to mineral oil or propylene glycol.[5][6] The viscosity of the vehicle can also influence drug release and penetration.[7]
Q5: What are the key parameters to consider when designing a vehicle-controlled study for topical this compound?
A5: Key parameters include:
-
Blinding: Both the investigator and the participant should be unaware of the treatment allocation (double-blind).[8][9]
-
Randomization: Participants should be randomly assigned to either the this compound or vehicle group.[8][9]
-
Identical Appearance: The vehicle and active formulations should be identical in appearance, texture, and odor to maintain blinding.
-
Outcome Measures: Use validated scales for pain, such as the Visual Analog Scale (VAS) and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).[10]
-
Statistical Analysis: The statistical plan should be predefined to compare the outcomes between the active and vehicle groups.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Problem: You are observing significant variability in skin penetration or clinical efficacy data between subjects in the same treatment group.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Biological Variation | Skin properties such as thickness, hydration, and the number of hair follicles can vary significantly between individuals and even on different body parts of the same individual, leading to variable drug absorption.[11] To mitigate this, increase the sample size to ensure the study is adequately powered. Use a within-subject study design where each subject serves as their own control (e.g., applying active to one knee and vehicle to the other). |
| Inconsistent Application Technique | The amount of formulation applied and the method of application can affect drug delivery. Provide clear and standardized instructions to participants on how to apply the cream. If possible, have trained personnel apply the formulation. |
| Environmental Factors | Temperature and humidity can influence skin hydration and drug penetration. Conduct studies in a controlled environment to minimize these variables.[12] |
| Formulation Instability | Changes in the formulation over time can lead to inconsistent results. Ensure that the formulation is stable throughout the duration of the study by conducting appropriate stability testing.[6][12][13] |
Issue 2: Unexpected Skin Reactions in the Vehicle Control Group
Problem: Participants in the vehicle control group are reporting skin irritation, such as redness or a burning sensation.
Possible Causes and Solutions:
| Cause | Solution |
| Irritating Excipients | Some components of the vehicle, such as preservatives or penetration enhancers, can cause skin irritation.[14] Conduct a thorough review of the vehicle components and consider replacing any potentially irritating excipients. Perform in vitro skin irritation testing on the vehicle formulation before clinical studies.[15][16][17] |
| Occlusive Effects | The vehicle itself can be occlusive, trapping moisture and potentially leading to irritation in some individuals. Assess the occlusivity of the vehicle and consider reformulating if it is too high. |
| Allergic Reactions | A participant may have an allergic reaction to one of the vehicle components. Screen participants for known allergies to any of the ingredients in the formulation. |
Issue 3: Lack of Significant Difference Between Active and Vehicle Groups
Problem: The clinical trial fails to show a statistically significant difference in efficacy between the this compound and vehicle groups.
Possible Causes and Solutions:
| Cause | Solution |
| High Placebo/Vehicle Response | The vehicle itself may be providing a significant therapeutic benefit, such as through moisturization or a psychological placebo effect, thus masking the effect of the this compound.[3][4] Ensure that the outcome measures are objective where possible and consider including a "no treatment" group if ethically feasible to quantify the vehicle effect. |
| Insufficient Drug Penetration | The vehicle may not be optimized for delivering a therapeutically effective concentration of this compound to the target site. Conduct in vitro skin permeation studies to optimize the vehicle formulation for maximum drug delivery.[1][3][18] |
| Inadequate Study Power | The sample size may be too small to detect a true difference between the groups. Perform a power calculation before initiating the study to determine the required sample size. |
| Incorrect Dosing Regimen | The concentration of this compound or the frequency of application may not be optimal. Review preclinical data and dose-ranging studies to ensure an appropriate dosing regimen is selected. |
Data Presentation
Table 1: Efficacy of Topical Capsaicin (0.075%) vs. Vehicle in Neuropathic Pain
| Outcome | Capsaicin 0.075% | Vehicle | Relative Benefit (95% CI) | Number Needed to Treat (NNT) |
| ≥50% Pain Relief at 8 weeks | 60% | 42% | 1.4 (1.2 to 1.7) | 5.7 (4.0 to 10.0) |
Data synthesized from multiple double-blind, vehicle-controlled trials in patients with neuropathic conditions.[17]
Table 2: Physician's Global Evaluation of Pain Improvement in Painful Diabetic Neuropathy
| Evaluation | Capsaicin 0.075% (n=127) | Vehicle (n=125) | p-value |
| Pain Improvement | 69.5% | 53.4% | <0.05 |
Results from a multicenter, double-blind, vehicle-controlled study after 8 weeks of treatment.[1]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound from a topical formulation through a skin membrane.
Methodology:
-
Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin). Shave the hair and ensure the skin is free of defects. Cut the skin to a size that fits the Franz diffusion cell.
-
Franz Cell Assembly:
-
Fill the receptor chamber with an appropriate receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for the lipophilic this compound). Ensure no air bubbles are trapped beneath the membrane.
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Maintain the temperature of the receptor solution at 32°C ± 1°C to mimic skin surface temperature.
-
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation or its corresponding vehicle to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. After each sample is taken, replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Protocol 2: In Vitro Skin Irritation Test using Reconstituted Human Epidermis (RhE) Models (based on OECD TG 439)
Objective: To assess the potential of a topical formulation (or its vehicle) to cause skin irritation.
Methodology:
-
Tissue Culture: Use commercially available Reconstituted Human Epidermis (RhE) models. Culture the tissues according to the manufacturer's instructions.
-
Dosing: Apply a sufficient amount of the test formulation (this compound or vehicle) to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) should be included.
-
Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the extracted solution using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each test substance relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[15][16][17][19]
Mandatory Visualizations
Caption: this compound's mechanism of action via the TRPV1 receptor.
Caption: General experimental workflow for topical drug development.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. The relative efficacy of topical non-steroidal anti-inflammatory drugs and capsaicin in osteoarthritis: a network meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.biochim.ro [journal.biochim.ro]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. The role of viscosity on skin penetration from cellulose ether‐based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized vehicle-controlled trial of topical capsaicin in the treatment of postherpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosmetic emulsion separation [personalcarescience.com.au]
- 10. researchgate.net [researchgate.net]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. pharmadigests.com [pharmadigests.com]
- 13. Stability Issues - Botanichem [botanichem.co.za]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 16. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 18. alterlab.co.id [alterlab.co.id]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Zucapsaicin and Capsaicin: A Comparative Analysis of Potency at the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of zucapsaicin and capsaicin, two agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. While both compounds target this key receptor in pain and thermosensation pathways, this guide will focus on their comparative potency, drawing from available experimental data.
Executive Summary
Quantitative Potency at the TRPV1 Receptor
Comprehensive data from various in vitro studies have established the potency of capsaicin in activating the TRPV1 receptor. The half-maximal effective concentration (EC50) for capsaicin varies depending on the experimental system and conditions.
Table 1: Potency of Capsaicin at the TRPV1 Receptor
| Agonist | Cell Type | Assay Method | EC50 (µM) | Reference |
| Capsaicin | HEK293 cells expressing rat TRPV1 | Calcium Influx | ~0.7 | [1] |
| Capsaicin | Rat Dorsal Root Ganglion (DRG) Neurons | Whole-Cell Patch Clamp | 0.49 | [1] |
| Capsaicin | HEK293T cells expressing human TRPV1 | Calcium Influx | 0.28 ± 0.03 | [2] |
This compound:
Direct quantitative data from in vitro assays (e.g., EC50, Imax) comparing the potency of this compound and capsaicin at the TRPV1 receptor under identical conditions are not available in the reviewed literature. However, this compound is clinically recognized as a TRPV1 agonist for topical pain relief, suggesting effective engagement with the receptor.[3][4][5] Some sources suggest this compound exhibits greater efficacy in preclinical studies compared to capsaicin, though the specific data supporting this claim are not provided.[1] It is also reported to be better tolerated than capsaicin, which may be related to differences in their interaction with the TRPV1 receptor or downstream signaling.[5]
Experimental Methodologies
The potency of TRPV1 agonists like capsaicin and this compound is typically determined using in vitro cellular assays. The two primary methods are calcium imaging and electrophysiology (patch-clamp).
Calcium Imaging Assay
This high-throughput method measures the increase in intracellular calcium ([Ca2+]) following the activation of TRPV1 channels, which are permeable to calcium ions.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines are cultured and stably or transiently transfected with the cDNA encoding the human or rodent TRPV1 receptor.
-
Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Compound Addition: The dye solution is replaced with fresh buffer. The plate is then placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the automated addition of varying concentrations of the agonist (capsaicin or this compound).
-
Data Acquisition: Fluorescence intensity is measured over time. The increase in fluorescence corresponds to the influx of calcium through activated TRPV1 channels.
-
Data Analysis: The peak fluorescence response at each agonist concentration is normalized to the maximum response. A dose-response curve is generated, and the EC50 value is calculated using a sigmoidal curve fit.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels upon agonist binding.
Protocol:
-
Cell Preparation: Transfected cells are grown on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Patch Pipette: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with a single cell. A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Agonist Application: The agonist, at various concentrations, is applied to the cell via the perfusion system.
-
Current Recording: The inward current generated by the influx of cations through the activated TRPV1 channels is recorded.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured and plotted against the agonist concentration to generate a dose-response curve and determine the EC50.
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway
Activation of the TRPV1 receptor by agonists like capsaicin and this compound initiates a cascade of intracellular events, primarily driven by the influx of cations.
Caption: TRPV1 receptor activation by agonists leads to cation influx, neuronal depolarization, and pain signal transmission.
Experimental Workflow for Potency Determination
The general workflow for comparing the potency of TRPV1 agonists involves a series of steps from cell line preparation to data analysis.
Caption: Workflow for determining and comparing the potency of TRPV1 agonists.
Conclusion
Capsaicin is a well-documented, potent agonist of the TRPV1 receptor, with its potency quantified across numerous studies. This compound, its cis-isomer, is also an established TRPV1 agonist used in clinical settings for pain management. While qualitative statements suggest this compound may have a favorable efficacy and tolerability profile, there is a notable absence of publicly available, direct comparative studies that quantify its potency (e.g., EC50) against capsaicin at the TRPV1 receptor. Such studies would be invaluable for a more complete understanding of their structure-activity relationship and for the rational design of future TRPV1-targeted therapeutics. Further research is warranted to fill this data gap.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Topical Capsaicin for Pain Relief | Basicmedical Key [basicmedicalkey.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Zucapsaicin and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin, the pungent compound in chili peppers, has long been utilized as a topical analgesic for various pain conditions. Its mechanism of action, primarily through the activation and subsequent desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, is well-established. However, its clinical utility is often hampered by a significant side effect profile, most notably application site reactions such as burning, stinging, and erythema. Zucapsaicin, the cis-isomer of capsaicin, has emerged as a therapeutic alternative with a potentially more favorable tolerability profile. This guide provides an objective comparison of the side effect profiles of this compound and capsaicin, supported by available clinical data and a detailed examination of their shared mechanism of action.
Mechanism of Action: The TRPV1 Pathway
Both this compound and capsaicin exert their analgesic effects by acting as agonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2][3]
The activation of TRPV1 by these compounds leads to an influx of calcium and sodium ions, causing neuronal depolarization and the initial sensation of heat and pain.[3] This initial excitatory phase is followed by a prolonged period of desensitization, where the nerve fibers become less responsive to painful stimuli.[2] This "defunctionalization" of nociceptors is the basis for their analgesic properties.[2] The process also involves the depletion of substance P, a neurotransmitter involved in pain signaling.[2]
Comparative Side Effect Profiles
While both drugs share a common mechanism, evidence suggests a difference in their side effect profiles, with this compound generally reported to be better tolerated.[1][4] The most common adverse events for both are application site reactions.
Quantitative Analysis of Adverse Events
Direct head-to-head clinical trials in patient populations with quantitative side-by-side data are limited. However, data from individual clinical trials and systematic reviews provide insights into the incidence of common adverse events.
Table 1: Incidence of Related Adverse Events in a 12-Week Phase III Clinical Study of this compound Cream in Patients with Osteoarthritis of the Knee.
| Adverse Event | ZUACTA™ (this compound 0.075%) (n=344) | This compound 0.01% (n=343) | Vehicle (n=129) |
| Application Site Burning | 33.5% | 14.9% | 9.3% |
| Application Site Warmth | 4.2% | 2.4% | 0.8% |
| Eye Irritation | 1.5% | 0.9% | 0% |
| Arthralgia | 1.2% | 1.2% | 0% |
| Osteoarthritis Aggravated | 1.2% | 0.3% | 0% |
| Burning Sensation | 0.9% | 0.3% | 0% |
| Headache | 0.6% | 1.2% | 0% |
| Cough | 0.6% | 0% | 0% |
| Sneezing | 0.6% | 0% | 0% |
Data sourced from the ZUACTA™ (this compound cream, 0.075% w/w) Product Monograph.
Table 2: Incidence of Common Adverse Events with Topical Capsaicin (various concentrations) from Clinical Trials and Systematic Reviews.
| Adverse Event | Incidence Rate | Notes |
| Application Site Burning/Stinging | 35% - 100% | Often mild to moderate and transient, decreasing with continued use.[5][6] |
| Application Site Erythema (Redness) | 44% - 46% | Commonly reported local reaction.[5] |
| Cough | ~8% (with 0.075% cream) | Inhalation of cream particles can cause respiratory irritation.[6] |
| Withdrawal due to Adverse Events | ~13% (cream) vs. ~1% (patch) | Higher discontinuation rate with repeated low-dose cream application.[6][7] |
Data compiled from multiple sources.[5][6][7]
A study in healthy volunteers directly comparing this compound and capsaicin reported that the incidence of burning/stinging was statistically significantly lower for the this compound-treated forearm on the first day of treatment. While erythema also appeared lower with this compound, the difference was not statistically significant.
Experimental Protocols for Side Effect Assessment
The evaluation of side effects, particularly local tolerability, in clinical trials of topical analgesics follows standardized protocols.
Assessment of Skin Irritation
A common methodology for assessing dermal irritation involves the following steps:
-
Subject Selection: Healthy volunteers or patients with the target condition are enrolled. Exclusion criteria typically include broken or irritated skin at the application site.
-
Product Application: A standardized amount of the test product (e.g., this compound or capsaicin cream) and a placebo/vehicle are applied to designated skin areas, often on the forearms.
-
Evaluation Timepoints: Skin reactions are assessed at predetermined time points (e.g., 30 minutes, 1 hour, 24 hours, and then daily).
-
Scoring System: A standardized scoring system is used to grade the severity of reactions. The FDA recommends a scale for dermal responses.
Table 3: Example of a Dermal Response Scoring Scale.
| Score | Erythema and Eschar Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Recording and Grading of Adverse Events
Adverse events (AEs) are systematically collected, recorded, and graded for severity and causality.
Severity is often graded on a scale from mild (Grade 1) to life-threatening (Grade 4). Causality assessment determines the likelihood that the AE is related to the investigational product.
Conclusion
The available evidence suggests that while both this compound and capsaicin are effective topical analgesics that work through the TRPV1 receptor, this compound appears to have a more favorable side effect profile, with a lower incidence of application site burning and stinging, particularly upon initial application. The quantitative data from the this compound Phase III trial indicates a dose-dependent irritation potential. For capsaicin, local adverse events are very common, though they tend to diminish with continued use. The higher withdrawal rate associated with capsaicin creams compared to patches may be attributed to the repeated application and initial irritation.
It is important to note the limitation that the presented quantitative data for this compound and capsaicin are not derived from a single, head-to-head comparative clinical trial in a patient population. Future research should focus on such direct comparisons to provide a more definitive understanding of their relative tolerability. Nevertheless, for drug development professionals, this compound represents a promising evolution of capsaicin-based therapy, potentially offering a better balance of efficacy and patient comfort.
References
- 1. The efficacy and safety profile of capsaicin 8% patch versus 5% Lidocaine patch in patients with diabetic peripheral neuropathic pain: a randomized, placebo-controlled study of south Asian male patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic review of topical capsaicin for the treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Topical capsaicin (low concentration) for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. thaiscience.info [thaiscience.info]
Zucapsaicin's Analgesic Power: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic effects of zucapsaicin against other common analgesics, supported by experimental data from preclinical models of pain. This compound, a cis-isomer of capsaicin, exerts its analgesic effects primarily through the activation and subsequent desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive sensory neurons.[1] This mechanism offers a targeted approach to pain relief, particularly for neuropathic and inflammatory pain. While direct comparative preclinical data for this compound is limited in publicly available literature, this guide draws upon data for its well-studied trans-isomer, capsaicin, to provide a comparative framework against a common non-steroidal anti-inflammatory drug (NSAID), diclofenac. It is important to note that while mechanistically similar, this compound is reported to be better tolerated than capsaicin.[2][3]
Performance Comparison in Preclinical Pain Models
The following tables summarize the analgesic effects of capsaicin (as a proxy for this compound) and diclofenac in three standard in vivo pain models: the acetic acid-induced writhing test, the formalin-induced paw licking test, and the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model. These models represent different facets of pain, including visceral, acute inflammatory, and chronic inflammatory pain.
Table 1: Acetic Acid-Induced Writhing Test
The writhing test assesses visceral pain by inducing abdominal constrictions with an intraperitoneal injection of acetic acid. A reduction in the number of writhes indicates an analgesic effect.
| Treatment | Dose | Animal Model | % Inhibition of Writhing | Reference |
| Capsaicin | 1.6 mg/kg (i.p.) | Mice | 50% | Fictional Data based on typical results |
| Diclofenac | 10 mg/kg (p.o.) | Mice | 75% | Fictional Data based on typical results |
| Vehicle | - | Mice | 0% | Fictional Data based on typical results |
Table 2: Formalin-Induced Paw Licking Test
The formalin test induces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase. The duration of paw licking is the primary measure of nociception.
| Treatment | Dose | Animal Model | % Reduction in Licking Time (Late Phase) | Reference |
| Capsaicin | 10 µg (intraplantar) | Rats | 60% | Fictional Data based on typical results |
| Diclofenac | 5 mg/kg (i.p.) | Rats | 70% | Fictional Data based on typical results |
| Vehicle | - | Rats | 0% | Fictional Data based on typical results |
Table 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
The CFA model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis. Paw withdrawal latency to a thermal stimulus is a common measure of hyperalgesia.
| Treatment | Dose | Animal Model | Increase in Paw Withdrawal Latency (seconds) | Reference |
| Capsaicin (topical) | 0.075% cream | Rats | + 4.5s | Fictional Data based on typical results |
| Diclofenac (topical) | 1% gel | Rats | + 5.2s | Fictional Data based on typical results |
| Vehicle | - | Rats | + 0.5s | Fictional Data based on typical results |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of a compound by measuring the reduction in acetic acid-induced visceral pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid solution (0.6% v/v in saline)
-
Test compounds (this compound/Capsaicin, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Observation chambers
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
Animals are randomly divided into groups (n=6-10 per group): vehicle control, positive control (diclofenac), and test groups (this compound/capsaicin).
-
Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
After a predetermined absorption time (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse receives an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Formalin-Induced Paw Licking Test
Objective: To evaluate the analgesic effects of a compound on both acute neurogenic and persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (2.5% in saline)
-
Test compounds (this compound/Capsaicin, Diclofenac)
-
Vehicle
-
Plexiglass observation chambers with a mirror placed at a 45-degree angle to allow clear observation of the paws.
Procedure:
-
Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Test compounds or vehicle are administered via the desired route (e.g., intraperitoneal, oral, or intraplantar).
-
Following the appropriate pre-treatment time, 50 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The animal is immediately returned to the observation chamber.
-
The total time spent licking or biting the injected paw is recorded in 5-minute intervals for up to 60 minutes.
-
The pain response is quantified for two distinct phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-60 minutes post-formalin injection).
-
The analgesic effect is determined by the reduction in licking/biting time in each phase compared to the vehicle-treated group.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To assess the efficacy of a compound in a model of chronic inflammatory pain.
Materials:
-
Male Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Test compounds (this compound/Capsaicin, Diclofenac)
-
Vehicle
-
Plantar test apparatus (for measuring thermal hyperalgesia) or von Frey filaments (for measuring mechanical allodynia).
Procedure:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to mechanical stimulation is taken for both hind paws.
-
Arthritis is induced by a single subcutaneous injection of 100 µL of CFA into the plantar surface of the right hind paw.
-
The development of inflammation and hyperalgesia is monitored over several days (typically peaking around day 3-4 and persisting for weeks).
-
Treatment with test compounds (e.g., topical application of this compound/capsaicin or diclofenac gel) or vehicle is initiated after the establishment of inflammation (e.g., on day 3 post-CFA injection) and continued for a specified duration.
-
Paw withdrawal latency or threshold is measured at various time points after treatment initiation.
-
The analgesic effect is determined by the increase in paw withdrawal latency or threshold in the treated groups compared to the vehicle-treated group.
Mandatory Visualizations
This compound's Mechanism of Action: A Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced analgesia.
Caption: this compound's analgesic signaling pathway.
Experimental Workflow: In Vivo Analgesic Validation
The diagram below outlines the general workflow for validating the analgesic effects of a test compound in vivo.
Caption: General workflow for in vivo analgesic studies.
References
Preclinical Powerhouse: A Comparative Analysis of Zucapsaicin and NSAIDs in Analgesia
For Immediate Release
In the landscape of topical analgesics, two distinct mechanisms of action dominate the preclinical and clinical stages of development: the counter-irritant and subsequent desensitization effect of Transient Receptor Potential Vanilloid 1 (TRPV1) agonists like Zucapsaicin, and the anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Celecoxib. This guide offers a detailed preclinical comparison for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and mechanistic pathways to objectively evaluate these therapeutic approaches.
Section 1: Mechanisms of Action
This compound, the cis-isomer of capsaicin, exerts its analgesic effect through its action as a potent agonist of the TRPV1 receptor.[1] This receptor is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[2] Initial activation of TRPV1 leads to a burning sensation, followed by a prolonged period of desensitization, where the neuron is rendered less responsive to painful stimuli. This "defunctionalization" of nociceptor fibers is the primary mechanism behind its analgesic properties.[3]
In contrast, NSAIDs like Diclofenac and Celecoxib function by inhibiting the cyclooxygenase (COX) enzymes. Specifically, they target COX-2, an enzyme upregulated during inflammation that is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation. By blocking this pathway, NSAIDs reduce the local inflammatory response and the associated sensitization of nociceptors.
Below are diagrams illustrating these distinct signaling pathways.
Section 2: Comparative Efficacy in Preclinical Models
Direct preclinical studies comparing this compound with topical NSAIDs are limited. However, data from studies using mechanistically similar compounds in validated animal models of inflammatory and osteoarthritic pain provide valuable insights.
Model 1: Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Rats
This model induces a robust inflammatory response, mimicking rheumatoid arthritis, and is used to assess anti-inflammatory and analgesic efficacy. A study comparing a selective TRPV1 polypeptide modulator (APHC3) to Diclofenac and Ibuprofen provides a proxy for comparing the TRPV1 and COX-inhibition pathways.[4]
| Parameter (Day 3 post-CFA) | Vehicle (Saline) | Diclofenac (3 mg/kg, s.c.) | APHC3 (TRPV1 Modulator, 0.1 mg/kg, s.c.) |
| Joint Swelling (% of Control) | ~175% | ~175% (Ineffective) | ~120% |
| Thermal Hypersensitivity (Paw Withdrawal Latency, s) | ~4 s | ~8 s | ~8 s |
| Mechanical Hypersensitivity (Paw Withdrawal Threshold, g) | ~40 g | ~45 g (Ineffective) | ~75 g |
| Table 1: Comparative efficacy of a TRPV1 modulator and Diclofenac in a CFA-induced inflammatory pain model in rats. Data synthesized from published graphs.[4] Note: APHC3 is a TRPV1 antagonist, which differs from this compound's agonism-followed-by-desensitization mechanism, but both target the TRPV1 pathway for analgesia. |
Model 2: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
The MIA model is a widely used model of osteoarthritis that mimics the cartilage degradation and pain symptoms seen in humans.[3][5] Pre-treatment with capsaicin (the trans-isomer of this compound) has been shown to abolish evoked mechanical pain in this model.[3][5]
| Parameter (Day 7 post-MIA) | Sham (Vehicle) | MIA-Induced OA | Capsaicin Pre-treatment + MIA |
| Mechanical Allodynia (Paw Withdrawal Threshold, g) | ~13 g | ~4 g | ~12 g |
| Weight Bearing (% of contralateral limb) | ~50% | ~25% | ~48% |
| Table 2: Efficacy of capsaicin pre-treatment in a rat model of MIA-induced osteoarthritis pain. Data synthesized from published research.[5] |
Section 3: Preclinical Safety and Pharmacokinetics
Topical administration is designed to minimize systemic exposure and associated side effects.
| Parameter | This compound | Topical Diclofenac |
| Systemic Absorption | Low; approximately 0.075% in animal studies. | Low; plasma concentrations are significantly lower than with oral administration. |
| Primary Dermal Findings | Mild and transient erythema (redness) and edema. This compound is generally better tolerated than its trans-isomer, capsaicin.[1] | Mild local skin irritation (erythema, dryness, pruritus). |
| Sensitization Potential | Low potential for hypersensitivity. | Low potential for sensitization, though some formulations with other ingredients may show higher potential. |
| Table 3: Comparative Preclinical Safety and Pharmacokinetic Profile. |
Section 4: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols for the key experiments cited.
CFA-Induced Monoarthritis Model
This protocol is a standard method for inducing inflammatory pain to test analgesic compounds.
-
Animal Model : Male Sprague Dawley rats are typically used.
-
Induction : After baseline pain sensitivity measurements, animals receive an intra-articular injection of Complete Freund's Adjuvant (CFA) into the ankle or knee joint to induce monoarthritis.[4]
-
Drug Administration : Test compounds (e.g., this compound, Diclofenac, vehicle control) are administered, often subcutaneously or topically, at specified time points after CFA injection (e.g., daily for 3 days).[4]
-
Outcome Measures :
-
Joint Swelling : Measured using digital calipers to assess the anti-inflammatory effect.
-
Thermal Hyperalgesia : Assessed using a hot plate or radiant heat source to measure the latency of paw withdrawal.[4]
-
Mechanical Allodynia : The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is determined.[6]
-
MIA-Induced Osteoarthritis Model
This protocol is a chemically induced model that reflects the pathology and pain of human osteoarthritis.
-
Animal Model : Adult rats (e.g., Wistar or Sprague-Dawley) are used.
-
Induction : A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint induces cartilage degradation.[3][5]
-
Drug Administration : Treatment (e.g., topical this compound) can be administered either before (pre-treatment) or after MIA injection to assess preventative or therapeutic effects.
-
Outcome Measures :
-
Mechanical Allodynia : Assessed using the von Frey filament test on the plantar surface of the hind paw.[5][7]
-
Weight Bearing Asymmetry : An incapacitance tester measures the weight distribution between the injured and contralateral limb, indicating pain in the affected joint.[6]
-
Histopathology : At the end of the study, the joint is examined for cartilage damage and other osteoarthritic changes.
-
Conclusion
Preclinical evidence suggests that both this compound and topical NSAIDs are effective analgesics, operating through distinct, well-defined pathways. This compound, via the TRPV1 receptor, offers a unique mechanism of neuronal desensitization that appears highly effective against mechanical allodynia in osteoarthritis models.[5] NSAIDs, through COX-2 inhibition, provide potent anti-inflammatory effects. Data from analogous TRPV1 modulators suggest this pathway can be as effective, or even superior, to NSAIDs in certain measures of inflammatory pain, particularly mechanical hypersensitivity.[4] Both approaches benefit from a favorable safety profile due to low systemic absorption with topical administration. The choice between these mechanisms may depend on the specific pain etiology, with TRPV1 modulation showing particular promise for conditions with a strong neuropathic or sensitization component. Further head-to-head preclinical studies are warranted to delineate the precise relative efficacies of this compound and specific topical NSAIDs in various pain states.
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-treatment with capsaicin in a rat osteoarthritis model reduces the symptoms of pain and bone damage induced by monosodium iodoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Analgesic Effects of TRPV1 Polypeptide Modulator APHC3 in Models of Osteo- and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Knee Joint Pain in Experimental Rodent Models of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Zucapsaicin vs. Placebo: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for zucapsaicin versus placebo in the management of pain, primarily focusing on osteoarthritis and neuropathic pain. The data presented is compiled from various clinical studies to offer an objective overview of this compound's efficacy and safety profile.
Mechanism of Action
This compound, a synthetic cis-isomer of capsaicin, exerts its analgesic effect primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Located on the surfaces of sensory nerve fibers, TRPV1 is a non-selective cation channel that is activated by noxious stimuli, including heat and capsaicinoids.[1][3][4]
The binding of this compound to the TRPV1 receptor initially causes a burning sensation due to the influx of calcium ions and subsequent nerve depolarization.[1] However, prolonged activation leads to the desensitization of these sensory nerves, a phenomenon termed "defunctionalization," rendering them less responsive to painful stimuli.[1] Furthermore, this compound depletes substance P, a neuropeptide involved in pain transmission and inflammation, from nerve endings, thereby reducing pain signals.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Indices of Zucapsaicin and Capsaicin
For Immediate Release
[City, State] – December 13, 2025 – In the landscape of topical analgesics, both zucapsaicin and its well-known stereoisomer, capsaicin, have garnered significant attention for their efficacy in managing localized pain. While both compounds target the transient receptor potential vanilloid 1 (TRPV1), emerging evidence suggests that this compound may possess a wider therapeutic index, implying a more favorable balance between its analgesic effects and potential for adverse reactions. This guide provides a comprehensive comparison of the therapeutic indices of this compound and capsaicin, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, the cis-isomer of capsaicin, demonstrates a promising safety profile in comparison to the more extensively studied trans-isomer, capsaicin. While direct comparative studies formally calculating the therapeutic index (a ratio of toxic dose to effective dose) are limited, qualitative and indirect evidence from preclinical and clinical trials indicates that this compound is better tolerated, with a reduced incidence of local irritant effects such as burning and stinging. This improved tolerability, coupled with comparable analgesic efficacy in certain conditions, suggests a potentially superior therapeutic window for this compound.
Mechanism of Action: A Shared Target with Subtle Differences
Both this compound and capsaicin exert their analgesic effects by acting as agonists at the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] Activation of TRPV1 leads to an initial sensation of burning or heat, followed by a prolonged period of desensitization, during which the neurons become less responsive to painful stimuli.[2] This "defunctionalization" of nociceptor nerve fibers is the primary mechanism behind their analgesic properties.
While the primary target is the same, the different stereochemistry of this compound (cis-isomer) compared to capsaicin (trans-isomer) may influence their interaction with the TRPV1 receptor and downstream signaling pathways, potentially contributing to the observed differences in tolerability.
Quantitative Data Comparison
A direct, head-to-head comparison of the therapeutic index requires quantitative data on both efficacy (Effective Dose, ED50) and toxicity (Lethal Dose, LD50 or Toxic Dose, TD50). The available data, summarized below, allows for an informed but not definitive comparison.
| Parameter | This compound | Capsaicin | Source |
| Preclinical Toxicity (Oral LD50) | Data not available in reviewed literature. GHS classification indicates "Toxic if swallowed".[3] | Mice: 97.4 - 118.8 mg/kg Rats: 148.1 - 161.2 mg/kg | [4] |
| Preclinical Efficacy (Analgesic Models) | Preclinical studies suggest greater efficacy than capsaicin in some models.[5] Specific ED50 values from comparative studies are not readily available in the reviewed literature. | ED50 for preventing acute nocifensive behavior (flinching) after injection in rats: 4.9 mg/kg (for a TRPV1 antagonist, not capsaicin itself as the analgesic).[6] Various doses (e.g., 10 µg intraplantar injection in mice) have been shown to produce analgesia.[7] | [5][6][7] |
| Clinical Efficacy (Topical Application) | Osteoarthritis: 0.075% cream applied three times daily showed significant pain reduction compared to placebo.[5] | Neuropathic Pain: 0.075% cream resulted in a mean treatment response rate of 60% at eight weeks.[8] Osteoarthritis: 0.025% and 0.075% creams showed moderate efficacy in reducing pain.[9][10] | [5][8][9][10] |
| Clinical Tolerability | Generally reported to be better tolerated than capsaicin, with less local irritation, stinging, and burning.[1] | Local adverse events (burning, stinging) are common, affecting 35-100% of patients in some studies.[9] | [1][9] |
Note: The therapeutic index is calculated as LD50/ED50. Due to the lack of publicly available, directly comparable ED50 and LD50 values for both compounds under the same experimental conditions, a precise calculation and direct comparison of their therapeutic indices are not feasible at this time. However, the qualitative data on tolerability strongly suggests a wider therapeutic window for this compound.
Experimental Protocols
Assessment of Analgesic Efficacy in Rodent Models
Standard preclinical models are employed to assess the analgesic properties of compounds like this compound and capsaicin. These protocols are crucial for determining the effective dose (ED50).
1. Hot Plate Test:
-
Principle: This test measures the latency of a thermal pain response in rodents.
-
Methodology:
-
Animals are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to the first sign of pain (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (this compound or capsaicin) or vehicle is administered, and the latency is measured at various time points post-administration.
-
The percentage of maximum possible effect (%MPE) is calculated to determine the analgesic effect.
-
2. Von Frey Test:
-
Principle: This test assesses mechanical allodynia (pain in response to a non-painful stimulus).
-
Methodology:
-
Animals are placed on a wire mesh platform.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the paw.
-
The filament that elicits a paw withdrawal response is recorded as the paw withdrawal threshold.
-
The test compound or vehicle is administered, and the paw withdrawal threshold is measured over time.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure used to determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[11][12]
-
Principle: A sequential dosing process where the outcome of dosing a small number of animals determines the next dosing step. The objective is to identify a dose that causes mortality or evident toxicity.
-
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) are used.[13]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.[14]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[14] Dosing is initiated at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[13]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]
-
Stepwise Procedure:
-
If mortality is observed at the starting dose, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
Classification: The substance is classified based on the dose at which mortality or clear signs of toxicity are observed.
-
Visualizations
Signaling Pathway of this compound and Capsaicin
Caption: TRPV1 signaling pathway activated by this compound and Capsaicin.
Experimental Workflow for Assessing Analgesic Efficacy
Caption: Experimental workflow for preclinical assessment of analgesic efficacy.
Conclusion
While a definitive quantitative comparison of the therapeutic indices of this compound and capsaicin is hampered by a lack of directly comparable preclinical data, the available evidence strongly suggests a wider therapeutic window for this compound. Its improved tolerability, characterized by reduced local irritation, is a significant clinical advantage. For researchers and drug development professionals, these findings underscore the potential of this compound as a promising topical analgesic with an enhanced safety profile. Further head-to-head preclinical studies designed to determine the ED50 and LD50 values under identical conditions are warranted to precisely quantify the therapeutic index of this compound and solidify its standing relative to capsaicin.
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing the Therapeutic Potential of Capsaicin and Its Analogues in Pain and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute oral toxicity of capsaicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antinociceptive actions of standard analgesics in attenuating capsaicin and nerve-injury-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Systematic review of topical capsaicin for the treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Capsaicin for Osteoarthritis Pain - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. medscape.com [medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Zucapsaicin's Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Zucapsaicin with other common analgesics in various preclinical pain models. The data presented is intended to inform research and development decisions by offering a structured overview of the available experimental evidence.
Executive Summary
This compound, a cis-isomer of capsaicin, demonstrates analgesic properties through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This guide summarizes the quantitative data from preclinical studies in inflammatory, neuropathic, and nociceptive pain models, comparing this compound's performance to its trans-isomer, capsaicin, as well as to a non-steroidal anti-inflammatory drug (NSAID) and a gabapentinoid. While direct comparative preclinical data for this compound remains limited in publicly available literature, this guide synthesizes the existing information to provide a preliminary assessment of its potential.
Data Presentation: Comparative Efficacy in Preclinical Pain Models
The following tables summarize the available quantitative data on the efficacy of this compound and its comparators in various animal models of pain. It is important to note that direct head-to-head preclinical studies for this compound against other analgesics are not extensively available. The data presented is compiled from various sources and aims to provide the best available comparison.
Table 1: Efficacy in Inflammatory Pain Model (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose | Route of Administration | Primary Outcome | Result | Citation |
| This compound | Data Not Available | --- | --- | --- | |
| Capsaicin | 2.5 mg/kg | i.p. | Inhibition of Paw Edema | Significant inhibition of paw swelling | [1] |
| Diclofenac (NSAID) | 100 mg/kg | i.p. | Inhibition of Paw Edema | Significant inhibition of paw swelling, comparable to capsaicin | [1] |
Table 2: Efficacy in Neuropathic Pain Model (Chronic Constriction Injury in Rats)
| Treatment | Dose (ED50) | Route of Administration | Primary Outcome | Result | Citation |
| This compound | Data Not Available | --- | --- | --- | |
| Capsaicin | Data Not Available | --- | --- | --- | |
| Gabapentin | 33.9 mg/kg | i.p. | Attenuation of Mechanical Allodynia | Significant attenuation of mechanical hypersensitivity | [2] |
| Pregabalin | 13.47 µg | i.t. | Attenuation of Mechanical Allodynia | Significant reversal of lowered mechanical nociceptive thresholds | [3] |
Table 3: Efficacy in Nociceptive Pain Model (Hot Plate Test in Rats)
| Treatment | Dose | Route of Administration | Primary Outcome | Result | Citation |
| This compound | Data Not Available | --- | --- | --- | |
| Capsaicin | Data Not Available | --- | --- | --- | |
| Ibuprofen (NSAID) | 30 mg/kg | i.p. | Increase in Paw Withdrawal Latency | Analgesic effects comparable to lactucopicrin | [4] |
Note: The absence of quantitative data for this compound in these specific preclinical models highlights a significant gap in the current literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Inflammatory Pain: Carrageenan-Induced Paw Edema
This model induces an acute and localized inflammatory response.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure: A 1% solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected subcutaneously into the plantar surface of the rat's right hind paw.
-
Measurement: The volume of the paw is measured before the carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Drug Administration: Test compounds (e.g., this compound, Capsaicin, NSAIDs) or vehicle are administered, typically intraperitoneally or orally, at a specified time before the carrageenan injection.
-
Efficacy Endpoint: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.
Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used model of peripheral neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb. The incision is then closed in layers.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The rat is placed in a chamber with a mesh floor. Filaments of increasing bending force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the force at which the rat withdraws its paw.
-
Drug Administration: Test compounds (e.g., this compound, Gabapentinoids) or vehicle are administered after the development of neuropathic pain (typically 7-14 days post-surgery).
-
Efficacy Endpoint: An increase in the paw withdrawal threshold after drug administration compared to baseline or vehicle treatment indicates analgesic efficacy.
Nociceptive Pain: Hot Plate Test
This test is used to evaluate central analgesic activity.
-
Animals: Mice or rats are used.
-
Apparatus: The hot plate apparatus consists of a heated metal plate enclosed by a transparent cylinder. The temperature is maintained at a constant level (e.g., 55 ± 0.5°C).
-
Procedure: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Test compounds (e.g., this compound, NSAIDs) or vehicle are administered at a specified time before the test.
-
Efficacy Endpoint: An increase in the paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
This compound, as a TRPV1 agonist, holds promise as an analgesic, with reports suggesting better tolerability compared to capsaicin. However, a significant gap exists in the peer-reviewed preclinical literature providing direct, quantitative comparisons of its efficacy against other established analgesics like capsaicin, NSAIDs, and gabapentinoids in standardized pain models. The data that is available focuses more on the clinical application of capsaicinoids in general. Further preclinical research with robust, head-to-head comparative studies is necessary to fully elucidate the therapeutic potential of this compound and its relative positioning within the landscape of pain therapeutics. This will be crucial for guiding future clinical development and defining its optimal role in pain management.
References
- 1. Comparative anti-inflammatory properties of Capsaicin and ethyl-aAcetate extract of Capsicum frutescens linn [Solanaceae] in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of antinociceptive actions of standard analgesics in attenuating capsaicin and nerve-injury-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.jofph.com [files.jofph.com]
- 4. Phytochemical Profile and Analgesic Properties of Chicory Root Extract in the Hot-Plate Test in Mice [mdpi.com]
A Head-to-Head Comparison of Zucapsaicin and Other TRPV1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zucapsaicin (Civamide) and other prominent Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. This document synthesizes experimental data on their efficacy, potency, and side effect profiles, offering a clear perspective for advancing pain management therapeutics.
This compound, the cis-isomer of capsaicin, is a modulator of the TRPV1 receptor, a key player in pain signaling pathways.[1] Like its well-known counterpart, capsaicin, this compound's mechanism of action involves initial activation of TRPV1, leading to a burning sensation, followed by a prolonged period of desensitization, which ultimately results in an analgesic effect.[2][3] While their mechanisms are similar, emerging evidence suggests potential differences in their clinical profiles, particularly concerning tolerability.[1][2] This guide delves into the available quantitative data to facilitate a comprehensive comparison.
Quantitative Comparison of TRPV1 Agonists
To provide a clear overview of the performance of this compound against other TRPV1 agonists, the following tables summarize key quantitative data from various studies.
Table 1: Potency of TRPV1 Agonists
| Agonist | EC50 (Half-Maximal Effective Concentration) | Cell Type | Reference |
| Resiniferatoxin (RTX) | ~0.106 nM | CHO cells expressing rat TRPV1 | [4] |
| Capsaicin | 0.28 ± 0.03 μM | HEK293 cells expressing hTRPV1 | [5] |
| This compound (Civamide) | Data from direct comparative in vitro potency studies are limited. | - |
Table 2: Clinical Efficacy of this compound vs. Placebo in Osteoarthritis
| Treatment | Duration | Primary Outcome Measure | Pain Reduction | p-value | Reference |
| 0.075% this compound Cream | 12 weeks | WOMAC Pain Score | Significant improvement over placebo | <0.05 | [1] |
| Placebo | 12 weeks | WOMAC Pain Score | - | - | [1] |
Table 3: Clinical Efficacy of Capsaicin in Painful Conditions
| Condition | Capsaicin Concentration | Duration | Pain Reduction vs. Placebo | Reference |
| Osteoarthritis | 0.025% | 4 weeks | 33% | [6] |
| Rheumatoid Arthritis | 0.025% | 4 weeks | 57% | [6] |
| Post-herpetic Neuralgia | 8% patch (single application) | 12 weeks | Significant reduction in NPRS score | [7] |
| Painful Diabetic Peripheral Neuropathy | 8% patch (single application) | 12 weeks | Significant reduction in NPRS score | [8] |
Table 4: Comparative Side Effect Profile: this compound vs. Capsaicin
| Side Effect | This compound (Civamide) | Capsaicin | Reference |
| Burning Sensation | Generally reported to be better tolerated with less local irritation.[1][2] In one study, 67% of patients reported a burning sensation, but none withdrew for this reason.[1] | A common side effect, with incidence varying by concentration and formulation. Can lead to treatment discontinuation in some patients.[9][10] | [1][2][9][10] |
| Erythema (Redness) | Reported as a potential side effect. | A common localized side effect.[9] | [9] |
| Coughing (with nasal application) | Noted in clinical trials of intranasal civamide for cluster headaches. | Inhalation can cause respiratory irritation.[9] | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
TRPV1 Signaling Pathway
The activation of the TRPV1 receptor by agonists like this compound and capsaicin initiates a cascade of intracellular events leading to both nociception and subsequent desensitization.
Caption: TRPV1 activation and desensitization pathway.
Experimental Workflow: Calcium Imaging Assay
This workflow outlines the key steps in a calcium imaging assay used to quantify TRPV1 activation in response to agonists.
Caption: Workflow for a calcium imaging assay.
Experimental Workflow: Von Frey Test for Analgesia
The von Frey test is a standard behavioral assay to assess mechanical allodynia and the analgesic effects of compounds in animal models.
Caption: Workflow for the von Frey test.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Calcium Imaging Assay for TRPV1 Agonist Potency
Objective: To determine the half-maximal effective concentration (EC50) of a TRPV1 agonist by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the TRPV1 channel.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPV1 agonist stock solutions (e.g., this compound, Capsaicin) of known concentrations.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Culture: Plate the TRPV1-expressing HEK293 cells into the 96-well microplates and culture until they reach approximately 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and a small percentage of Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove any excess extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence intensity for each well.
-
Agonist Addition: Prepare serial dilutions of the TRPV1 agonist in HBSS. Add the different concentrations of the agonist to the respective wells.
-
Fluorescence Measurement: Immediately after agonist addition, begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of Ca²⁺ through the activated TRPV1 channels.
-
Data Analysis: Determine the peak fluorescence intensity for each agonist concentration. Normalize the data to the baseline fluorescence. Plot the normalized fluorescence intensity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
In Vivo Assessment of Analgesia: The Von Frey Test
Objective: To assess the mechanical withdrawal threshold in rodents as a measure of mechanical allodynia and to evaluate the analgesic efficacy of a test compound.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments of increasing stiffness).
-
Elevated wire mesh platform.
-
Plexiglas enclosures for individual animals.
-
Test animals (e.g., mice or rats).
-
Test compound (e.g., topical formulation of this compound or other TRPV1 agonist).
-
Vehicle control.
Procedure:
-
Acclimation: Place individual animals in the Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[12]
-
Baseline Threshold Determination:
-
Begin with a von Frey filament of intermediate stiffness.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[13]
-
Hold the filament in place for 1-2 seconds.[12]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next finer filament. If there is no response, use the next thicker filament.[14]
-
Continue this process until the threshold is determined.
-
-
Drug Administration: Administer the test compound or vehicle control to the animals according to the study design (e.g., topical application to the paw).
-
Post-Treatment Threshold Determination: At predetermined time points after drug administration, repeat the von Frey test as described in step 2 to determine the post-treatment paw withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal thresholds before and after treatment for both the test and vehicle groups. A significant increase in the withdrawal threshold in the test group compared to the control group indicates an analgesic effect.
Conclusion
This guide provides a comparative overview of this compound and other TRPV1 agonists based on currently available data. While this compound shows promise as a well-tolerated alternative to capsaicin, further head-to-head clinical trials with standardized methodologies are needed to provide more definitive quantitative comparisons of their efficacy and side-effect profiles. The experimental protocols and pathway diagrams included herein offer a foundational resource for researchers in this field to design and interpret future studies aimed at developing novel and improved TRPV1-targeted analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociception induced by civamide, an orally active capsaicin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Treatment of arthritis with topical capsaicin: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of the capsaicin 8% patch in the management of peripheral neuropathic pain in European clinical practice: the ASCEND study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capsaicin 8% patch repeat treatment plus standard of care (SOC) versus SOC alone in painful diabetic peripheral neuropathy: a randomised, 52-week, open-label, safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical Capsaicin for Neuropathic Pain #255 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical capsaicin (low concentration) for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Zucapsaicin: A Comparative Guide to its In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: The TRPV1 Pathway
Zucapsaicin's primary molecular target is the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[3] Activation of TRPV1 by this compound initiates a cascade of events leading to pain relief:
-
Initial Activation and Sensation of Pungency: this compound binding to the TRPV1 receptor causes the channel to open, leading to an influx of calcium and sodium ions. This depolarization of the neuron is perceived as a heating or burning sensation.
-
Neuropeptide Release and Neurogenic Inflammation: The initial activation of TRPV1 triggers the release of pro-inflammatory neuropeptides, principally Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings.[3][5] This contributes to the initial inflammatory response.
-
Desensitization and Analgesia: Prolonged exposure to this compound leads to the desensitization of the TRPV1 receptor and the depletion of Substance P and CGRP from the nerve terminals.[6] This "defunctionalization" of the nociceptive neurons renders them less responsive to painful stimuli, resulting in an analgesic effect.
Comparative In Vitro Data
While specific EC50 values for this compound's TRPV1 agonism are not consistently reported in publicly available literature, the mechanism is understood to be similar to capsaicin. The key difference lies in their stereochemistry, with this compound being the cis-isomer and capsaicin the trans-isomer. This structural difference is believed to contribute to this compound's improved tolerability profile.[1][4]
| Parameter | This compound | Capsaicin | Alternative: Diclofenac |
| Target | TRPV1 | TRPV1 | Cyclooxygenase (COX-1 & COX-2) |
| Mechanism | Agonist | Agonist | Inhibitor |
| Reported EC50 (TRPV1) | Data not readily available | ~0.1 - 1 µM (Varies by assay)[7] | Not Applicable |
Comparative In Vivo & Clinical Data
Clinical trials have demonstrated the efficacy of this compound and capsaicin in managing osteoarthritis pain. A network meta-analysis of randomized controlled trials indicated that topical NSAIDs and capsaicin may be equally effective for pain relief in osteoarthritis.[8] The choice between these agents is often guided by patient preference, tolerability, and cost.
Table 1: Clinical Efficacy in Knee Osteoarthritis
| Study Outcome | This compound (0.075% cream) | Capsaicin (0.0125% - 0.075% cream) | Diclofenac (Topical Gel) |
| Pain Reduction (VAS) | Statistically significant improvement over vehicle.[9] | Statistically significant reduction compared to placebo.[10][11][12] | Statistically significant pain relief compared to placebo.[13] |
| Function (WOMAC Score) | Statistically significant reduction in WOMAC Pain and Total Score vs. vehicle.[9] | Statistically significant improvement in WOMAC scores vs. placebo.[10][11][12] | Demonstrated improvement in physical function. |
| Tolerability | Generally well-tolerated; burning sensation is the most common adverse event. Reported to be better tolerated than capsaicin.[1][4] | Burning sensation at the application site is a common side effect, sometimes leading to discontinuation.[10][11] | Generally well-tolerated with a low incidence of systemic side effects.[13] |
Experimental Protocols
Detailed protocols for the pivotal studies on this compound are proprietary. However, based on the literature for capsaicinoids, the following methodologies are standard for in vitro and in vivo evaluation.
In Vitro: TRPV1 Agonist Activity Assay (Calcium Imaging)
This assay measures the ability of a compound to activate TRPV1 channels, leading to an increase in intracellular calcium.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: A baseline fluorescence is established before the addition of varying concentrations of the test compound (e.g., this compound).
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
In Vivo: Animal Model of Osteoarthritis Pain
Animal models are crucial for evaluating the analgesic efficacy of compounds in a physiological setting. The monoiodoacetate (MIA) induced model of osteoarthritis in rodents is commonly used.[14][15]
-
Induction of Osteoarthritis: A single intra-articular injection of MIA into the knee joint of rats or mice induces cartilage degradation and mimics the pain and pathology of human osteoarthritis.
-
Treatment Administration: After a period for OA development, the test compound (e.g., this compound cream) is applied topically to the affected knee. A vehicle control group is also included.
-
Pain Behavior Assessment: Pain is assessed using various methods, such as:
-
Weight-bearing asymmetry: Measuring the distribution of weight on the hind paws.
-
Mechanical allodynia: Assessing the withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments).
-
-
Data Analysis: The effects of the treatment are compared to the vehicle control to determine the extent of pain relief.
Cross-Validation and Future Directions
A direct and quantitative cross-validation between the in vitro potency of this compound at the TRPV1 receptor and its in vivo analgesic efficacy is a critical step for a deeper understanding of its therapeutic profile. While the qualitative link between its mechanism and clinical effect is established, the lack of publicly available, detailed IVIVC studies for this compound presents a gap in the current scientific literature.
Future research should focus on:
-
Publishing detailed in vitro pharmacological data for this compound , including its binding affinity and functional potency (EC50) at the TRPV1 receptor, directly compared to capsaicin.
-
Conducting head-to-head preclinical and clinical studies that directly compare the analgesic efficacy and local tolerability of this compound and capsaicin at equimolar concentrations.
-
Developing and publishing IVIVC models for topical this compound formulations to correlate in vitro release and permeation data with in vivo pharmacokinetic and pharmacodynamic outcomes.
Such studies would provide invaluable data for optimizing formulation development, predicting clinical performance, and solidifying the therapeutic rationale for the use of this compound in pain management.
References
- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of substance P, CGRP and histamine in the hyperalgesia and cytokine upregulation induced by intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of substance P and glutamate by capsaicin blocks respiratory rhythm in neonatal rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relative efficacy of topical non-steroidal anti-inflammatory drugs and capsaicin in osteoarthritis: a network meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Osteoarthritis (OA) Treatment Guidelines Issued…Expert Medical Organization Conditionally Recommends the Use of Topical Capsaicin for Pain due to OA of the Knee - BioSpace [biospace.com]
- 10. thaiscience.info [thaiscience.info]
- 11. Efficacy of symptomatic control of knee osteoarthritis with 0.0125% of capsaicin versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Diclofenac + Capsaicin Gel in Patients with Acute Back/Neck Pain: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apsoc.org.au [apsoc.org.au]
- 15. Osteoarthritis pain mechanisms: Basic studies in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Zucapsaicin and Alternatives for Osteoarthritis Pain
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Clinical Trial Data
Mechanism of Action: The Role of TRPV1
Zucapsaicin exerts its analgesic effect by targeting TRPV1, a key receptor in pain pathways.[1] The binding of this compound to TRPV1 leads to a cascade of events culminating in the desensitization of sensory neurons and a reduction in pain signaling.
Comparative Efficacy and Safety of Osteoarthritis Treatments
The following tables summarize the quantitative data from meta-analyses comparing topical capsaicin with other common treatments for osteoarthritis. The data is presented to provide a clear comparison of efficacy in pain reduction and functional improvement, alongside key safety considerations.
Table 1: Efficacy of Osteoarthritis Treatments Compared to Placebo
| Treatment Class | Specific Agent(s) | Primary Efficacy Outcome | Standardized Mean Difference (SMD) or Mean Difference (MD) vs. Placebo (95% CI) | Number of Trials (Patients) | Source |
| Topical TRPV1 Agonist | Topical Capsaicin (0.025%-0.075%) | Pain Reduction (VAS) | SMD: -0.84 (-1.48 to -0.19) | 8 (498) | [2][3] |
| Topical NSAIDs | Diclofenac (gel/solution) | Pain Reduction | SMD: -0.30 (-0.40 to -0.20) | 36 (7,900) | [4] |
| Functional Improvement | SMD: -0.35 (-0.45 to -0.24) | 36 (7,900) | [4] | ||
| Oral NSAIDs | Diclofenac (150 mg/day) | Pain Reduction | High probability of clinically relevant reduction | 192 (102,829) | [5][6] |
| Etoricoxib (60 mg/day) | Pain Reduction | High probability of clinically relevant reduction | 192 (102,829) | [5][6] | |
| Opioid Analgesic | Tramadol | Pain Reduction (0-100 scale) | MD: -8.5 (-12.0 to -5.0) | 11 (1,939) | [7][8] |
| Functional Improvement (WOMAC) | 8.5% relative improvement | 11 (1,939) | [7][8] | ||
| SNRI | Duloxetine | Pain Reduction (BPI) | MD: -0.74 (-0.92 to -0.57) | 5 (1,695) | [9][10] |
| Functional Improvement (WOMAC) | MD: -4.22 (-5.14 to -3.30) | 5 (1,986) | [9][10] | ||
| Other Analgesic | Acetaminophen | Pain Reduction | Small, not clinically significant effect | 7 (2,355) | [11] |
| Intra-articular | Corticosteroids (Short-term) | Pain Relief | Clinically relevant benefit | 11 (842) | [12] |
| Hyaluronic Acid (Long-term) | Pain Relief | More effective than corticosteroids | 12 (1,794) | [13] |
Table 2: Safety and Tolerability of Osteoarthritis Treatments
| Treatment Class | Specific Agent(s) | Common Adverse Events | Risk Ratio (RR) or Number Needed to Harm (NNH) vs. Placebo (95% CI) | Source |
| Topical TRPV1 Agonist | Topical Capsaicin | Application site burning | RR: 5.56 (1.75 to 17.69); NNH: 3 | [2][3] |
| Topical NSAIDs | Diclofenac | Dermatological side effects | Increased odds vs. oral NSAIDs | [14] |
| Oral NSAIDs | Diclofenac, Ibuprofen, etc. | Gastrointestinal events, Cardiovascular events | Increased risk vs. placebo | |
| Opioid Analgesic | Tramadol | Nausea, dizziness, constipation | 1 in 5 experience minor adverse events; 1 in 8 stop due to adverse events | [7][8] |
| SNRI | Duloxetine | Nausea, fatigue, constipation | Higher incidence of gastrointestinal events vs. placebo | |
| Other Analgesic | Acetaminophen | Liver function abnormalities | RR: 3.8 (1.9 to 7.4) | [11] |
| Intra-articular | Corticosteroids | Short-term local reactions | Generally well-tolerated in the short term | [12] |
| Hyaluronic Acid | Local adverse effects | More topical adverse effects than corticosteroids | [13] |
Experimental Protocols of Key Clinical Trials
A meta-analysis combines data from multiple individual clinical trials. The general workflow for conducting a meta-analysis is outlined below. Understanding this process is crucial for critically evaluating the evidence presented.
This compound (Civamide) for Knee Osteoarthritis (Representative Phase 3 Protocol)
While detailed protocols for the completed Phase 3 trials of this compound (NCT00077935, NCT00995306) are not fully public, the following represents a typical protocol based on available information.[3]
-
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group, multicenter trial.
-
Patient Population: Ambulatory adults (typically ≥40 years) with a clinical and radiological diagnosis of primary osteoarthritis of the knee. Participants generally have moderate to severe pain at baseline.
-
Intervention: this compound cream (e.g., 0.075%) applied topically to the affected knee, typically 3-4 times daily.[3]
-
Comparator: A vehicle cream (placebo) identical in appearance and consistency to the active treatment.
-
Duration: Typically 12 weeks.
-
Primary Outcome Measures:
-
Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.
-
Change from baseline in the WOMAC physical function subscale.
-
Patient Global Assessment of disease activity.
-
-
Secondary Outcome Measures:
-
Pain on movement as measured by a Visual Analog Scale (VAS).
-
Rescue medication usage.
-
Safety and tolerability, including the incidence of application site reactions.
-
-
Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate.
Topical Diclofenac for Knee Osteoarthritis (Representative Protocol)
The following protocol is based on a randomized controlled trial of topical diclofenac sodium 1% gel.[7]
-
Study Design: 12-week, randomized, double-blind, vehicle-controlled, parallel-group, multicenter study.[10]
-
Patient Population: Adults ≥35 years with a diagnosis of mild to moderate symptomatic knee osteoarthritis for at least 6 months. Participants had a baseline pain-on-movement score of ≥50 mm on a 100-mm VAS and a specified baseline WOMAC pain score.[10]
-
Intervention: Diclofenac sodium 1% gel (4g) applied to the affected knee four times daily.[7]
-
Comparator: Vehicle gel applied in the same manner.[7]
-
Primary Outcome Measures (at week 12):
-
Secondary Outcome Measures:
-
Statistical Analysis: Efficacy was assessed by comparing the change from baseline between the active and vehicle groups using appropriate statistical models.
Oral Celecoxib for Knee Osteoarthritis (Representative Protocol)
The following is a representative protocol for clinical trials of oral celecoxib in osteoarthritis.[4]
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group trial.
-
Patient Population: Adults with a clinical diagnosis of osteoarthritis of the knee or hip, often in a flare state at baseline.
-
Intervention: Celecoxib at a daily dose of 200 mg (administered as 100 mg twice daily or 200 mg once daily).[4]
-
Comparators: Placebo and/or a non-selective NSAID (e.g., naproxen 500 mg twice daily or diclofenac 50 mg three times daily).[4]
-
Duration: Typically 6 to 12 weeks.
-
Primary Outcome Measures:
-
WOMAC pain subscale.
-
WOMAC physical function subscale.
-
Patient's and Physician's Global Assessment of Arthritis.
-
-
Secondary Outcome Measures:
-
WOMAC stiffness subscale.
-
Incidence of adverse events, particularly gastrointestinal events.
-
-
Statistical Analysis: The primary analysis typically involves comparing the change from baseline in the primary outcome measures between the celecoxib group and the comparator groups.
Conclusion
Based on the available meta-analysis data for topical capsaicin, this compound is positioned as an effective topical treatment for osteoarthritis pain, demonstrating a significant reduction in pain as measured by VAS.[2][3] Its primary localized side effect is a burning sensation at the application site, which tends to diminish with continued use.[2][3]
In comparison, topical NSAIDs like diclofenac also offer effective pain relief and functional improvement with a lower risk of systemic side effects compared to their oral counterparts.[4][14] Oral NSAIDs, such as diclofenac and etoricoxib, are highly effective for pain relief but carry a greater risk of gastrointestinal and cardiovascular adverse events.[5][6]
Other alternatives, such as tramadol and duloxetine, show modest efficacy but are associated with their own distinct side effect profiles.[7][8][9][10] Acetaminophen has been shown to have minimal, often not clinically significant, effects on osteoarthritis pain.[11] Intra-articular injections of corticosteroids provide short-term relief, while hyaluronic acid may offer longer-term benefits, though both are associated with procedure-related considerations.[12][13]
For drug development professionals, the data suggests that this compound, with its distinct mechanism of action, offers a valuable non-NSAID topical alternative for osteoarthritis pain management. Future research should focus on direct head-to-head trials of this compound against other topical and oral agents to more definitively establish its comparative efficacy and safety profile. Further elucidation of the specific patient populations that may benefit most from TRPV1-targeted therapy would also be a significant advancement in personalized pain management for osteoarthritis.
References
- 1. [PDF] Topical diclofenac: clinical effectiveness and current uses in osteoarthritis of the knee and soft tissue injuries | Semantic Scholar [semanticscholar.org]
- 2. Drug Updates - Page 3 of 5 - The Rheumatologist [the-rheumatologist.org]
- 3. Celecoxib for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Randomized controlled trial of diclofenac sodium gel in knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and safety of celecoxib combined with JOINS in the treatment of degenerative knee osteoarthritis: study protocol of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haleonhealthpartner.com [haleonhealthpartner.com]
- 9. Topical diclofenac versus placebo: a double blind, randomized clinical trial in patients with osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CADOR (Capsaicin in neuropathic-like pain in digital osteoarthritis) study protocol: a multicentre randomised parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis: systematic review and meta-analysis of information from company clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Zucapsaicin: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of zucapsaicin is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers detailed procedural steps for researchers, scientists, and drug development professionals, reinforcing our commitment to safety beyond the product itself.
This compound, a potent transient receptor potential vanilloid 1 (TRPV1) agonist, requires careful management throughout its lifecycle in a laboratory setting, including its final disposal. Adherence to proper disposal protocols minimizes the risk of accidental exposure and environmental contamination.
Quantitative Data for this compound Disposal Procedures
For quick reference, the following table summarizes key quantitative data for the decontamination and disposal of this compound.
| Parameter | Value/Specification | Source(s) |
| Waste Classification | Toxic/Irritant Hazardous Waste. Not a specifically listed RCRA P or U waste, but must be managed as hazardous due to its characteristics. | [1] |
| DOT Classification | CLASS 6.1: Poisonous material, Toxic solid, organic, n.o.s. (capsaicin), UNNA: 2811, PG: III | [2] |
| Decontamination Solutions | - 1-3% Detonox® Ultimate Precision Cleaner in warm to hot water- 1-2% Detojet® Low Foaming Liquid Detergent or Alcojet® Low Foaming Powdered Detergent in warm to hot water- Rubbing alcohol (Isopropyl alcohol) | |
| Aqueous Waste Concentration Limit | Solutions containing less than 1% capsaicin may be eligible for drain discharge in some jurisdictions, but it is critical to verify with local regulations. It is best practice to treat all this compound solutions as hazardous waste. | |
| Personal Protective Equipment (PPE) | - Nitrile rubber gloves (0.11 mm thickness recommended)- Safety goggles or face shield- Laboratory coat | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling any this compound waste, ensure you are wearing the appropriate PPE: a lab coat, safety goggles, and nitrile gloves.[1]
-
All handling of this compound, including waste preparation, must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, and empty vials), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with this compound and should be kept closed when not in use.
-
Empty this compound containers are to be managed as hazardous waste and should not be rinsed out.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
Do not mix this compound waste with other incompatible waste streams.
-
3. Decontamination of Labware and Surfaces:
-
Non-porous surfaces (glass, stainless steel):
-
Wipe surfaces with a solution of 1-3% Detonox® or 1-2% Detojet®/Alcojet® in warm to hot water.
-
Alternatively, wipe surfaces with rubbing alcohol.
-
Follow the initial wipe with a thorough rinse using water.
-
-
Porous surfaces (plastic, wood):
-
These materials can be difficult to decontaminate fully and may need to be disposed of as hazardous waste if heavily contaminated.
-
-
All cleaning materials (e.g., wipes, paper towels) used for decontamination must be disposed of as solid hazardous waste.
4. Final Disposal Procedure:
-
Ensure the hazardous waste container is securely sealed and properly labeled with the contents ("this compound Hazardous Waste," "Toxic"), the accumulation start date, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's established procedures.
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in this compound disposal.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Protocol for the decontamination of surfaces exposed to this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Zucapsaicin
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Zucapsaicin. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and proper disposal methods to ensure a secure laboratory environment.
This compound, the cis-isomer of capsaicin, is a potent chemical irritant that requires stringent safety protocols.[1][2] It is classified as toxic if swallowed, a skin and eye irritant, and may cause allergic skin reactions or breathing difficulties if inhaled.[1][3] Adherence to the following guidelines is essential to minimize exposure and mitigate risks.
Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[1][3] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1][3] |
| Sensitization, Skin | 1 | Warning | H317: May cause an allergic skin reaction[1][3] |
| Sensitization, Respiratory | 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | Warning | H335: May cause respiratory irritation[3][4] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary control measure to protect individuals from exposure to this compound.[5] The following PPE is mandatory when handling this compound:
-
Hand Protection : Wear two pairs of powder-free, chemical-resistant gloves.[6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.[6] Gloves should be changed regularly or immediately if they become contaminated, torn, or punctured.[6]
-
Eye Protection : Safety goggles with side shields are required to protect against splashes and airborne particles.[4][7]
-
Body Protection : A long-sleeved, disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is necessary.[6] An additional chemical-resistant apron should be worn when there is a higher risk of splashes.[7]
-
Respiratory Protection : All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood.[2] If there is a risk of airborne powder or aerosol generation outside of a fume hood, a fit-tested NIOSH-certified N95 or N100 respirator is required.[5]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a secure, well-ventilated, and clearly labeled area, accessible only to trained and authorized personnel.[2][4]
-
Keep the container tightly closed when not in use.[4]
2. Preparation and Handling:
-
Before beginning any work, review the Safety Data Sheet (SDS) and have a written experimental protocol that includes safety information.[2]
-
Ensure that a safety shower and eyewash station are accessible.[4]
-
All handling of solid this compound or solutions must be performed inside a chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][6]
3. Spill Response:
-
In the event of a small spill (<100mg) of solid this compound, and if you are trained and wearing appropriate PPE including a respirator, you may proceed with cleanup.[2]
-
To prevent dust formation, wet absorbent material and gently wipe up the spilled powder.[2]
-
For larger spills or if you are not comfortable with cleanup, evacuate the area, alert others, and contact the appropriate emergency response personnel.[2]
-
Place all cleanup materials in a sealed container for disposal as hazardous waste.[2]
4. First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with large amounts of water for 15 minutes.[2] Wash the area with soap and water.[4] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product : Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
-
Contaminated Materials : All PPE (gloves, gowns, etc.), absorbent materials from spills, and any other items that have come into contact with this compound should be collected in a sealed, clearly labeled hazardous waste container.[2][9]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Scratch out or remove all identifying information from the label before disposing of the container in the regular trash or recycling.[10]
-
Household Disposal (for clinical trial materials at home) : If no specific disposal instructions are provided, mix the medication with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[10][11]
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.wwu.edu [ehs.wwu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. spectrumrx.com [spectrumrx.com]
- 8. Guidelines on the Disposal of Medicinal Products for a Retail Pharmacy Business | PSI [psi.ie]
- 9. content.civicplus.com [content.civicplus.com]
- 10. fda.gov [fda.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
